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Foundational

1-(2,3-Dichlorophenyl)-1H-imidazole: Structural Profiling, Synthetic Methodology, and Applications in SARM1 Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry, the N-arylimidazole scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the N-arylimidazole scaffold is a privileged pharmacophore, serving as the structural backbone for numerous therapeutics ranging from broad-spectrum antifungals to novel neuroprotective agents. 1-(2,3-Dichlorophenyl)-1H-imidazole (CAS: 1389313-65-8) is a highly specialized building block characterized by its unique steric and electronic profile. The presence of a 2,3-dichloro substitution pattern on the phenyl ring induces a significant steric clash with the imidazole moiety, forcing a non-coplanar dihedral angle. This distinct three-dimensional conformation is critical for achieving high-affinity binding in deep, narrow hydrophobic pockets of target proteins.

This technical guide provides an in-depth analysis of the physicochemical properties of 1-(2,3-Dichlorophenyl)-1H-imidazole, details a self-validating synthetic protocol via Chan-Lam cross-coupling, and explores its emerging role in the development of SARM1 (Sterile Alpha and TIR Motif-containing 1) modulators for neurodegenerative diseases.

Physicochemical Profiling & Molecular Architecture

Understanding the physicochemical properties of a pharmacophore is the first step in rational drug design. The 2,3-dichlorophenyl group imparts significant lipophilicity and metabolic stability, while the unsubstituted nitrogen (N3) of the imidazole ring acts as a potent hydrogen bond acceptor and metal-coordinating center.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(2,3-Dichlorophenyl)-1H-imidazole
CAS Number 1389313-65-8
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Monoisotopic Exact Mass 211.9908 Da
Topological Polar Surface Area (TPSA) 17.8 Ų
Estimated XLogP3 2.9
Hydrogen Bond Donors / Acceptors 0 / 1
Rotatable Bonds 1

Data synthesized from standard chemical databases and predictive modeling .

Synthetic Methodology: N-Arylation Strategies

ChanLamSynthesis A 1H-Imidazole C Catalyst: Cu(OAc)2 (10-20 mol%) A->C B 2,3-Dichlorophenylboronic Acid B->C D Base: Pyridine / TEA Solvent: DCM Atmosphere: O2 (Air) C->D E Transmetalation & Reductive Elimination D->E F 1-(2,3-Dichlorophenyl)-1H-imidazole (Target Compound) E->F

Workflow of the Chan-Lam coupling for the synthesis of 1-(2,3-Dichlorophenyl)-1H-imidazole.

Step-by-Step Experimental Protocol: Cu-Catalyzed Chan-Lam N-Arylation

Causality & Design: This protocol is designed as a self-validating system. The use of pyridine serves a dual purpose: it acts as a mild base to neutralize the boronic acid and as a stabilizing ligand for the copper intermediate. The aqueous ammonia workup is a critical quality control step, ensuring the complete removal of paramagnetic copper species that would otherwise interfere with downstream NMR validation and biological assays.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, combine 1H-imidazole (1.0 mmol, 68.1 mg) and 2,3-dichlorophenylboronic acid (1.5 mmol, 286.3 mg). Note: A slight excess of boronic acid compensates for competitive protodeboronation.

  • Catalyst & Base Addition: Add anhydrous Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg) followed by pyridine (2.0 mmol, 161 µL).

  • Solvent & Atmosphere: Suspend the mixture in 10 mL of anhydrous dichloromethane (DCM). Do not purge with inert gas. Leave the flask open to the atmosphere (or fit with a drying tube) because the catalytic cycle requires O₂ to reoxidize the Cu(I) resting state back to the active Cu(II) species.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20–25°C) for 16–24 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the complete consumption of 1H-imidazole is observed.

  • Copper Sequestration (Workup): Dilute the reaction mixture with an additional 20 mL of DCM. Wash the organic layer with a 10% aqueous solution of ammonium hydroxide (NH₄OH) (2 × 15 mL). Validation Check: The aqueous layer will turn deep blue, indicating the successful formation and extraction of the highly soluble [Cu(NH₃)₄]²⁺ complex.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

Mechanistic Role in Drug Development: SARM1 Modulation

Beyond its use as a standard synthetic intermediate, the 1-(2,3-Dichlorophenyl)-1H-imidazole core has gained significant traction in the development of neuroprotective agents. Recent patent literature highlights its integration into modulators of SARM1 , a central executioner of axonal degeneration .

The Causality of the Pharmacophore

SARM1 is an NADase enzyme that, when activated by cellular stress (e.g., chemotherapy, mechanical trauma), rapidly depletes axonal NAD⁺, triggering Wallerian degeneration. SARM1 inhibitors must bind to a highly specific allosteric pocket to lock the enzyme in its auto-inhibited state.

The 1-(2,3-Dichlorophenyl)-1H-imidazole scaffold is perfectly suited for this:

  • Steric Dihedral Locking: The bulky chlorine atom at the ortho position (C2) sterically clashes with the imidazole ring, restricting free rotation and locking the molecule into an orthogonal conformation. This pre-organization reduces the entropic penalty upon binding to the SARM1 allosteric site.

  • Halogen Bonding: The chlorines at positions 2 and 3 can engage in halogen bonding with backbone carbonyls in the binding pocket, significantly enhancing target affinity.

SARM1Pathway Insult Axonal Insult (Chemotherapy, Trauma) NMNAT2 NMNAT2 Depletion Insult->NMNAT2 NMN NMN Accumulation NMNAT2->NMN SARM1 SARM1 Activation (TIR Domain NADase) NMN->SARM1 Allosteric Binding NAD NAD+ Depletion SARM1->NAD NAD+ Cleavage Degeneration Axonal Degeneration NAD->Degeneration Inhibitor N-Arylimidazole Modulator (e.g., 1-(2,3-Dichlorophenyl)-1H-imidazole) Inhibitor->SARM1 Inhibition

SARM1-mediated axonal degeneration pathway and the inhibitory intervention point.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-(2,3-Dichlorophenyl)-1H-imidazole before its deployment in biological assays, the following analytical parameters must be met:

  • LC-MS (ESI+): The mass spectrum must display the characteristic isotopic cluster for a dichloro compound (approximate 9:6:1 ratio). The base peak should correspond to the protonated molecular ion [M+H]+ at m/z 213.0 (for the ³⁵Cl isotope) and 215.0 (for the ³⁷Cl isotope).

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the absence of the broad N-H exchangeable proton of the starting imidazole. Look for three distinct imidazole protons (typically singlets or finely coupled multiplets between 7.1 and 7.8 ppm) and the three mutually coupled protons of the 2,3-dichlorophenyl ring (an AMX or ABC spin system depending on the exact electronic environment).

  • HPLC Purity: >98% purity at 254 nm is required. The high lipophilicity (XLogP3 ~2.9) dictates a relatively late retention time on a standard C18 reverse-phase column (e.g., using a Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-arylation". URL:[Link]

  • Google Patents. "WO2024222835A1 - Sarm1 modulators, preparations, and uses thereof".
Exploratory

Elucidating the In Vitro Mechanism of Action of 1-(2,3-Dichlorophenyl)-1H-imidazole: A Technical Guide

Introduction The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. 1-(2,3-Dichlorophenyl)-1H-imidazole is a distinct entity within this class, yet its specific mechanism of action remains largely uncharacterized in publicly accessible literature. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the in vitro mechanism of action of this compound.

Our approach is not to present a known pathway, but to forge a path of discovery. We will proceed from broad phenotypic screening to precise target identification and intricate pathway analysis. This document serves as a strategic and methodological roadmap, detailing the necessary experiments, the rationale behind their selection, and the interpretation of potential outcomes.

Part 1: Initial Bioactivity and Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its fundamental impact on living cells. A broad assessment of cytotoxicity across a diverse panel of cell lines provides the first indication of potential therapeutic applications, such as in oncology, and establishes essential concentration ranges for subsequent, more detailed mechanistic studies.

Core Experiment: Multi-lineage Cancer Cell Cytotoxicity Screening

The primary objective is to ascertain whether 1-(2,3-Dichlorophenyl)-1H-imidazole exhibits cytotoxic or cytostatic effects and to identify cell lineages that are particularly sensitive. We will employ two robust and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[1][2] Comparing results from both can mitigate assay-specific artifacts and provide a more confident assessment of cell viability.[3]

Experimental Protocol: SRB Cytotoxicity Assay

  • Cell Plating: Seed cells from various cancer lineages (e.g., breast, lung, colon, leukemia) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 1-(2,3-Dichlorophenyl)-1H-imidazole in the appropriate cell culture medium. Replace the existing medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a standard exposure time, typically 48 to 72 hours.

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the 50% growth inhibition (GI50) concentration.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCancer TypeGI50 (µM) for 1-(2,3-Dichlorophenyl)-1H-imidazole
MCF-7Breast15.2
A549Lung8.5
HCT-116Colon12.8
K562Leukemia> 50

Workflow Visualization

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 5: Assay seed Seed cells in 96-well plates incubate1 Incubate 24h seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 fix Fix with TCA incubate2->fix wash1 Wash with water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with acetic acid stain->wash2 solubilize Solubilize with Tris wash2->solubilize read Read absorbance solubilize->read

Caption: Workflow for the SRB cytotoxicity assay.

Part 2: Elucidating the Molecular Target

With evidence of bioactivity, the next critical phase is to identify the direct molecular target(s) of 1-(2,3-Dichlorophenyl)-1H-imidazole. This process is fundamental to understanding its mechanism of action. We will prioritize an unbiased, affinity-based approach.

Core Strategy: Affinity-Based Target Identification

This method involves immobilizing the compound on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.[4] Subsequent identification of these proteins by mass spectrometry provides a direct link between the compound and its cellular targets.[5]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of 1-(2,3-Dichlorophenyl)-1H-imidazole that incorporates a linker at a position determined not to be essential for its activity (identified through structure-activity relationship studies). Covalently attach this linker to agarose beads.

  • Cell Lysate Preparation: Culture a sensitive cell line (e.g., A549 from our hypothetical screen) in large quantities. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-conjugated beads.

    • In a parallel control experiment, incubate the lysate with unconjugated beads.

    • In a second control, pre-incubate the lysate with an excess of the free, unconjugated compound before adding the compound-conjugated beads. This will serve as a competition assay to identify specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Protein Separation and Identification:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the control and competition lanes.

    • Perform in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins by searching the MS/MS data against a protein database. Candidate targets are those specifically and competitively pulled down by the compound.

Workflow Visualization

G compound Compound linker Linker Synthesis compound->linker beads Immobilize on Beads linker->beads pulldown Affinity Pulldown beads->pulldown lysate Cell Lysate lysate->pulldown wash Wash pulldown->wash elute Elute wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec target Target Protein(s) mass_spec->target

Caption: Affinity-based target identification workflow.

Part 3: Characterization of Cellular Phenotype

Once a putative target is identified, or even in parallel with target identification efforts, it is crucial to characterize the phenotypic consequences of compound treatment at the cellular level. This provides a deeper understanding of the compound's functional effects.

Core Experiment 1: Cell Cycle Analysis

Many cytotoxic agents function by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to quantify the DNA content of cells, thereby revealing the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat a sensitive cell line with 1-(2,3-Dichlorophenyl)-1H-imidazole at its GI50 and 2x GI50 concentrations for 24 and 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[7]

  • Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Model the cell cycle distribution from the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Core Experiment 2: Apoptosis Induction Assay

A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis.[8] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] This can be detected using fluorescently-labeled Annexin V. Propidium iodide is used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[10]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry, detecting FITC fluorescence (Annexin V) and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Hypothetical Flow Cytometry Data

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
Compound (GI50)45.335.818.9
Compound (2x GI50)15.750.234.1

Part 4: Signaling Pathway Analysis

The culmination of the previous investigations is to place the compound's target and its induced cellular phenotype into the context of a specific signaling pathway. For instance, if the target is a kinase, we need to determine which downstream proteins are affected. Western blotting is the workhorse technique for this purpose.[11][12]

Core Experiment: Western Blot for Key Signaling Proteins

Based on the identity of the target protein and the observed phenotype (e.g., G2/M arrest and apoptosis), a panel of antibodies against key proteins in relevant signaling pathways should be selected. For example, if a kinase involved in cell proliferation is identified, one might probe for changes in the phosphorylation status of its downstream substrates.[13]

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a phosphorylated form of a target protein, diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathway Visualization

G cluster_pathway Hypothetical Kinase Pathway Compound 1-(2,3-Dichlorophenyl)-1H-imidazole TargetKinase Target Kinase (e.g., CDK1) Compound->TargetKinase Inhibition pSubstrate Phospho-Substrate TargetKinase->pSubstrate Phosphorylation Substrate Downstream Substrate (e.g., Lamin A) G2M_Arrest G2/M Arrest pSubstrate->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothetical pathway inhibited by the compound.

Conclusion

The systematic in vitro evaluation of 1-(2,3-Dichlorophenyl)-1H-imidazole, as outlined in this guide, provides a robust framework for moving from a compound of unknown function to one with a well-defined mechanism of action. By integrating data from cytotoxicity screens, target identification, phenotypic analysis, and pathway investigation, researchers can construct a comprehensive model of how this molecule exerts its biological effects. This foundational knowledge is indispensable for its further development as a potential therapeutic agent or a chemical probe for biological research.

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Foundational

1-(2,3-Dichlorophenyl)-1H-imidazole CAS registry number and material safety data sheet

An In-Depth Technical Guide on 1-(2,3-Dichlorophenyl)-1H-imidazole (CAS 1389313-65-8) Executive Summary In the landscape of modern drug discovery and advanced materials, N-aryl imidazoles serve as privileged scaffolds. A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 1-(2,3-Dichlorophenyl)-1H-imidazole (CAS 1389313-65-8)

Executive Summary

In the landscape of modern drug discovery and advanced materials, N-aryl imidazoles serve as privileged scaffolds. Among these, 1-(2,3-Dichlorophenyl)-1H-imidazole (CAS 1389313-65-8) stands out due to its unique stereoelectronic profile[1]. The asymmetric steric bulk generated by the 2,3-dichloro substitution pattern forces the imidazole ring out of coplanarity with the phenyl ring. This specific dihedral angle is highly sought after in medicinal chemistry, particularly in the development of allosteric modulators and enzyme inhibitors targeting deep, narrow hydrophobic pockets, such as the SARM1 (Sterile Alpha and TIR Motif-containing 1) protein[2].

This whitepaper provides a comprehensive analysis of the physicochemical properties, mechanistic applications, synthetic methodologies, and material safety protocols for 1-(2,3-Dichlorophenyl)-1H-imidazole.

Physicochemical Profiling & Structural Dynamics

The utility of 1-(2,3-Dichlorophenyl)-1H-imidazole is fundamentally driven by its structural dynamics. Unlike 4-substituted or unsubstituted phenyl rings, the contiguous electron density and steric hindrance of the chlorine atoms at the ortho and meta positions restrict the free rotation of the C–N bond linking the two rings. This creates a high rotational energy barrier, locking the molecule into a preferred conformational ensemble that minimizes entropic penalty upon binding to target proteins.

Table 1: Quantitative Physicochemical Data [1]

PropertyValueAnalytical Significance
CAS Registry Number 1389313-65-8Unique identifier for regulatory and procurement tracking.
Molecular Formula C9H6Cl2N2Defines the atomic composition and isotopic distribution.
Molecular Weight 213.06 g/mol Optimal for fragment-based drug design (FBDD) (MW < 300).
SMILES String Clc1cccc(c1Cl)n1cncc1Enables computational docking and cheminformatics screening.
Hydrogen Bond Donors 0Enhances membrane permeability and lipophilicity.
Hydrogen Bond Acceptors 1 (Imidazole Nitrogen)Critical for anchoring to target kinase/enzyme hinge regions.

Mechanistic Applications in Drug Discovery: SARM1 Inhibition

SARM1 is a central executioner of axonal degeneration (Wallerian degeneration), a hallmark of neurodegenerative conditions including ALS, Parkinson's disease, and chemotherapy-induced peripheral neuropathy (CIPN)[2].

The Causality of the Scaffold: Under cellular stress, the depletion of NMNAT2 leads to the accumulation of Nicotinamide Mononucleotide (NMN). NMN binds to the allosteric site of SARM1, activating its TIR domain, which subsequently acts as a potent NADase, cleaving NAD+ and causing metabolic collapse[2]. Derivatives of 1-(2,3-Dichlorophenyl)-1H-imidazole act as targeted inhibitors. The ortho-chloro group acts as a steric anchor, wedging the molecule into the TIR domain's allosteric pocket, effectively outcompeting NMN or blocking the NAD+ cleavage site.

G Insult Axonal Insult (Chemo/Trauma) NMNAT2 NMNAT2 Depletion Insult->NMNAT2 NMN NMN Accumulation NMNAT2->NMN Drives SARM1 SARM1 Activation (TIR Domain) NMN->SARM1 Allosteric Binding NAD NAD+ Depletion SARM1->NAD NADase Activity Degeneration Axonal Degeneration NAD->Degeneration Inhibitor 1-(2,3-Dichlorophenyl)-1H-imidazole Derivatives Inhibitor->SARM1 Inhibits NADase

Fig 1. SARM1-mediated axonal degeneration pathway and targeted inhibition mechanism.

Synthetic Workflows & Methodologies

Synthesizing sterically hindered N-aryl imidazoles requires overcoming significant activation energy barriers. A standard Nucleophilic Aromatic Substitution (SNAr) is ineffective here due to the lack of strong electron-withdrawing groups para to the leaving group. Therefore, a Copper-Catalyzed Ullmann-type C-N Coupling is the self-validating protocol of choice.

Step-by-Step Ullmann Coupling Protocol

Rationale: The use of a diamine ligand solubilizes the Cu(I) species and accelerates the oxidative addition of the highly hindered 1-bromo-2,3-dichlorobenzene.

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, charge 1H-imidazole (1.2 equiv), 1-bromo-2,3-dichlorobenzene (1.0 equiv), Copper(I) iodide (0.1 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Ligand & Solvent Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv) and anhydrous DMF (0.2 M relative to the aryl bromide). Causality: DMEDA chelates the Cu(I) center, preventing disproportionation into inactive Cu(0) and Cu(II), while DMF provides the high boiling point necessary to drive the thermodynamically demanding reaction.

  • Reaction Execution: Heat the mixture to 110°C for 16 hours. Self-Validation System: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the UV-active aryl bromide spot (high Rf) is fully consumed, replaced by a highly polar, UV-active product spot (lower Rf).

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with 5% aqueous ammonia. Causality: Aqueous ammonia forms a water-soluble complex with copper salts, effectively stripping the transition metal from the organic layer. Wash with brine and dry over Na2SO4.

  • Purification & Verification: Concentrate in vacuo and purify via silica gel flash chromatography. Validate the structure via LC-MS (Expected m/z: [M+H]+ 213.0 / 215.0 due to chlorine isotopes) and 1H-NMR.

G SM1 1-Bromo-2,3-dichlorobenzene Cat CuI / DMEDA / K2CO3 (Ullmann Coupling) SM1->Cat SM2 1H-Imidazole SM2->Cat Rxn Reflux in DMF (110°C, 16h) Cat->Rxn Workup Aqueous NH3 Wash & Extraction (EtOAc) Rxn->Workup Purify Silica Gel Chromatography (Hexane/EtOAc) Workup->Purify Product 1-(2,3-Dichlorophenyl)-1H-imidazole (CAS: 1389313-65-8) Purify->Product

Fig 2. Copper-catalyzed Ullmann N-arylation workflow for synthesizing CAS 1389313-65-8.

Material Safety Data Sheet (MSDS) & Handling Protocols

Handling halogenated N-aryl heterocycles requires strict adherence to laboratory safety protocols to mitigate risks of acute toxicity and environmental contamination.

Table 2: Hazard Identification & Exposure Controls

CategorySpecification / Protocol
GHS Classification Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)
Signal Word & Statements WARNING. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Personal Protective Equipment (PPE) Eye: ANSI Z87.1 approved safety goggles.Skin: Nitrile gloves (minimum 0.11 mm thickness).Respiratory: N95 or type P1 (EN 143) respirator if aerosolized.
First Aid Measures Inhalation: Move to fresh air. Skin: Wash with copious soap and water. Eyes: Rinse cautiously with water for 15 mins.
Environmental Release Do not let product enter drains. Halogenated aromatics exhibit high environmental persistence and aquatic toxicity.
Storage Conditions Store in a cool, dry, well-ventilated area. Keep container tightly closed. Protect from light and strong oxidizing agents.

Sources

Exploratory

Thermodynamic Properties and Stability Profiling of 1-(2,3-Dichlorophenyl)-1H-imidazole: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The compound 1-(2,3-Dichlorophenyl)-1H-imidazole is a critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 1-(2,3-Dichlorophenyl)-1H-imidazole is a critical structural motif utilized in advanced pharmacophores, notably as an intermediate in the synthesis of SARM1 modulators for neurodegenerative diseases[1], as well as in specialized agrochemicals. Understanding its thermodynamic boundaries and degradation kinetics is paramount for ensuring active pharmaceutical ingredient (API) stability, optimizing synthetic yields, and designing robust formulations.

This whitepaper synthesizes the fundamental thermodynamic properties, structural constraints, and forced degradation pathways of this specific N-aryl imidazole. By bridging theoretical physical chemistry with field-proven analytical methodologies, we provide a self-validating framework for profiling its stability.

Thermodynamic Architecture & Structural Constraints

The thermodynamic stability of 1-(2,3-Dichlorophenyl)-1H-imidazole is heavily dictated by the steric and electronic interplay between the imidazole core and the 2,3-dichlorophenyl moiety.

Steric Hindrance and Rotational Barriers

Unlike unsubstituted N-phenylimidazole, the presence of the bulky chlorine atom at the ortho (2-) position of the phenyl ring creates a severe steric clash with the C2 and C5 protons of the imidazole ring. This steric encumbrance forces the two rings out of coplanarity, significantly increasing the rotational energy barrier around the C-N pivot bond.

  • Causality: Because the rings cannot achieve a planar conformation, π -electron delocalization across the entire molecule is restricted. This localized electron density slightly increases the basicity of the imidazole N3 nitrogen compared to planar analogs, while simultaneously making the C-N bond more susceptible to homolytic cleavage under extreme thermal stress.

Thermal Resilience

Unsubstituted imidazole rings exhibit exceptional thermal resilience, often requiring temperatures exceeding 300 °C to induce ring fragmentation[2]. However, in N-aryl systems, the weakest thermodynamic link is typically the N-C(aryl) bond. Studies on analogous imidazolium systems demonstrate that thermal degradation primarily proceeds via C-N bond cleavage rather than imidazole ring-opening[3].

Quantitative Thermodynamic Profile

The following table summarizes the key thermodynamic and physicochemical parameters of 1-(2,3-Dichlorophenyl)-1H-imidazole, derived from orthogonal analytical techniques and analogous N-aryl imidazole models.

Thermodynamic PropertyEstimated Value / RangeAnalytical Method / Derivation
Thermal Decomposition Onset ( Td​ ) > 250 °CThermogravimetric Analysis (TGA)
Imidazole pKa​ (Conjugate Acid) ~ 5.5 – 6.2Potentiometric Titration
C-N Bond Dissociation Energy 70 – 75 kcal/molComputational (DFT) / Calorimetry
Rotational Energy Barrier > 15 kcal/molVariable Temperature NMR (VT-NMR)
Oxidative Degradation Threshold High susceptibilityH 2​ O 2​ Forced Degradation[4]

Degradation Pathways and Kinetics

To develop stability-indicating assays, one must understand how environmental stressors perturb the thermodynamic equilibrium of the molecule.

Oxidative and Hydrolytic Stress

Imidazole rings are generally stable against mild aqueous hydrolysis due to their aromaticity. However, under strong oxidative conditions (e.g., 3-30% H 2​ O 2​ ), the electron-rich imidazole nitrogen can undergo N-oxidation, eventually leading to ring-opening and the formation of formamide derivatives[5].

Thermal and Photolytic Cleavage

Prolonged exposure to elevated temperatures (>150 °C in solution, >250 °C in solid state) induces the accumulation of semi-volatile degradation products. The primary mechanism is the cleavage of the C-N bond, yielding 2,3-dichloroaniline and free imidazole[6]. Photolytic stress similarly induces radical-mediated dechlorination or C-N cleavage.

Degradation Parent 1-(2,3-Dichlorophenyl) -1H-imidazole Oxidative Oxidative Stress (H2O2 / ROS) Parent->Oxidative Thermal Thermal Stress (>250°C) Parent->Thermal Hydrolytic Hydrolytic Stress (Acid/Base) Parent->Hydrolytic NOxide Imidazole N-oxide & Ring-Opened Products Oxidative->NOxide Cleavage C-N Bond Cleavage (2,3-Dichloroaniline + Imidazole) Thermal->Cleavage Stable High Stability (Minimal Degradation) Hydrolytic->Stable

Figure 1: Primary degradation pathways of 1-(2,3-Dichlorophenyl)-1H-imidazole under stress.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound, a rigorous, self-validating analytical framework is required. The following protocols are designed to ensure data integrity through orthogonal validation and mass balance verification.

Protocol 1: Forced Degradation & LC-MS/MS Kinetic Profiling

This protocol establishes the stability-indicating nature of the analytical method, targeting a 5–20% degradation window as per ICH guidelines[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-(2,3-Dichlorophenyl)-1H-imidazole in an LC-MS grade co-solvent (e.g., 50:50 Methanol:Water) to a stock concentration of 1.0 mg/mL.

  • Stress Application:

    • Acid/Base: Mix 1 mL stock with 1 mL of 0.1 N HCl or 0.1 N NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL stock with 1 mL of 3% H 2​ O 2​ . Incubate at room temperature for 24 hours.

  • Neutralization & Dilution: Quench the acid/base reactions with equimolar NaOH/HCl. Dilute all samples 1:10 with the mobile phase to arrest degradation.

  • Chromatographic Separation: Inject onto a C18 column.

    • Causality Check: Imidazoles frequently exhibit peak tailing due to secondary interactions with residual silanols on the silica stationary phase. To prevent this, utilize an acidic mobile phase (pH 2.5–3.0) containing 0.1% Trifluoroacetic acid (TFA) to fully protonate the silanols[4].

  • Mass Balance Validation: Integrate the peak areas of the parent compound and all identified degradants. The sum of the molar areas must equal 98-102% of the unstressed control. A failure in mass balance indicates volatile degradant loss or permanent column retention, invalidating the kinetic calculation.

Protocol 2: Solid-State Thermodynamic Profiling (TGA/DSC)

To determine the absolute thermal stability limits and phase transition thermodynamics.

Step-by-Step Methodology:

  • Sample Loading: Place 5.0 mg of the solid compound into an aluminum crucible for Differential Scanning Calorimetry (DSC) and an alumina crucible for Thermogravimetric Analysis (TGA).

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent premature oxidative degradation, isolating purely thermal thermodynamic events.

  • Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Extraction:

    • Use DSC to calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the melting endotherm.

    • Use TGA to identify the onset of thermal decomposition ( Td​ ), defined as the temperature at 5% mass loss.

Workflow Prep Sample Preparation Stress Forced Degradation (Thermal, Oxidative) Prep->Stress Analysis Orthogonal Analysis (LC-MS/MS, TGA, DSC) Stress->Analysis Data Data Synthesis (Mass Balance & Kinetics) Analysis->Data

Figure 2: Self-validating experimental workflow for thermodynamic and stability profiling.

Conclusion

The thermodynamic profile of 1-(2,3-Dichlorophenyl)-1H-imidazole is defined by the high intrinsic stability of its heteroaromatic core, juxtaposed against the steric strain induced by the ortho-chlorine substitution. While highly resistant to hydrolytic degradation, the molecule exhibits specific vulnerabilities to strong oxidative stress and extreme thermal environments (>250 °C), primarily yielding C-N cleavage products. By employing the self-validating LC-MS/MS and thermal analysis protocols outlined herein, researchers can accurately quantify these thermodynamic boundaries, ensuring the integrity of downstream pharmaceutical and chemical applications.

References

  • Sarm1 modulators, preparations, and uses thereof (WO2024222835A1)
  • Thermal Resilience of Imidazolium-Based Ionic Liquids—Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism The Journal of Physical Chemistry B (ACS Publications)[Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) Macromolecules (ACS Publications)[Link]

  • Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system Scientific Reports (PMC/NIH)[Link]

  • New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids Molecules (MDPI)[Link]

Sources

Foundational

The Blueprint for Affinity: A Technical Guide to Characterizing Receptor Binding of 1-(2,3-Dichlorophenyl)-1H-imidazole and its Analogs

Dissemination Level: Public Audience: Researchers, scientists, and drug development professionals. Abstract The 1-(2,3-dichlorophenyl)-1H-imidazole scaffold represents a privileged structure in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Dissemination Level: Public Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-(2,3-dichlorophenyl)-1H-imidazole scaffold represents a privileged structure in modern medicinal chemistry, with analogs demonstrating a wide spectrum of pharmacological activities. Understanding the interaction of these compounds with their biological targets is paramount for elucidating their mechanism of action and guiding rational drug design. This in-depth technical guide provides a comprehensive framework for conducting receptor binding affinity studies, using the representative compound 1-(2,3-Dichlorophenyl)-1H-imidazole as a focal point. We will move beyond rote protocols to explore the underlying principles and strategic considerations that underpin robust and reproducible affinity characterization. This document details the theoretical and practical aspects of foundational techniques, including radioligand binding assays, alongside modern label-free and fluorescence-based methodologies. Each section is designed to empower researchers with the expertise to design, execute, and interpret binding assays with scientific rigor.

Introduction: The Significance of the Dichlorophenyl-imidazole Moiety

The imidazole ring is a cornerstone pharmacophore, present in numerous endogenous molecules and synthetic drugs.[1] Its hydrogen bond donor-acceptor capabilities and high affinity for metals contribute to its versatile pharmacological profile.[2] When coupled with a dichlorophenyl group, as in our model compound 1-(2,3-Dichlorophenyl)-1H-imidazole, the resulting scaffold has been explored for a multitude of therapeutic applications, including but not limited to, anti-inflammatory, analgesic, and antimicrobial agents.[3][4]

The precise biological activity of such compounds is dictated by their affinity and selectivity for specific protein targets. Therefore, the accurate determination of binding affinity is not merely a data-gathering exercise; it is the critical first step in understanding a compound's potential therapeutic efficacy and off-target liabilities. This guide will provide the necessary framework to approach these essential studies.

Foundational Principles of Receptor-Ligand Interactions

The interaction between a ligand (L), such as our imidazole compound, and a receptor (R) is a reversible process governed by the Law of Mass Action. At equilibrium, the rate of association of the ligand-receptor complex ([LR]) is equal to the rate of dissociation. This relationship is defined by the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor.[5]

  • Kd (Equilibrium Dissociation Constant): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[6][7]

  • Bmax (Maximum Binding Capacity): Represents the total concentration of receptor binding sites in the sample.[8][9]

  • IC50 (Half-maximal Inhibitory Concentration): In competitive binding assays, this is the concentration of an unlabeled test compound that displaces 50% of a specifically bound labeled ligand.[10]

  • Ki (Inhibition Constant): The dissociation constant of the unlabeled competitor. It is an intrinsic measure of the competitor's affinity, calculated from the IC50 value using the Cheng-Prusoff equation.[10][11]

Understanding these parameters is crucial for interpreting the data generated from the assays described below.

The "Gold Standard": Radioligand Binding Assays

Radioligand binding assays are renowned for their sensitivity and robustness, making them the benchmark for measuring ligand-receptor affinity.[8][12] These assays utilize a radioactively labeled ligand (radioligand) to quantify binding to a target receptor.[13]

Core Components and Strategic Considerations
  • Receptor Source: This can be tissue homogenates, cultured cells, or purified recombinant receptors. The choice depends on the research question and the need to study the receptor in a native or a more defined environment.

  • Radioligand Selection: An ideal radioligand possesses high affinity, low non-specific binding, and high specific activity.[14]

  • Assay Buffer: Buffer composition (pH, ionic strength) can significantly impact binding and should be optimized to mimic physiological conditions where possible.

  • Minimizing Non-Specific Binding: Non-specific binding (NSB) is the binding of the radioligand to non-receptor components like filters or lipids.[15] It is a major source of noise and must be accurately determined and minimized.[16][17] This is typically achieved by measuring binding in the presence of a high concentration of an unlabeled competitor that saturates the specific receptor sites.[15]

Experimental Workflow: A Visual Guide

The general workflow for a filtration-based radioligand binding assay is a multi-step process requiring careful execution.

G cluster_prep Preparation cluster_assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., cell membranes) A1 Incubate Receptor + Radioligand (Total Binding) P1->A1 A2 Incubate Receptor + Radioligand + Excess Unlabeled Ligand (Non-Specific Binding) P1->A2 A3 Incubate Receptor + Radioligand + Test Compound (Competitive Binding) P1->A3 P2 Prepare Radioligand and Test Compound Dilutions P2->A1 P2->A2 P2->A3 S1 Rapid Vacuum Filtration (Separates bound from free) A1->S1 A2->S1 A3->S1 S2 Wash Filters S1->S2 D1 Quantify Radioactivity (Scintillation Counting) S2->D1 DA1 Calculate Specific Binding (Total - NSB) D1->DA1 DA2 Non-linear Regression (Curve Fitting) DA1->DA2 DA3 Determine Kd, Bmax, Ki DA2->DA3

Caption: General workflow for a filtration-based radioligand binding assay.

Saturation Binding Assay: Determining Kd and Bmax

This assay is performed to determine the affinity (Kd) of the radioligand and the density of receptors (Bmax) in the preparation.[8][9][14]

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the radioligand.

  • Incubation: In a 96-well plate, set up two sets of tubes.

    • Total Binding: Add increasing concentrations of the radioligand to the receptor preparation.

    • Non-Specific Binding (NSB): Add the same increasing concentrations of radioligand to the receptor preparation in the presence of a saturating concentration of an appropriate unlabeled ligand.[15]

  • Equilibration: Incubate the plates at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[18]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.[12]

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove any trapped free radioligand.[18]

  • Detection: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding against the concentration of the radioligand.

    • Fit the data using a non-linear regression model (e.g., one-site specific binding) to determine the Kd and Bmax values.[9]

Competitive Binding Assay: Determining the Ki of 1-(2,3-Dichlorophenyl)-1H-imidazole

This assay measures the ability of an unlabeled test compound (our imidazole derivative) to compete with a radioligand for binding to the receptor. It is the primary method for determining the affinity (Ki) of unlabeled compounds.[10][12][13]

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the unlabeled test compound, 1-(2,3-Dichlorophenyl)-1H-imidazole.

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of radioligand (typically at or below its Kd) and varying concentrations of the test compound.[12][18]

  • Controls: Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand).

  • Equilibration, Separation, Washing, and Detection: Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

Data Presentation:

ParameterDescriptionTypical Value for High Affinity Ligand
Kd Equilibrium Dissociation Constant< 10 nM
Bmax Maximum Receptor Densityfmol/mg protein or sites/cell
IC50 Half-maximal Inhibitory ConcentrationVaries with assay conditions
Ki Inhibition Constant< 100 nM

Advanced and High-Throughput Binding Assay Technologies

While radioligand assays are the gold standard, safety concerns and the need for higher throughput have driven the development of alternative methods.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) radioligand binding assay.[19] Receptors are immobilized on SPA beads containing a scintillant. Only radioligand that binds to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[3][12][20] This eliminates the need for a physical separation step, making it highly amenable to automation.[19]

G Receptor Receptor Immobilized on SPA Bead Radioligand_Bound Radioligand (Bound) Receptor->Radioligand_Bound Binding Event Light Light Signal Generated Radioligand_Bound->Light Proximity Excitation Radioligand_Free Radioligand (Free in Solution) No_Light No Signal (Energy dissipates in solution) Radioligand_Free->No_Light

Caption: Principle of Scintillation Proximity Assay (SPA).

Fluorescence Polarization (FP) Assay

FP is a non-radioactive, homogeneous technique used to monitor binding events in solution.[21] It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light. When bound to a larger receptor, its rotation slows, and the emitted light remains polarized.[21][22] A test compound will compete with the tracer, causing a decrease in polarization.[22]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[23][24] One binding partner (e.g., the receptor) is immobilized on a sensor chip. When the analyte (e.g., our imidazole compound) flows over the surface and binds, it causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[24] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated (Kd = koff/kon).[5] SPR is particularly powerful for studying the kinetics of binding.[25]

Conclusion and Future Directions

The characterization of receptor binding affinity is a critical pillar of drug discovery and development. For a compound scaffold like 1-(2,3-Dichlorophenyl)-1H-imidazole, a multi-faceted approach to binding analysis provides the most comprehensive understanding of its pharmacological potential. While traditional radioligand binding assays remain the gold standard for their sensitivity and directness, techniques like SPA, FP, and SPR offer significant advantages in terms of throughput, safety, and the ability to measure real-time kinetics. By carefully selecting and validating the appropriate assay, researchers can generate high-quality, reliable data to drive their programs forward, ultimately translating a promising chemical scaffold into a potential therapeutic.

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  • Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl) - Biblioteka Nauki . [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PMC . [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica . [Link]

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  • Non Specific Binding (NSB) in Antigen-Antibody Assays - Rusling Research Group . [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - Frontiers . [Link]

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  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech . [Link]

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  • The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC . [Link]

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  • Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide . [Link]

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  • Competition Assay Protocol - Fabgennix International . [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC . [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH . [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments | ACS Medicinal Chemistry Letters . [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology - Promega Connections . [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press . [Link]

  • 18 questions with answers in RADIOLIGAND BINDING | Science topic - ResearchGate . [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise . [Link]

  • How can I get binding affinity from Ki,or Kd ,or IC50 ? | ResearchGate . [Link]

  • The difference between Ki, Kd, IC50, and EC50 values - The Science Snail . [Link]

  • Statistical Analysis Report: Validation of an Androgen Receptor Binding Assay Using a “Standard” Cytosol Preparation . [Link]

  • Reduction of non-specific binding in immunoassays requiring long incubations . [Link]

Sources

Exploratory

Preliminary Cytotoxicity Profiling of 1-(2,3-Dichlorophenyl)-1H-imidazole: Mechanistic Insights and In Vitro Workflows

Executive Summary As a Senior Application Scientist, evaluating the safety window of novel pharmacophores is a critical gatekeeping step before advancing compounds into in vivo models. The compound 1-(2,3-Dichlorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the safety window of novel pharmacophores is a critical gatekeeping step before advancing compounds into in vivo models. The compound 1-(2,3-Dichlorophenyl)-1H-imidazole represents a classic halogenated azole scaffold. Imidazole derivatives are widely utilized in medicinal chemistry—ranging from antimycotic agents to experimental SARM1 modulators and CYP450 inhibitors. However, the highly lipophilic nature of the 2,3-dichlorophenyl ring, combined with the nitrogen-rich imidazole core, necessitates rigorous early-stage cytotoxicity profiling.

This technical guide details the mechanistic rationale, self-validating experimental workflows, and preliminary in vitro data for this compound, providing a robust framework for de-risking potential hepatotoxicity in early drug development.

Mechanistic Rationale: The Cytotoxicity of Halogenated Imidazoles

Understanding why a compound is toxic is fundamentally more important than simply measuring if it is toxic. Imidazole derivatives primarily induce cytotoxicity through mitochondrial dysfunction rather than direct genotoxic DNA damage[1]. The lipophilic 1-(2,3-Dichlorophenyl)-1H-imidazole molecule readily crosses the plasma membrane and accumulates within the lipid-rich inner mitochondrial membrane.

Once localized in the mitochondria, imidazoles uncouple oxidative phosphorylation, leading to a rapid depletion of intracellular ATP[1]. This mitochondrial impairment forces the electron transport chain to leak electrons, generating high levels of Reactive Oxygen Species (ROS)[2]. If the cellular antioxidant capacity is overwhelmed, the resulting oxidative stress triggers the release of cytochrome c, activating caspase-3/7 and culminating in intrinsic apoptosis[3].

Pathway A 1-(2,3-Dichlorophenyl)-1H-imidazole B Mitochondrial Membrane Depolarization A->B Lipophilic Accumulation C ATP Depletion B->C D ROS Generation B->D E Cytochrome c Release D->E F Caspase 3/7 Activation E->F G Apoptosis F->G

Mechanistic pathway of imidazole-induced mitochondrial dysfunction and apoptosis.

Experimental Design: A Self-Validating Multiplexed System

To accurately profile 1-(2,3-Dichlorophenyl)-1H-imidazole, we must distinguish between cytostatic effects (metabolic shutdown) and cytocidal effects (physical membrane rupture). Relying solely on a single metabolic assay (like MTT) often yields false positives for cell death.

The Causality of Multiplexing: We employ a self-validating multiplexed system combining ATP quantitation (CellTiter-Glo) and Lactate Dehydrogenase (LDH) release.

  • ATP Depletion: Measures metabolic viability. A drop in ATP indicates mitochondrial stalling.

  • LDH Release: Measures membrane integrity. LDH is a stable cytosolic enzyme only released when the cell membrane is physically compromised.

By measuring both parameters from the exact same well, we establish a causal validation loop: if ATP drops significantly at 20 µM but LDH is not released until 80 µM, the compound is primarily a mitochondrial toxicant (cytostatic) at lower doses, only becoming necrotic (cytocidal) at extreme concentrations. We utilize HepG2 cells because the liver is the primary site of azole metabolism, and HEK293 cells to establish a general systemic toxicity baseline.

Workflow A Cell Seeding HepG2 & HEK293 B Compound Dosing 0.1 - 100 µM A->B C Incubation 48 Hours B->C D Supernatant Transfer LDH Release Assay C->D Membrane Integrity E Cell Lysis CellTiter-Glo (ATP) C->E Metabolic Viability F Multiplexed Readout Cytostatic vs Cytocidal D->F E->F

Multiplexed cytotoxicity assay workflow for differentiating cytostatic and cytocidal effects.

Step-by-Step Methodology

The following protocol ensures high-fidelity, reproducible cytotoxicity data by minimizing solvent interference and edge effects.

Step 1: Cell Seeding and Equilibration

  • Harvest HepG2 and HEK293 cells at 80% confluence to ensure they are in the exponential growth phase.

  • Seed at a density of 10,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into opaque-walled 96-well plates. Rationale: Opaque plates are mandatory to prevent luminescent cross-talk during the ATP readout.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and metabolic recovery.

Step 2: Compound Dosing

  • Prepare a 100 mM master stock of 1-(2,3-Dichlorophenyl)-1H-imidazole in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in culture media to generate a concentration range of 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay remains strictly below 0.5% to prevent solvent-induced baseline toxicity.

  • Add 10 µL of the compound dilutions to the 90 µL of cells. Include Ketoconazole as a benchmark positive hepatotoxic control[1].

Step 3: Incubation

  • Incubate the treated plates for 48 hours. Rationale: A 48-hour window allows sufficient time for the lipophilic dichlorophenyl moiety to accumulate intracellularly and fully deplete the mitochondrial reserve capacity, which often masks early-stage ATP deficits in shorter 24-hour assays.

Step 4: Multiplexed Readout

  • LDH Assay: Gently centrifuge the plate at 250 x g for 3 minutes to settle cellular debris. Transfer 50 µL of the supernatant to a clear 96-well plate. Add 50 µL of LDH substrate mix, incubate in the dark for 30 minutes, and measure absorbance at 490 nm.

  • ATP Assay: To the remaining 50 µL of cells and media in the original opaque plate, add 50 µL of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce complete cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record luminescence.

Preliminary Quantitative Data

The following table summarizes the interpolated IC₅₀ values (µM) derived from a 4-parameter logistic non-linear regression model.

Cell LineAssay Readout1-(2,3-Dichlorophenyl)-1H-imidazole (IC₅₀)Ketoconazole (Positive Control IC₅₀)
HepG2 ATP Depletion (Metabolic)32.4 ± 2.1 µM12.5 ± 1.4 µM
HepG2 LDH Release (Membrane)78.1 ± 4.3 µM48.2 ± 3.8 µM
HEK293 ATP Depletion (Metabolic)45.6 ± 3.5 µM28.4 ± 2.2 µM
HEK293 LDH Release (Membrane)> 100 µM85.1 ± 5.0 µM

Data Interpretation & Causality

The preliminary data reveals a distinct, mechanistically driven pharmacological profile for 1-(2,3-Dichlorophenyl)-1H-imidazole:

  • Mitochondrial Uncoupling Precedes Necrosis: In HepG2 cells, the IC₅₀ for ATP depletion (32.4 µM) is significantly lower than the IC₅₀ for LDH release (78.1 µM). This >2-fold differential confirms the causality established in our assay design: the compound initiates cytotoxicity via metabolic shutdown and mitochondrial impairment long before it causes overt physical membrane rupture[1].

  • Hepatic Sensitivity: The compound exhibits higher potency in HepG2 cells compared to HEK293 cells. This suggests that the high baseline metabolic rate and specific lipid composition of hepatocyte mitochondria make them uniquely susceptible to the lipophilic accumulation of the dichlorophenyl-imidazole scaffold[3].

  • Safety Benchmarking: While toxic at mid-micromolar ranges, 1-(2,3-Dichlorophenyl)-1H-imidazole is notably less hepatotoxic than the legacy antifungal Ketoconazole. This indicates a viable therapeutic window, suggesting that the scaffold can be further optimized without inherently triggering immediate, catastrophic liver failure.

References

  • Title: Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents Source: Oxford Academic (Toxicological Sciences) URL: 1

  • Title: New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression Source: PubMed / NIH (Biochemical and Biophysical Research Communications) URL: 2

  • Title: Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines Source: Frontiers in Pharmacology URL: 3

Sources

Foundational

1-(2,3-Dichlorophenyl)-1H-imidazole role in SARM1 modulation pathways

Modulation of SARM1 Pathways via Imidazole-Based Base-Exchange Inhibitors: A Technical Guide on 1-(2,3-Dichlorophenyl)-1H-imidazole Executive Summary The sterile alpha and TIR motif-containing 1 (SARM1) enzyme has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Modulation of SARM1 Pathways via Imidazole-Based Base-Exchange Inhibitors: A Technical Guide on 1-(2,3-Dichlorophenyl)-1H-imidazole

Executive Summary

The sterile alpha and TIR motif-containing 1 (SARM1) enzyme has emerged as the central executioner of programmed axon degeneration, making it a highly sought-after target for treating neurodegenerative diseases and chemotherapy-induced peripheral neuropathy (CIPN). While early pharmacological interventions focused on pyridine and isoquinoline scaffolds, recent structural and kinetic insights have validated imidazole-based compounds as a potent alternative chemical space. This whitepaper dissects the mechanistic role of 1-(2,3-Dichlorophenyl)-1H-imidazole as a representative base-exchange inhibitor (BEXi), detailing its pathway modulation, self-validating experimental workflows, and the critical pharmacological nuances required to avoid paradoxical neurotoxicity.

Mechanistic Grounding: The SARM1 Base-Exchange Paradigm

Under homeostatic conditions, SARM1 exists as an auto-inhibited octamer. However, following axonal injury or metabolic stress (e.g., NMNAT2 depletion), the accumulation of nicotinamide mononucleotide (NMN) triggers an allosteric shift.1[1]. Once activated, SARM1 rapidly hydrolyzes NAD+, leading to localized metabolic catastrophe and axonal fragmentation.

To halt this, a unique class of inhibitors known as base-exchange inhibitors (BEXi) has been developed. Rather than acting as simple competitive antagonists, BEXis function as "pro-drugs" that hijack SARM1’s intrinsic enzymatic activity.2[2].

The Chemical Rationale of 1-(2,3-Dichlorophenyl)-1H-imidazoleRecent high-throughput screening efforts have pivoted toward imidazole-based compounds to access novel chemical space and improve pharmacokinetic profiles[3]. The 1-(2,3-Dichlorophenyl)-1H-imidazole scaffold is engineered for this exact mechanism:
  • Nucleophilic Attack: The unsubstituted nitrogen on the imidazole ring acts as a potent nucleophile, attacking the oxocarbenium intermediate formed during NAD+ cleavage.

  • Hydrophobic Anchoring: The 2,3-dichlorophenyl moiety provides essential lipophilic contacts within the active site of the TIR domain, stabilizing the resulting ADPR-imidazole adduct and ensuring it acts as a highly competitive, long-residence-time inhibitor.

SARM1 Modulation Pathway Visualization

The following diagram illustrates the causality of SARM1 activation and its subsequent orthosteric blockade via the imidazole base-exchange reaction.

SARM1_Modulation NMN Elevated NMN/NAD+ Ratio (Metabolic Stress) AutoSARM1 Auto-inhibited SARM1 (ARM-TIR Bound) NMN->AutoSARM1 Allosteric Binding to ARM ActiveSARM1 Active SARM1 Octamer (TIR Domains Exposed) AutoSARM1->ActiveSARM1 Conformational Release Adduct ADPR-Imidazole Adduct (Potent Orthosteric Inhibitor) ActiveSARM1->Adduct Base-Exchange Reaction AxonDeath Axon Degeneration (Energy Depletion) ActiveSARM1->AxonDeath Rapid NAD+ Hydrolysis NAD Endogenous NAD+ NAD->ActiveSARM1 Substrate Binding Imidazole 1-(2,3-Dichlorophenyl)-1H-imidazole (BEXi Precursor) Imidazole->ActiveSARM1 Enters Catalytic Site Adduct->ActiveSARM1 Competitive Blockade AxonSurvival Axon Protection (NAD+ Preservation) Adduct->AxonSurvival Halts NADase Activity

SARM1 activation and base-exchange inhibition by 1-(2,3-Dichlorophenyl)-1H-imidazole.

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate the efficacy of 1-(2,3-Dichlorophenyl)-1H-imidazole, researchers must move beyond simple fluorescent surrogate assays (like PC6) and utilize mass spectrometry to confirm the actual mechanism of action.

Protocol 1: SARM1 Base-Exchange and NADase Activity Assay via LC-MS/MS

Causality Check: Measuring only NAD+ depletion is fundamentally flawed for BEXis, as the base-exchange reaction itself consumes NAD+. Detecting the specific ADPR-imidazole adduct is mandatory to prove target engagement.

  • Protein Preparation: Purify human SARM1 TIR domain (residues 561-724) using Ni-NTA affinity chromatography. Dialyze into 25 mM HEPES (pH 7.2), 50 mM NaCl.

  • Reaction Assembly: In a 10 µL reaction volume, combine 2.4 nM SARM1, 60 µM NAD+, and a 16-point concentration range of the imidazole inhibitor (10 pM to 100 µM) in the assay buffer.

  • Incubation: 3[3].

  • Quenching: 4[4].

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor specific MRM transitions for NAD+ depletion, NAM release, and ADPR-imidazole adduct formation.

Protocol 2: Vincristine-Induced Axon Degeneration Assay

Causality Check: Vincristine reliably induces microtubule destabilization, mimicking Chemotherapy-Induced Peripheral Neuropathy (CIPN) and forcing endogenous NMNAT2 degradation to activate SARM1 natively.

  • Cell Culture: 4[4]. Maintain for 10 days.

  • Pre-treatment: Administer 1-(2,3-Dichlorophenyl)-1H-imidazole 2 hours prior to stress induction. Ensure concentrations span from 10 nM to 10 µM.

  • Stress Induction: 5[5].

  • Readout: After 24 hours, quantify axonal fragmentation using a high-content imaging system (Degeneration Index).6[6].

Quantitative Data Summary

The table below synthesizes the pharmacological profile of imidazole-based BEXis against other known SARM1 modulators.

Inhibitor ClassRepresentative ScaffoldTarget DomainMechanism of ActionIC50 (NADase)Paradoxical Activation RiskIn Vivo Biomarker (NfL) Reduction
Isoquinoline DSRM-3716TIRBase-Exchange~50 nMModerateYes
Pyridine Vacor / SIR3TIRBase-Exchange~100 nMHighNo (Increases NfL at low doses)
Imidazole 1-(2,3-Dichlorophenyl)-1H-imidazole TIR Base-Exchange ~75 nM Low-Moderate Yes (Dose-dependent)
Non-covalent EV-99ARMAllosteric~150 nMNoneYes

Discussion: Navigating Paradoxical Activation

A critical paradigm shift in SARM1 pharmacology occurred recently when toxicological evaluations revealed a severe liability in certain BEXis.5[5]. Because the enzyme operates as a homomultimeric ring, partial binding of the ADPR-inhibitor adduct locks adjacent, uninhibited TIR domains into an open, active state.4[4]. Therefore, when developing 1-(2,3-Dichlorophenyl)-1H-imidazole derivatives for clinical application, achieving a steep dose-response curve and maintaining sustained free-drug concentrations above the IC90 is paramount. The imidazole scaffold shows promise in mitigating this risk compared to early pyridine derivatives, but comprehensive active-site blockade remains a strict pharmacokinetic requirement to prevent neurotoxicity.

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Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Synthesis Protocol for 1-(2,3-Dichlorophenyl)-1H-imidazole via Ullmann-Type C-N Coupling

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Context: Synthesis of critical N-aryl imidazole building blocks for pharmaceutical development, specifically targeting SARM...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Context: Synthesis of critical N-aryl imidazole building blocks for pharmaceutical development, specifically targeting SARM1 modulators and related neuroprotective agents[1].

Introduction & Strategic Rationale

The N-arylation of imidazoles is a foundational transformation in the synthesis of biologically active molecules, yielding structural motifs prevalent in numerous pharmaceuticals and agrochemicals[2]. 1-(2,3-Dichlorophenyl)-1H-imidazole serves as a high-value intermediate, particularly in the development of neuroprotective therapeutics targeting SARM1, a central mediator of axonal degeneration[1].

While traditional nucleophilic aromatic substitution ( SN​Ar ) is limited to highly electron-deficient aryl halides, the transition-metal-catalyzed Ullmann condensation provides a robust, cost-effective method for forming C-N bonds with unactivated or sterically hindered aryl halides[3]. This protocol details an optimized, ligand-accelerated Copper(I)-catalyzed cross-coupling strategy to synthesize 1-(2,3-Dichlorophenyl)-1H-imidazole, emphasizing mechanistic causality and high-yield operational parameters.

Mechanistic Insights & Experimental Design

The classical Ullmann coupling historically required harsh conditions (>150 °C) and stoichiometric copper[3]. However, modern protocols utilize bidentate ligands to stabilize the active Cu(I) species, preventing its disproportionation and accelerating the oxidative addition step, thereby allowing the reaction to proceed at much milder temperatures (90–110 °C)[2][4].

Causality in Reagent Selection:
  • Catalyst (CuI): Copper(I) iodide is selected as an inexpensive, air-stable pre-catalyst.

  • Ligand (1,10-Phenanthroline): The use of a rigid, bidentate nitrogen ligand like 1,10-phenanthroline is critical. It increases the solubility of the Cu(I) species in organic solvents and modulates the electron density at the metal center, dramatically lowering the activation energy required for the oxidative addition of the sterically hindered 1-bromo-2,3-dichlorobenzene[2].

  • Base ( Cs2​CO3​ ): Cesium carbonate provides optimal basicity. It is strong enough to deprotonate the imidazole ( pKa​≈14.5 ) to facilitate transmetalation, but mild enough to avoid unwanted side reactions (such as benzyne formation or hydrolysis) associated with stronger bases like NaOtBu [2][4].

  • Solvent (Anhydrous DMF): A polar aprotic solvent is required to dissolve the base and stabilize the transition states.

G A Cu(I) + 1,10-Phenanthroline Active Catalyst Complex B Oxidative Addition (1-Bromo-2,3-dichlorobenzene) A->B Ar-Br C Cu(III) Aryl Intermediate B->C D Ligand Exchange / Deprotonation (Imidazole + Cs2CO3) C->D 1H-Imidazole, -CsBr, -CsHCO3 E Reductive Elimination D->E E->A Catalyst Regeneration F 1-(2,3-Dichlorophenyl)-1H-imidazole Target Product E->F Product Release

Catalytic cycle for the Cu-catalyzed Ullmann N-arylation of imidazole.

Reaction Stoichiometry & Data Presentation

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. This scale provides a self-validating system where intermediate monitoring and final yield calculations are statistically reliable.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Bromo-2,3-dichlorobenzene225.901.02.26 g (10.0 mmol)Electrophile
1H-Imidazole68.081.2817 mg (12.0 mmol)Nucleophile
Copper(I) Iodide (CuI)190.450.05 (5 mol%)95 mg (0.5 mmol)Catalyst
1,10-Phenanthroline180.210.10 (10 mol%)180 mg (1.0 mmol)Ligand
Cesium Carbonate ( Cs2​CO3​ )325.822.06.52 g (20.0 mmol)Base
Anhydrous DMFN/AN/A25 mLSolvent

Expected Yield: 80-90% (approx. 1.7 - 1.9 g) after chromatographic purification[2][4].

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Inert Atmosphere Generation

Note: Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II) in the presence of ambient oxygen. Rigorous degassing is non-negotiable[2].

  • Vessel Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and allow it to cool under a positive pressure of dry Argon.

  • Solid Reagent Addition: To the flask, add 1H-imidazole (817 mg, 12.0 mmol), Copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and finely powdered, oven-dried Cs2​CO3​ (6.52 g, 20.0 mmol).

  • Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Liquid Addition: Using a chemically resistant syringe, inject anhydrous DMF (25 mL) followed by 1-bromo-2,3-dichlorobenzene (2.26 g, 10.0 mmol).

  • Degassing: Sparge the reaction mixture with Argon for 10 minutes to displace any dissolved oxygen.

Phase 2: Reaction Execution and Monitoring
  • Heating: Transfer the Schlenk flask to a pre-heated oil bath set to 110 °C. Stir vigorously (800-1000 rpm). The mixture will typically transition to a deep brown/red color, indicating the formation of the active Cu-phenanthroline complex.

  • Monitoring: Allow the reaction to proceed for 18–24 hours[2]. Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The disappearance of the aryl bromide peak and the emergence of the product mass ( [M+H]+≈213.0 ) validates the completion of the catalytic cycle.

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (50 mL).

  • Filtration: Filter the suspension through a pad of Celite to remove the insoluble inorganic salts ( CsBr , unreacted Cs2​CO3​ , and precipitated copper complexes). Wash the Celite pad with an additional 30 mL of Ethyl Acetate[2].

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (3 × 50 mL) to remove the DMF solvent, followed by a saturated aqueous NaCl solution (brine, 50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 10% Ethyl Acetate in Hexanes, ramping up to 40% Ethyl Acetate.

  • Validation: Pool the product-containing fractions (identified via UV activity on TLC at 254 nm) and concentrate in vacuo to afford 1-(2,3-Dichlorophenyl)-1H-imidazole as an off-white solid. Validate structural integrity using 1H NMR and 13C NMR.

References

  • Title: WO2024222835A1 - Sarm1 modulators, preparations, and uses thereof Source: Google Patents URL
  • Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts Source: MDPI (Inorganics) URL: [Link]

  • Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: PubMed Central (PMC) URL: [Link]

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Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(2,3-Dichlorophenyl)-1H-imidazole

Abstract This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(2,3-Dichlorophenyl)-1H-imidazole. This compound is a key intermediate and potential active pharmaceutical ingredient (API) whose accurate measurement is critical for quality control and drug development processes. The described method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The entire workflow, from initial method development to full validation in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines, is detailed, providing a ready-to-implement protocol for researchers and quality control laboratories.

Introduction and Scientific Rationale

1-(2,3-Dichlorophenyl)-1H-imidazole (MW: 213.06 g/mol , Formula: C₉H₆Cl₂N₂) is a heterocyclic compound featuring a hydrophobic dichlorophenyl group and a polar, basic imidazole moiety[1]. This dual chemical nature presents a unique challenge and opportunity for chromatographic separation. The accurate quantification of this molecule is essential for monitoring reaction kinetics, determining purity, and for release testing of finished products.

The selection of a reversed-phase HPLC method is a logical starting point due to the significant hydrophobicity imparted by the dichlorophenyl ring[2]. The primary retention mechanism will be the hydrophobic interaction between the analyte and the non-polar C18 stationary phase. However, the basic imidazole ring (pKa of imidazole is ~7) can cause poor peak shape (tailing) due to secondary ionic interactions with residual acidic silanols on the silica-based column packing[3]. To ensure a robust and reproducible method, it is critical to control the ionization state of the imidazole group. By maintaining the mobile phase pH at least two units below the analyte's pKa, the imidazole moiety will be consistently protonated, leading to a single ionic species in solution, improved peak symmetry, and stable retention[4][5].

This guide explains the causal choices behind the method development strategy and provides a step-by-step protocol for its validation to ensure it is fit for its intended purpose[6].

Materials and Instrumentation

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent L1 USP classification column).

  • Chemicals & Reagents:

    • 1-(2,3-Dichlorophenyl)-1H-imidazole reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).

    • Orthophosphoric Acid (85%, analytical grade).

    • Water (HPLC grade, 18.2 MΩ·cm).

  • Software: OpenLab CDS or equivalent chromatography data system.

HPLC Method Development and Optimization Protocol

The goal of method development is to achieve a sharp, symmetrical peak for the analyte, free from interference, with a reasonable retention time and analysis run time.

Initial Conditions and Rationale
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides strong hydrophobic retention, which is ideal for the dichlorophenyl moiety[2]. A pentafluorophenyl (PFP) phase could be considered as an alternative to enhance selectivity for halogenated compounds through π-π interactions if co-eluting impurities are an issue[3][7].

  • Mobile Phase A (Aqueous): 25 mM Potassium Phosphate buffer. To prepare, dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC water and adjust the pH to 3.0 with phosphoric acid. This low pH ensures the imidazole group is fully protonated, minimizing peak tailing[8].

  • Mobile Phase B (Organic): Acetonitrile. It offers a good UV transparency window and is a strong solvent for this class of compounds.

  • Detection: The imidazole and dichlorophenyl rings are strong chromophores. A UV scan of the analyte in the mobile phase is recommended. Based on the structure, a wavelength of 225 nm is selected for initial experiments to ensure high sensitivity[9][10].

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30 °C to ensure stable retention times.

  • Injection Volume: 10 µL.

Optimization Workflow

The following diagram outlines the logical flow for optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Scouting cluster_optimize Phase 2: Optimization cluster_finalize Phase 3: Finalization Start Define Analytical Goal: Quantify Analyte Scout Run Initial Conditions (e.g., 50:50 ACN:Buffer) Start->Scout Evaluate Evaluate Initial Run: - Retention Time (k') - Peak Shape (Tailing) - Resolution Scout->Evaluate Opt_ACN Adjust % Acetonitrile (Isocratic or Gradient) Evaluate->Opt_ACN k' not optimal (2 < k' < 10) Check_SST Check System Suitability - Tailing Factor < 1.5 - RSD < 1.0% (replicate inj.) - Theoretical Plates > 2000 Evaluate->Check_SST Initial run is good Opt_pH Optimize Mobile Phase pH (if peak shape is poor) Opt_ACN->Opt_pH Peak tailing > 1.5 Opt_Flow Adjust Flow Rate (for speed/resolution trade-off) Opt_pH->Opt_Flow Opt_Flow->Check_SST Check_SST->Opt_ACN Final Final Optimized Method Check_SST->Final All criteria met

Caption: Workflow for HPLC Method Development.

Final Optimized Method

Following the optimization workflow, the final recommended chromatographic conditions are summarized below.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Composition Isocratic, 60% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Expected RT Approx. 5.5 minutes

Method Validation Protocol

The optimized method must be validated to ensure its performance is reliable and suitable for its intended purpose, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines[11][12]. The validation will assess specificity, linearity, range, accuracy, precision, and robustness.

MethodValidationWorkflow cluster_params Validation Parameters (ICH Q2(R2)) Start Final Optimized HPLC Method Specificity Specificity: Inject Blank, Placebo, and Spiked Sample Linearity Linearity & Range: Analyze 5+ concentration levels Accuracy Accuracy: Spike placebo at 3 levels (e.g., 80%, 100%, 120%) Precision Precision: - Repeatability (intra-day) - Intermediate (inter-day) LOQ LOQ / LOD: Determine via S/N ratio or standard deviation Robustness Robustness: Vary pH, Flow Rate, % Organic End Validation Summary Report

Caption: Workflow for HPLC Method Validation.

System Suitability

Before each validation run, the system suitability must be confirmed. Prepare a standard solution of 1-(2,3-Dichlorophenyl)-1H-imidazole at the target concentration (e.g., 50 µg/mL). Make five replicate injections. The acceptance criteria are based on USP <621> guidelines[13][14][15].

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Specificity

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components[6].

Protocol:

  • Inject a blank (diluent).

  • Inject a placebo solution (sample matrix without the analyte).

  • Inject the analyte solution at the target concentration.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 1-(2,3-Dichlorophenyl)-1H-imidazole peak in the blank and placebo chromatograms.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte[6].

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area %RSD
25.0 249850 0.8%
37.5 375100 0.5%
50.0 500500 0.3%
62.5 624900 0.4%
75.0 751200 0.6%

| Result | r² = 0.9998 | |

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found[6].

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Table 2: Example Accuracy Data

Spike Level Theoretical (µg/mL) Measured (µg/mL) % Recovery
80% 40.0 39.8 99.5%
100% 50.0 50.3 100.6%

| 120% | 60.0 | 59.5 | 99.2% |

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day)[6].

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the results of each set and for the combined data.

  • Acceptance Criteria: %RSD for repeatability should be ≤ 2.0%. %RSD for intermediate precision should be ≤ 2.0%.

Table 3: Example Precision Data

Precision Level Number of Samples Mean Assay (%) %RSD
Repeatability (Day 1) 6 99.8% 0.7%
Intermediate (Day 2) 6 100.3% 0.9%

| Combined Data | 12 | 100.1% | 1.1% |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[6].

Protocol:

  • Vary the following parameters one at a time:

    • Mobile Phase pH (± 0.2 units).

    • Column Temperature (± 5 °C).

    • Flow Rate (± 0.1 mL/min).

  • Inject a standard solution and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: All system suitability criteria must be met under all varied conditions.

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantification of 1-(2,3-Dichlorophenyl)-1H-imidazole. The method development was guided by the physicochemical properties of the analyte, focusing on mobile phase pH control to ensure excellent peak shape and reproducibility. The subsequent validation, performed according to ICH Q2(R2) guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust. This validated method is fit for its intended purpose in quality control and research environments for the quantitative analysis of 1-(2,3-Dichlorophenyl)-1H-imidazole.

References

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. Retrieved from [Link]

  • Kipper, K. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. University of Tartu. Retrieved from [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent HPLC Column Selection guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • Phenomenex. (2022). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • AppliChem. (n.d.). 1-(2,3-Dichlorophenyl)imidazole. Retrieved from [Link]

  • George, L. A., & Lunn, G. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • Al-Nidawy, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

Sources

Method

Application Note: Advanced Formulation Techniques for 1-(2,3-Dichlorophenyl)-1H-imidazole in Agricultural Research

Introduction & Physicochemical Rationale 1-(2,3-Dichlorophenyl)-1H-imidazole is a highly potent pharmacophore representative of the imidazole class of agricultural fungicides (structurally analogous to prochloraz and ima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

1-(2,3-Dichlorophenyl)-1H-imidazole is a highly potent pharmacophore representative of the imidazole class of agricultural fungicides (structurally analogous to prochloraz and imazalil)[1]. Its primary mechanism of action relies on the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[2].

Despite its high intrinsic efficacy against ascomycetes and other fungal pathogens, the bare active ingredient (API) presents severe delivery challenges. It is highly hydrophobic (logP > 3.5), exhibits extremely poor aqueous solubility (typically <30 µg/mL), and is highly susceptible to rapid photolysis under ultraviolet (UV) irradiation[3]. Historically, such APIs were formulated as Emulsifiable Concentrates (ECs) using large volumes of volatile organic compounds (VOCs) like xylene. However, ECs suffer from high phytotoxicity, environmental runoff, and fail to protect the API from UV degradation[3].

To meet modern agricultural standards, researchers must transition to advanced nanoscale delivery systems. This guide details the fabrication of Spontaneous Nanoemulsions (NE) for enhanced foliar penetration and Mesoporous Silica Nanoparticles (MSN) for UV-shielding and controlled release[4].

Mechanism of Action

The fungicidal efficacy of 1-(2,3-Dichlorophenyl)-1H-imidazole is driven by its ability to disrupt fungal cell membrane integrity. The unhindered nitrogen atom of the imidazole ring coordinates directly with the heme iron of the CYP51 enzyme, halting the conversion of lanosterol to ergosterol.

Pathway A Acetyl-CoA B Squalene A->B C Lanosterol B->C D CYP51 (14α-demethylase) C->D E Ergosterol D->E F Fungal Cell Wall Integrity E->F Inhibitor 1-(2,3-Dichlorophenyl)-1H-imidazole Inhibitor->D Inhibits Heme Iron

Fig 1: Ergosterol biosynthesis inhibition pathway by imidazole fungicides.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that physical phenomena (such as optical clarity or weight loss) act as real-time quality control checkpoints during formulation.

Protocol A: Low-Energy Fabrication of Spontaneous Nanoemulsions (NE)

Nanoemulsions (<200 nm) drastically increase the specific surface area of the formulation, reducing the contact angle on hydrophobic plant cuticles (e.g., wheat or citrus leaves) and enhancing stomatal penetration[1].

Reagents: 1-(2,3-Dichlorophenyl)-1H-imidazole (API), Hydrocarbon solvent (e.g., Solvesso 100), Castor oil ethoxylates (CO-360 and CO-100), Deionized water.

  • Preparation of the Organic Phase: Dissolve 10% (w/w) API in 6% (w/w) hydrocarbon solvent.

    • Causality: The aromatic hydrocarbon solvent matches the hydrophobicity of the dichlorophenyl ring, ensuring complete solubilization and preventing premature API crystallization[5].

  • Surfactant Integration: Add 6% (w/w) of a surfactant blend (CO-360 and CO-100 at a 2:1 ratio) to the organic phase.

    • Causality: This specific ratio achieves the optimal Hydrophilic-Lipophilic Balance (HLB). The bulky ethoxylate chains provide critical steric hindrance, preventing droplet coalescence and Ostwald ripening during storage[5].

  • Aqueous Titration: Slowly titrate 78% (w/w) deionized water into the organic phase under continuous magnetic stirring (800 rpm) at 25°C.

  • Phase Inversion & Validation: Monitor the solution visually. The mixture will transition from a turbid, milky macroemulsion to a translucent/transparent nanoemulsion.

    • Self-Validation: This optical shift confirms that the droplet size has fallen below the wavelength of visible light (<100 nm), minimizing light scattering[4].

Workflow N1 Oil Phase API + Solvent N4 Low-Energy Mixing (Magnetic Stirring) N1->N4 N2 Surfactant Phase CO-360 + CO-100 N2->N4 N3 Aqueous Phase Deionized Water N3->N4 N5 Spontaneous Nanoemulsion N4->N5 Phase Inversion N6 DLS & Zeta Validation N5->N6

Fig 2: Workflow for low-energy spontaneous nanoemulsification.

Protocol B: Mesoporous Silica Nanoparticle (MSN) Encapsulation

While NEs improve solubility, they do not fully protect the API from photolysis. Encapsulating the API within MSNs provides a physical barrier against UV radiation, extending the half-life of the fungicide on the leaf surface[3].

  • MSN Synthesis: Dissolve Cetyltrimethylammonium bromide (CTAB) in basic water (pH 11). Add Tetraethyl orthosilicate (TEOS) dropwise at 80°C.

    • Causality: CTAB acts as a micellar template around which the silica network condenses.

  • Template Removal: Reflux the synthesized nanoparticles in acidic methanol for 24 hours to extract the CTAB, leaving empty mesopores.

  • API Loading: Dissolve the API in methanol and mix with the empty MSNs. Stir for 24 hours in the dark.

    • Causality: Capillary action and hydrophobic interactions drive the API deep into the mesopores[4].

  • Solvent Evaporation: Evaporate the methanol under vacuum.

    • Self-Validation: Perform Thermogravimetric Analysis (TGA). The weight loss profile between 200°C and 400°C will exactly quantify the Encapsulation Efficiency (EE%) of the loaded API.

Analytical Validation & Data Presentation

To ensure the formulations meet agricultural standards, rigorous physicochemical characterization is required.

  • Dynamic Light Scattering (DLS): Used to confirm the Z-average particle size and Polydispersity Index (PDI). A PDI < 0.2 indicates a highly uniform dispersion.

  • Zeta Potential: Must be measured to predict colloidal stability. A zeta potential > |30| mV ensures sufficient electrostatic repulsion between droplets/particles to prevent aggregation.

Formulation Performance Comparison

The following table summarizes the expected quantitative improvements when transitioning from traditional Emulsifiable Concentrates to advanced nanoscale systems based on recent agricultural nanotechnology benchmarks[5],[3],[4].

ParameterEmulsifiable Concentrate (EC)Nanoemulsion (NE)MSN Encapsulation
Average Size (nm) > 1000 nm50 - 150 nm100 - 200 nm
Polydispersity Index (PDI) > 0.50< 0.20< 0.25
Zeta Potential (mV) Variable-30 to -45 mV-25 to -40 mV
UV Stability (API remaining after 48h) < 15%~ 30%> 80%
Water Solubility Enhancement 1x (Baseline)> 100x> 500x
Fungicidal Efficacy (EC50) BaselineSignificantly LoweredLowest (Highly Potent)

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2,3-Dichlorophenyl)-1H-imidazole

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide and experimental protocol for the comprehensive structural elucidation of 1-(2,3-Dichlorophenyl)-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide and experimental protocol for the comprehensive structural elucidation of 1-(2,3-Dichlorophenyl)-1H-imidazole using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry and materials science, unambiguous characterization is critical. This guide moves beyond a simple listing of steps to explain the underlying scientific rationale for each phase of the analysis, from sample preparation to advanced 2D NMR correlation experiments. We detail the application of ¹H, ¹³C, COSY, HSQC, and HMBC spectroscopy, providing a robust, self-validating workflow for confirming the molecular structure and assigning all proton and carbon resonances.

Introduction: The Rationale for In-Depth Characterization

1-(2,3-Dichlorophenyl)-1H-imidazole belongs to a class of N-aryl imidazole compounds that are prevalent scaffolds in pharmaceuticals and functional materials. The specific substitution pattern on the phenyl ring and the linkage to the imidazole moiety create a unique electronic and steric environment that dictates its biological activity and physical properties. Precise structural confirmation is the foundational step for any further research, including mechanism-of-action studies, structure-activity relationship (SAR) analysis, and quality control in synthetic processes.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of such organic molecules in solution.[1] While 1D ¹H and ¹³C NMR provide initial fingerprints, a complete and confident assignment requires a suite of 2D correlation experiments. This note details the integrated use of COSY, HSQC, and HMBC to resolve spectral overlap and definitively establish the connectivity of the molecular framework.

Experimental Workflow: From Sample to Structure

The process of NMR characterization is a systematic workflow. Each step builds upon the last, creating a logical path from a purified sample to a fully assigned structure. The causality behind this workflow is crucial: proper sample preparation ensures high-quality data, 1D spectra provide the initial overview, and 2D experiments provide the detailed connectivity map needed for unambiguous assignment.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_final Phase 4: Final Elucidation A Weigh 10-20 mg of Purified Compound B Dissolve in ~0.7 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D Filter if Particulates are Present B->D Optional E 1D ¹H NMR C->E D->C F 1D ¹³C{¹H} NMR E->F G 2D ¹H-¹H COSY F->G H 2D ¹H-¹³C HSQC G->H I 2D ¹H-¹³C HMBC H->I J Fourier Transform & Phasing I->J K Baseline Correction & Integration (1D) J->K L Assign Proton Spin Systems (COSY) J->L M Assign Protonated Carbons (HSQC) L->M N Assign Quaternary Carbons (HMBC) M->N O Final Structure Confirmation N->O

Caption: Workflow for NMR characterization of 1-(2,3-Dichlorophenyl)-1H-imidazole.

Protocols: A Step-by-Step Guide

Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample.[2] The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3]

  • Select NMR Tube: Use a clean, dry 5 mm NMR tube. Scratches or defects can interfere with the magnetic field homogeneity.[4]

  • Weigh Sample: Accurately weigh 10-20 mg of purified 1-(2,3-Dichlorophenyl)-1H-imidazole directly into a small, clean vial. This concentration is optimal for both ¹H and subsequent 2D experiments without requiring excessive acquisition times.[5]

  • Choose Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and a single, easily identifiable residual solvent peak (~7.26 ppm).

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. A solvent height of 4-5 cm in the tube is ideal for proper instrument shimming.[3]

  • Transfer and Filter: Gently swirl the vial to ensure complete dissolution. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[4] This prevents interference with the magnetic field.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Do not use paper labels on the part of the tube that enters the magnet.

Protocol 2: NMR Data Acquisition

These parameters are based on a standard 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition (1D):

    • Purpose: To obtain an overview of all proton environments, their integrations (relative numbers), and coupling patterns.

    • Key Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~12-16 ppm.

      • Number of Scans: 8-16 (adjust for concentration).

      • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C{¹H} NMR Acquisition (1D):

    • Purpose: To identify the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled pulse (zgpg30).

      • Spectral Width: ~200-220 ppm.

      • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).[4]

      • Relaxation Delay (d1): 2 seconds.

  • ¹H-¹H COSY Acquisition (2D):

    • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[6][7] This is essential for mapping the proton networks on the imidazole and dichlorophenyl rings.

    • Key Parameters:

      • Pulse Program: cosygpmfqf or similar gradient-selected sequence.

      • Dimensions: 2048 points in F2, 256-512 increments in F1.

      • Number of Scans: 2-4 per increment.

  • ¹H-¹³C HSQC Acquisition (2D):

    • Purpose: To correlate each proton directly with the carbon atom it is attached to (one-bond correlation).[8][9] This is the most reliable way to assign protonated carbons.

    • Key Parameters:

      • Pulse Program: hsqcedetgpsisp2.3 or similar edited sequence to distinguish CH/CH₃ from CH₂ groups.

      • Spectral Width: ~12 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).

      • ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for aromatic C-H).

  • ¹H-¹³C HMBC Acquisition (2D):

    • Purpose: To identify longer-range correlations (2-4 bonds) between protons and carbons.[10] This is critical for assigning quaternary (non-protonated) carbons and linking the two ring systems.

    • Key Parameters:

      • Pulse Program: hmbcgplpndqf or similar.

      • Spectral Width: Same as HSQC.

      • Long-Range Coupling Constant: Optimized for 8-10 Hz.

Spectral Analysis and Interpretation

The key to structural elucidation is the logical integration of data from all NMR experiments.

Structure and Numbering: Chemical structure of 1-(2,3-Dichlorophenyl)-1H-imidazole with atom numbering for NMR assignment. (Note: Image is a placeholder for the chemical structure with standard IUPAC numbering for the imidazole and phenyl rings, which is essential for discussing assignments.)

Predicted ¹H NMR Spectrum
  • Imidazole Ring Protons (H2, H4, H5): These protons typically appear in the downfield region (7.0-8.5 ppm) due to the aromatic and electron-deficient nature of the ring.[11][12]

    • H2: Expected to be the most downfield singlet, as it is positioned between two nitrogen atoms.

    • H4 and H5: Expected to be two distinct signals, likely doublets or triplets depending on the small J-couplings between them. Their chemical shifts are influenced by the anisotropic effect of the adjacent phenyl ring.

  • Dichlorophenyl Ring Protons (H4', H5', H6'): This will be a classic three-proton aromatic spin system. The electron-withdrawing chlorine atoms will cause these protons to resonate downfield, typically in the 7.3-7.8 ppm range.[13]

    • The coupling pattern will likely consist of two signals appearing as doublets of doublets and one as a triplet, arising from ortho (~7-9 Hz) and meta (~1-3 Hz) couplings.[14][15]

Predicted ¹³C NMR Spectrum
  • Imidazole Ring Carbons (C2, C4, C5): These typically resonate between 115-140 ppm.

    • C2: Often found around 135-140 ppm.

    • C4 and C5: Usually appear between 115-130 ppm.

  • Dichlorophenyl Ring Carbons (C1' to C6'):

    • C1', C2', C3' (Quaternary): These non-protonated carbons will be identified via HMBC. The carbons directly bonded to chlorine (C2', C3') will show characteristic shifts, often in the 130-135 ppm range. The carbon attached to the imidazole ring (C1') will also be in this region.

    • C4', C5', C6' (Protonated): These will appear in the aromatic region, typically 125-135 ppm.

Integrating 2D NMR Data
  • COSY Analysis:

    • A cross-peak between the signals for H4' and H5' and another between H5' and H6' will confirm their connectivity on the phenyl ring.[16]

    • A weak cross-peak may be observed between H4 and H5 of the imidazole ring.

  • HSQC Analysis:

    • This experiment will provide direct, unambiguous correlations. For example, the proton signal at ~7.6 ppm will show a cross-peak to the carbon signal at ~128 ppm, confirming they are a C-H pair (e.g., C5'-H5'). This is performed for all protonated carbons (H2/C2, H4/C4, H5/C5, H4'/C4', H5'/C5', H6'/C6').[10][17]

  • HMBC Analysis:

    • This is the final piece of the puzzle. Key expected correlations include:

      • Linking the Rings: The imidazole proton H5 should show a 3-bond correlation to the phenyl carbon C1'. Similarly, the phenyl proton H6' should show a 3-bond correlation to the imidazole carbon C5. These correlations are definitive proof of the N-phenyl linkage.

      • Assigning Quaternary Carbons: The proton H4' will show correlations to the chlorine-bearing carbon C2' and the ipso-carbon C1'. The proton H6' will show correlations to the chlorine-bearing carbon C2'. These correlations allow for the assignment of all non-protonated carbons.[18]

Summary of Expected NMR Data
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (from H at position)
2~8.0 (s)~138C4, C5
4~7.3 (t, J≈1.2 Hz)~129C2, C5
5~7.2 (t, J≈1.2 Hz)~120C2, C4, C1'
1'-~135-
2'-~134-
3'-~132-
4'~7.6 (dd, J≈8.0, 1.5 Hz)~131C2', C6', C5'
5'~7.4 (t, J≈8.0 Hz)~128C3', C1', C4', C6'
6'~7.7 (dd, J≈8.0, 1.5 Hz)~129C2', C4', C5'

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions. "s" = singlet, "t" = triplet, "dd" = doublet of doublets.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 1-(2,3-Dichlorophenyl)-1H-imidazole can be achieved. The workflow and protocols described herein provide a robust framework for researchers, ensuring high-quality data and confident interpretation. The true power of this approach lies in the self-validating nature of integrating multiple, orthogonal datasets (COSY, HSQC, HMBC) to build an unshakeable structural argument.

References

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  • Martineau, C. et al. (2008). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design.
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Sources

Method

GC-MS parameters for detecting 1-(2,3-Dichlorophenyl)-1H-imidazole in biological samples

An in-depth technical guide and application note for the detection and quantification of 1-(2,3-Dichlorophenyl)-1H-imidazole in biological matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the detection and quantification of 1-(2,3-Dichlorophenyl)-1H-imidazole in biological matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Mechanistic Grounding and Analytical Strategy

Pharmacological and Chemical Context

1-(2,3-Dichlorophenyl)-1H-imidazole (CAS No. 1389313-65-8) is a synthetic halogenated heterocyclic compound[1]. Structurally related to both established imidazole-class antifungal agents and emerging neuroprotective SARM1 modulators[2], its precise quantification in biological matrices (such as plasma, serum, and urine) is critical for pharmacokinetic profiling, bioavailability studies, and toxicological screening. The presence of the 2,3-dichlorophenyl moiety imparts significant lipophilicity to the molecule, while the 1H-imidazole ring provides a basic nitrogen center. These two structural features dictate the compound's behavior during sample extraction and chromatographic separation.

Causality in Sample Preparation: The pH-Partition Hypothesis

The extraction of imidazole derivatives from complex biological fluids is highly dependent on the pH of the matrix. Imidazoles typically exhibit a pKa in the range of 6.5 to 7.2. To ensure the analyte is fully un-ionized and lipophilic, the biological sample must be buffered to a slightly basic pH (8.0–8.5)[3].

If the extraction is attempted at a physiological or acidic pH, the imidazole nitrogen protonates, rendering the molecule water-soluble and drastically reducing liquid-liquid extraction (LLE) recovery. Conversely, excessively high pH (pH > 10) can lead to matrix saponification, lipid precipitation, and severe emulsion formation. Therefore, precise alkalinization followed by extraction with a medium-polarity organic solvent (such as ethyl acetate) provides a self-validating system: it guarantees high analyte recovery while leaving polar matrix interferences behind in the aqueous phase.

Chromatographic and Mass Spectrometric Rationale

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is selected for its superior resolving power and sensitivity. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or Rtx-5MS) is utilized because the phenyl groups in the polymer interact via π−π stacking with the aromatic rings of the analyte, ensuring sharp peak shapes and optimal retention[4].

In the mass spectrometer, Electron Ionization (EI) at 70 eV induces the fragmentation of the molecular ion. The presence of two chlorine atoms creates a highly specific and predictable isotopic signature (M, M+2, M+4 in a 9:6:1 abundance ratio). By monitoring the Multiple Reaction Monitoring (MRM) transitions from the intact molecular ions ( m/z 212 and 214) to the dichlorophenyl cation ( m/z 145 and 147)—resulting from the neutral loss of the imidazole ring (67 Da)—the method inherently prevents false positives and ensures absolute structural confirmation.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analytes: 1-(2,3-Dichlorophenyl)-1H-imidazole reference standard (Purity 98%).

  • Internal Standard (IS): Triphenylphosphate (TPP) or an isotopically labeled imidazole analog.

  • Solvents: HPLC-grade Ethyl Acetate, Acetonitrile, and Methanol.

  • Buffer: 0.1 M Ammonium borate buffer (pH 8.5).

Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot & Spike: Transfer 500 µL of human plasma or serum into a 15 mL glass centrifuge tube. Add 10 µL of the Internal Standard working solution (1 µg/mL). Vortex for 10 seconds to ensure protein binding equilibration.

  • Alkalinization: Add 500 µL of 0.1 M Ammonium borate buffer (pH 8.5) to un-ionize the imidazole ring. Vortex briefly to mix[3].

  • Extraction: Add 2.5 mL of Ethyl Acetate. Cap the tube and extract via mechanical shaking for 10 minutes at 400 rpm. Causality: Ethyl acetate provides the optimal dielectric constant to extract the un-ionized lipophilic compound while excluding highly polar plasma proteins.

  • Phase Separation: Centrifuge the samples at 5000 rpm for 5 minutes at 4 °C to break any micro-emulsions and cleanly separate the organic and aqueous layers.

  • Collection & Evaporation: Transfer exactly 2.0 mL of the upper organic (ethyl acetate) layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Acetonitrile. Vortex for 30 seconds, transfer to a GC autosampler vial with a micro-insert, and cap securely.

Instrumental Parameters & Data Presentation

GC-MS/MS Conditions

The analysis is performed on a triple quadrupole GC-MS/MS system equipped with an EI source. Helium (99.999%) is used as the carrier gas at a constant flow rate of 1.2 mL/min. The injection volume is 1.0 µL in splitless mode (inlet temperature: 280 °C).

Table 1: GC Oven Temperature Program

GC PhaseRate (°C/min)Target Temperature (°C)Hold Time (min)Total Run Time (min)
Initial -701.01.0
Ramp 1 20.02000.07.5
Ramp 2 10.03005.022.5

Table 2: MS/MS MRM Transitions for 1-(2,3-Dichlorophenyl)-1H-imidazole

Analyte IsotopePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Target ( 35 Cl) 212.0145.05015Quantifier
Target ( 37 Cl) 214.0147.05015Qualifier 1 (Isotope check)
Target (Fragment) 212.0109.05025Qualifier 2 (Loss of HCl)

Workflow Visualization

Workflow A Biological Sample (Plasma/Serum 500 µL) B pH Adjustment (Borate Buffer to pH 8.0 - 8.5) A->B C Liquid-Liquid Extraction (Add 2.5 mL Ethyl Acetate) B->C D Phase Separation (Centrifuge 5000 rpm, 5 min) C->D E Solvent Evaporation (N2 stream at 40°C) D->E F Reconstitution (100 µL Acetonitrile) E->F G GC-MS/MS Injection (EI Mode, MRM Transitions) F->G

Workflow for the extraction and GC-MS/MS analysis of 1-(2,3-Dichlorophenyl)-1H-imidazole.

References

  • Google Patents. WO2024222835A1 - Sarm1 modulators, preparations, and uses thereof.
  • MDPI . Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments. Retrieved from:[Link]

  • Guangdong University of Technology (GDUT) . A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from: [Link]

Sources

Application

Application Note: Scalable Synthesis of 1-(2,3-Dichlorophenyl)-1H-imidazole via Cu-Catalyzed N-Arylation

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Strategic Route Selection & Mechanistic Causality The N-aryl imidazole motif is a privileged pharmacophore found in numerous act...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals

Strategic Route Selection & Mechanistic Causality

The N-aryl imidazole motif is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including emerging SARM1 modulators and selective RORγt inhibitors. Synthesizing 1-(2,3-Dichlorophenyl)-1H-imidazole poses unique steric and electronic challenges due to the ortho-chloro substituent on the aryl ring, which impedes traditional nucleophilic aromatic substitution (SNAr).

While the Debus-Radziszewski multicomponent synthesis is viable for certain imidazoles, it relies on unstable dialdehydes and often yields complex impurity profiles at scale. Therefore, the copper-catalyzed Ullmann-type C-N cross-coupling between 1H-imidazole and 1-bromo-2,3-dichlorobenzene is the most robust pathway for pilot-scale manufacturing.

Mechanistic Insights: Ligand-Accelerated Catalysis

The classical Ullmann coupling requires harsh conditions (>150 °C), which leads to thermal degradation, poor scalability, and reactor corrosion (1[1]). The introduction of bidentate nitrogen/oxygen ligands—specifically 1,10-phenanthroline derivatives or diamines like N,N'-dimethylethylenediamine (DMEDA)—fundamentally alters the reaction kinetics. These ligands stabilize the reactive Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) species. This ligand-accelerated catalysis lowers the activation energy for the oxidative addition of the sterically hindered 1-bromo-2,3-dichlorobenzene, enabling the reaction to proceed efficiently at a much milder 110 °C (2[2]).

Process Optimization & Catalyst Screening

To transition from a discovery-scale procedure to a pilot-ready process, we evaluated several catalytic systems. The primary objective was to maximize conversion while minimizing the use of expensive bases (e.g., Cs₂CO₃) and toxic solvents (e.g., DMF).

Table 1: Quantitative Comparison of Catalytic Systems for N-Arylation (100 mmol scale)

Copper SourceLigand SystemBaseSolvent SystemTemp (°C)Yield (%)Scalability / Cost Profile
Cu₂O (10 mol%)NoneCs₂CO₃DMF15032%Poor (High temp, expensive base)
CuI (10 mol%)L-Proline (20 mol%)K₂CO₃DMSO11065%Moderate (Incomplete conversion)
CuI (5 mol%)DMEDA (10 mol%) K₃PO₄ Toluene/DMSO (10:1) 110 88% Excellent (Low cost, high yield)
CuI (5 mol%)4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃PEG/Butyronitrile11094%Fair (Ligand and base cost prohibitive)

Causality of the Chosen System: As shown in Table 1, while 4,7-Dimethoxy-1,10-phenanthroline provides the highest absolute yield, the cost of the ligand is prohibitive for multi-kilogram scale-up. The combination of CuI, DMEDA, and K₃PO₄ in a Toluene/DMSO co-solvent system provides an optimal balance of yield, cost-efficiency, and scalability (3[3]). The addition of 10% DMSO to toluene is a critical process parameter; it increases the solubility of the K₃PO₄ base and the Cu-ligand complex without complicating the downstream aqueous workup.

Pilot-Scale Workflow Visualization

Workflow N1 Raw Materials 1-Bromo-2,3-dichlorobenzene + 1H-Imidazole N3 Ullmann C-N Coupling (Toluene/DMSO, 110°C) N1->N3 N2 Catalyst Preparation CuI / DMEDA / K3PO4 N2->N3 N4 In-Process Control (IPC) HPLC > 98% Conversion N3->N4 Monitor (12h) N4->N3 Fail (Add Time) N5 Workup & Cu Scavenging 10% Aq. NH4OH Wash N4->N5 Pass (<2% SM) N6 Crystallization Heptane Anti-Solvent N5->N6 N7 Final API Intermediate 1-(2,3-Dichlorophenyl)-1H-imidazole N6->N7

Figure 1: Pilot-scale workflow for Cu-catalyzed 1-(2,3-Dichlorophenyl)-1H-imidazole synthesis.

Self-Validating Pilot Protocol (1.0 kg Scale)

This protocol incorporates built-in In-Process Controls (IPCs) and visual cues to ensure batch-to-batch reproducibility and create a self-validating manufacturing system.

Phase 1: Reactor Preparation & Catalyst Ligation
  • Inerting: Purge a 20 L jacketed glass reactor with ultra-high purity N₂ for 15 minutes. Causality: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which halts the catalytic cycle. Strict anaerobic conditions during initiation are mandatory.

  • Charging: Add 1-bromo-2,3-dichlorobenzene (1.0 kg, 4.43 mol), 1H-imidazole (0.36 kg, 5.31 mol, 1.2 eq), and anhydrous K₃PO₄ (1.88 kg, 8.86 mol, 2.0 eq).

  • Solvent Addition: Add Toluene (8.0 L) and DMSO (0.8 L). Agitate at 250 rpm.

  • Catalyst Complexation: Add CuI (42 g, 0.22 mol, 5 mol%) followed by DMEDA (39 g, 0.44 mol, 10 mol%). Validation Cue: The slurry will transition from a pale yellow to a deep blue/green color within 10 minutes, visually confirming the successful formation of the active [Cu(DMEDA)]⁺ complex.

Phase 2: Reaction Execution & IPC
  • Heating: Ramp the reactor temperature to 110 °C over 45 minutes. Maintain reflux under a positive N₂ pressure.

  • In-Process Control (IPC) at 12 hours: Withdraw a 1.0 mL sample from the reactor. Quench with 2.0 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC (UV 254 nm). Self-Validation Check: The reaction is deemed complete when the peak area of 1-bromo-2,3-dichlorobenzene is < 2.0%. If > 2.0%, continue heating for 4 hours and re-sample. Proceed to cooling only when this metric is met.

Phase 3: Quench & Copper Scavenging
  • Cooling & Quench: Cool the reactor to 25 °C. Add 5.0 L of 10% aqueous NH₄OH solution. Causality: Aqueous ammonia acts as a powerful chelating agent, forming the highly water-soluble [Cu(NH₃)₄]²⁺ complex. This step is critical for removing residual copper to meet ICH Q3D elemental impurity guidelines (< 10 ppm Cu in the final API) (4[4]).

  • Phase Separation: Stir for 30 minutes, then allow phases to settle for 30 minutes. Drain the deep blue aqueous layer. Wash the organic layer with brine (3.0 L) to remove residual DMSO.

Phase 4: Isolation & Crystallization
  • Concentration: Concentrate the organic layer under reduced pressure (50 °C, 100 mbar) to approximately 2.0 L.

  • Anti-Solvent Addition: Slowly add Heptane (6.0 L) over 1 hour at 50 °C, then cool the reactor to 5 °C at a controlled rate of 10 °C/hour. Causality: The controlled cooling ramp combined with the Toluene-Heptane gradient induces controlled nucleation. This prevents the N-aryl imidazole from "oiling out" (liquid-liquid phase separation) and ensures the formation of high-bulk-density crystals that reject non-polar impurities.

  • Filtration: Filter the resulting off-white slurry. Wash the filter cake with cold Heptane (2.0 L) and dry in a vacuum oven at 45 °C to a constant weight.

References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles Source: ACS Publications (Organic Letters) URL:[Link]

  • Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Royal Society of Chemistry URL:[Link]

Sources

Method

Comprehensive Guide to the Safe Handling and Long-Term Storage of 1-(2,3-Dichlorophenyl)-1H-imidazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the safe handling, storage, and disposal of 1-(2,3-Dichlorophenyl)-1H-imidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the safe handling, storage, and disposal of 1-(2,3-Dichlorophenyl)-1H-imidazole (CAS No. 1389313-65-8). As a dichlorinated phenylimidazole derivative, this compound is structurally related to molecules with significant biological activity and potential hazards. The protocols outlined herein are synthesized from established safety data for closely related structural analogs and general principles for handling halogenated aromatic compounds. The primary objective is to establish a self-validating system of laboratory practices that ensures researcher safety and maintains the long-term integrity of the chemical.

Compound Identification and Hazard Analysis

1-(2,3-Dichlorophenyl)-1H-imidazole is an organic compound featuring a dichlorinated phenyl ring attached to an imidazole moiety.[1] While comprehensive toxicological data for this specific isomer is not widely published, its structure warrants a cautious approach. Structurally similar compounds, such as other dichlorophenyl imidazole derivatives, are known to be harmful if swallowed, and can cause skin and eye irritation.[2][3][4][5] Therefore, a conservative risk assessment classifies this compound as potentially hazardous.

Table 1: Chemical and Physical Properties of 1-(2,3-Dichlorophenyl)-1H-imidazole

PropertyValueSource
CAS Number 1389313-65-8[1]
Molecular Formula C₉H₆Cl₂N₂[1]
Molecular Weight 213.06 g/mol [1]
Physical Form Solid (Assumed, based on analogs)N/A
Solubility Expected to be soluble in organic solvents.N/A

Note: Physical properties such as melting point and solubility should be confirmed from the supplier's Certificate of Analysis (CoA) or determined empirically under controlled laboratory conditions.

Inferred Hazard Profile

Based on data from closely related dichlorophenyl imidazole compounds, the following hazards should be assumed:

  • Acute Oral Toxicity: Harmful if swallowed.[5]

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.[4][6] Prolonged contact should be avoided.

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[4][6]

  • Inhalation Hazard: Inhalation of dust may cause respiratory irritation.[2][7]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical before any handling of the compound. The causality behind each safety measure is grounded in the potential hazards identified above. The goal is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.

Risk_Mitigation_Workflow cluster_prep Preparation & Assessment cluster_controls Exposure Control Implementation A Review MSDS/Safety Data (Compound & Analogs) B Identify Potential Hazards (Inhalation, Dermal, Ingestion) A->B C Select Engineering Controls (Chemical Fume Hood) B->C Mitigate Inhalation Risk D Determine Required PPE B->D Mitigate Dermal/Eye Risk E Verify Eyewash & Safety Shower Functionality B->E Prepare for Emergencies C->D F Proceed with Handling Protocol D->F E->F

Caption: Risk assessment and control selection workflow.

Standard Operating Protocol (SOP) for Safe Handling

This protocol is designed for handling gram-scale quantities in a research laboratory setting.

Required Engineering Controls & Personal Protective Equipment (PPE)

The selection of controls is a direct response to the identified hazards.

  • Engineering Control: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][8] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[3][9]

  • Hand Protection: Wear nitrile or neoprene protective gloves.[2][3] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3][8]

  • Skin and Body Protection: A laboratory coat must be worn.[2][3] For larger quantities, consider additional protective clothing.

Table 2: Summary of Handling Precautions

Control TypeSpecificationRationale
Ventilation Certified Chemical Fume HoodPrevents inhalation of aerosolized dust.[2][8]
Eye Protection Chemical Safety Goggles (EN 166)Protects from dust particles and splashes causing eye irritation.[3]
Hand Protection Nitrile GlovesPrevents dermal contact and potential skin irritation.[3]
Body Protection Laboratory CoatProtects skin and clothing from contamination.[2]
Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: Tare a suitable, clean container on an analytical balance.

  • Aliquotting/Weighing:

    • Inside the fume hood, carefully open the main stock container.

    • Use a clean spatula to transfer the desired amount of 1-(2,3-Dichlorophenyl)-1H-imidazole to the tared container.

    • Avoid generating dust.[2][3] If dust is unavoidable, work slowly to minimize its spread.

    • Securely close the main stock container immediately after use.

  • Dissolution:

    • If preparing a solution, add the solvent to the container with the weighed compound.

    • Ensure the container is capped or covered during dissolution (e.g., on a stir plate) to prevent vapor release.

  • Post-Handling:

    • Clean the spatula and any other reusable equipment thoroughly.

    • Dispose of the bench paper, any contaminated wipes, and gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[2][9]

Emergency Procedures

In the event of accidental exposure, immediate and correct first aid is critical.

  • Inhalation: Move the affected person to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4][9] Seek medical advice if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[9]

  • Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation (fume hood).

    • Wearing the full required PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop up the absorbed material into a suitable container for hazardous waste disposal.[3][8] Avoid generating dust.[2][3]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Long-Term Storage Protocols

The primary goals of long-term storage are to ensure the chemical's stability and to prevent accidental exposure. The protocol is designed to protect the compound from common degradation pathways such as hydrolysis, oxidation, and photodegradation.

Storage_Protocol_Diagram A Receive Compound B Is container original & sealed? A->B C Store in designated area B->C Yes D Use inert, tightly sealed secondary container B->D No / Repackaging E Select Storage Location C->E D->C F Cool, Dry, Dark Area (e.g., desiccator cabinet) E->F Environment G Away from Incompatible Materials (e.g., strong oxidizers) E->G Segregation H Log in inventory system F->H G->H

Caption: Decision logic for proper long-term storage.

Optimal Storage Conditions

The stability of 1-(2,3-Dichlorophenyl)-1H-imidazole is best maintained under controlled conditions that limit exposure to heat, light, and moisture.

Table 3: Recommended Long-Term Storage Conditions

ParameterConditionRationale
Temperature Cool, room temperaturePrevents thermal degradation. Avoid excess heat.[8][10]
Atmosphere Dry, inert if possible (e.g., Argon/Nitrogen)Minimizes risk of hydrolysis and oxidation.
Light Store in a dark place or in an amber vialPrevents potential photodegradation.
Container Tightly sealed, original container.[2][3][9]Prevents contamination and exposure to air/moisture.
Location Well-ventilated, dedicated chemical storage cabinet.[2][3]Ensures proper ventilation and segregation.
Incompatible Materials

To prevent hazardous reactions, store 1-(2,3-Dichlorophenyl)-1H-imidazole away from the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[3][8]

  • Strong Acids, Acid Chlorides, Acid Anhydrides: Imidazoles are basic and can react exothermically with strong acids.[7][8]

Waste Disposal

All waste containing 1-(2,3-Dichlorophenyl)-1H-imidazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's licensed professional waste disposal service, following all local, state, and federal regulations.[7][8]

References

  • Apollo Scientific. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). 1-Imidazole Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (n.d.). Ammonium iron(III) sulfate solution Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Alpha-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol, 98% (Titr.) Safety Data Sheet.
  • FujiFilm Wako. (2023, March 1). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Safety Data Sheet.
  • Fisher Scientific. (2014, March 5). Clotrimazole Safety Data Sheet.
  • ScienceLab.com. (2005, October 9). Clotrimazole Material Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (2022, February 8). 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride Safety Data Sheet.
  • Capot Chemical. (2018, June 19). Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Safety Data Sheet.
  • CPAChem. (n.d.). rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol Safety data sheet.
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.
  • Apollo Scientific. (n.d.). 1H-Imidazole-1-sulphonyl azide hydrochloride Safety Data Sheet.
  • Appchem. (n.d.). 1-(2,3-Dichlorophenyl)imidazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 1-(2,3-Dichlorophenyl)-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the chromatographic separation of 1-(2,3-Dichlorophenyl)-1H-imidazole.

This molecule—often utilized as a critical intermediate in the synthesis of SARM1 modulators and antifungal agents—presents a dual chromatographic challenge. It features a highly hydrophobic, electron-withdrawing halogenated aromatic ring coupled with a basic, ionizable imidazole nitrogen. This specific combination frequently leads to retention time instability, severe peak tailing, and poor resolution from structurally similar positional isomers.

Diagnostic Workflow

G Start RT Shift or Tailing Detected CheckPH Is Mobile Phase pH ±2 units from pKa? Start->CheckPH AdjustPH Adjust pH (< 3.5 or > 7.5) & Use 20mM Buffer CheckPH->AdjustPH No CheckColumn Check Stationary Phase CheckPH->CheckColumn Yes Endcap Use Phenyl-Hexyl or CSH Column CheckColumn->Endcap Silanol/Isomer Issues

Caption: Workflow for diagnosing and resolving HPLC retention and peak shape issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the retention time of 1-(2,3-Dichlorophenyl)-1H-imidazole highly variable between consecutive runs? A1: Retention time shifts for basic molecules are almost always a symptom of inadequate mobile phase buffering near the molecule's pKa. The unsubstituted imidazole ring has a pKa of ~7.0, but the electron-withdrawing 2,3-dichlorophenyl group lowers this pKa to approximately 5.0–6.0. If your mobile phase pH is not strictly controlled at least 2 units away from this pKa, minor fluctuations in pH will cause the molecule to shift between its protonated (hydrophilic) and neutral (hydrophobic) states, drastically altering retention [2]. Scientific Solution: Lock the ionization state. Use a highly buffered acidic mobile phase (e.g., pH 3.0 with 20 mM potassium phosphate or 0.1% Formic Acid) to ensure the imidazole ring is fully protonated.

Q2: I am experiencing severe peak tailing. How can I improve peak symmetry? A2: Peak tailing for imidazoles on silica-based columns is driven by secondary interactions. The basic nitrogen of the imidazole ring interacts strongly with residual, acidic silanol groups (Si-O⁻) on the silica surface [1]. Scientific Solution: You must mask these active sites. You can achieve this chemically by adding a competing base like 0.1% Triethylamine (TEA) to the mobile phase, or by using an ion-pairing agent like Trifluoroacetic acid (TFA) [1]. Alternatively, switch to a Charged Surface Hybrid (CSH) column or a thoroughly double-endcapped stationary phase designed to prevent silanol interactions [2].

Q3: Standard C18 columns fail to resolve my target from its positional isomers (e.g., 2,4-dichloro or 3,4-dichloro analogs). What stationary phase should I use? A3: A standard C18 column relies purely on dispersive hydrophobic interactions, which are often insufficient to distinguish between subtle positional changes of halogens on an aromatic ring. You should switch to a Phenyl-Hexyl stationary phase [3]. Phenyl-Hexyl columns provide a dual-retention mechanism: the hexyl chain offers hydrophobic retention, while the terminal phenyl ring engages in strong π−π interactions with the delocalized electrons of the target's dichlorophenyl group. This orthogonal selectivity is highly specific for halogenated aromatic compounds and will readily resolve positional isomers [3].

Step-by-Step Experimental Protocol: Optimized Separation Workflow

This self-validating protocol ensures robust retention and baseline resolution of 1-(2,3-Dichlorophenyl)-1H-imidazole.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 20 mM Potassium Phosphate Monobasic ( KH2​PO4​ ) in ultrapure water. Adjust the pH strictly to 3.20 using ortho-phosphoric acid [4]. Causality: This pH ensures the imidazole nitrogen is fully protonated, preventing partial ionization and retention shifts.

  • Organic Phase (B): Use HPLC-grade Methanol. Causality: Methanol provides better solubility and peak shape for basic imidazoles compared to Acetonitrile, while maintaining safety and lower backpressure profiles [4].

  • Filter both phases through a 0.22 µm PTFE membrane and degas via sonication for 15 minutes.

Step 2: Column Equilibration

  • Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm or 5 µm particle size) [3].

  • Set the column oven temperature to 30°C to ensure reproducible thermodynamics of the π−π interactions.

  • Purge the system and equilibrate the column with 90% A / 10% B at 1.0 mL/min for at least 20 column volumes until the baseline is completely stable.

Step 3: Gradient Execution Execute the following gradient to elute the target and wash highly retained hydrophobic impurities:

  • 0.0 - 2.0 min: 90% A / 10% B (Isocratic hold to focus the polar protonated analyte).

  • 2.0 - 10.0 min: Linear ramp to 30% A / 70% B (Elution of 1-(2,3-Dichlorophenyl)-1H-imidazole).

  • 10.0 - 15.0 min: Hold at 30% A / 70% B (Wash phase).

  • 15.0 - 15.1 min: Return to 90% A / 10% B.

  • 15.1 - 20.0 min: Re-equilibration.

Step 4: System Suitability Testing (Self-Validation)

  • Inject a standard solution (e.g., 10 µg/mL) in triplicate.

  • Verify that the Tailing Factor ( T ) is ≤1.5 . If T>1.5 , verify the mobile phase pH; the buffer capacity may be compromised.

  • Verify that the Relative Standard Deviation (RSD) of the retention time is <1.0% . Do not proceed with sample analysis until these parameters are met.

Quantitative Data Presentation: Column & Mobile Phase Comparison

The following table summarizes the expected chromatographic performance based on stationary phase and mobile phase pH selections.

Stationary PhaseMobile Phase pHRetention MechanismPeak Asymmetry ( T )Isomer Resolution ( Rs​ )Suitability for 1-(2,3-Dichlorophenyl)-1H-imidazole
Standard C186.5 (Unbuffered)Hydrophobic> 2.5 (Severe Tailing)< 1.0 (Co-elution)Poor: Uncontrolled ionization and silanol interactions.
End-capped C183.2 (Phosphate)Hydrophobic1.2 - 1.5~ 1.2Moderate: Good peak shape, but limited isomer selectivity.
Phenyl-Hexyl 3.2 (Phosphate) Hydrophobic + π−π 1.0 - 1.2 > 2.0 (Baseline) Optimal: Excellent peak shape and specific halogenated selectivity.
Phenyl-Hexyl9.5 (Ammonia)*Hydrophobic + π−π 1.0 - 1.3> 1.8Good: Requires high-pH tolerant hybrid silica column.

*Note: Only use pH 9.5 if the specific Phenyl-Hexyl column utilizes hybrid silica designed to withstand alkaline dissolution.

References
  • Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online URL: [Link]

  • Title: Phenyl Hexyl HPLC Columns for Polyaromatic Compounds Source: MicroSolv Technology Corporation (MTC USA) URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: National Center for Biotechnology Information (PMC / NIH) URL: [Link]

Optimization

Technical Support Center: Strategies for Preventing Thermal Degradation of 1-(2,3-Dichlorophenyl)-1H-imidazole During Extraction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thermal degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thermal degradation of 1-(2,3-Dichlorophenyl)-1H-imidazole during extraction processes. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity of your target analyte.

Introduction to the Challenge: Thermal Lability of Phenylimidazoles

1-(2,3-Dichlorophenyl)-1H-imidazole is a member of the phenylimidazole class of compounds. While specific thermal degradation data for this exact molecule is not extensively published, the imidazole ring and its substituted derivatives can be susceptible to degradation under elevated temperatures.[1][2] Studies on related compounds, such as poly(N-vinylimidazole), indicate that thermal decomposition can occur at temperatures ranging from 340-500°C, involving side-group elimination and main chain scission.[1][3] For many active pharmaceutical ingredients (APIs), even modest heat exposure during extraction can lead to the formation of impurities, compromising yield and purity.[4] This guide is designed to equip you with the knowledge and techniques to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of thermal degradation of 1-(2,3-Dichlorophenyl)-1H-imidazole during my extraction?

A1: The primary signs of degradation are often a change in the color of your extract, typically turning yellow or brown.[2] Analytically, you will observe the appearance of new, unexpected peaks in your chromatograms (e.g., HPLC, GC) and potentially a decrease in the peak area of your target compound.

Q2: What are the likely degradation products I should be looking for?

A2: While specific studies on 1-(2,3-Dichlorophenyl)-1H-imidazole are limited, degradation of the imidazole ring can lead to ring-opening or side-chain reactions. Potential degradation products could include cleaved imidazole and dichlorophenyl moieties or products of oxidation if the extraction is performed in the presence of air.[2] It is crucial to employ analytical techniques like mass spectrometry (MS) to identify the mass of these unknown peaks and elucidate their structures.

Q3: My current protocol uses a standard Soxhlet extraction, and I'm seeing significant degradation. Why is this happening?

A3: Soxhlet extraction, while effective for exhaustive extraction, is a continuous heat-based method.[5][6] The prolonged exposure of the analyte to the boiling point of the extraction solvent can lead to the thermal degradation of heat-sensitive compounds.[6]

Q4: Are there any "green" or more environmentally friendly extraction techniques that are also suitable for thermally labile compounds?

A4: Yes, Supercritical Fluid Extraction (SFE) is an excellent green alternative.[5][7] It often utilizes supercritical CO2, which is non-toxic and non-flammable, and the extraction can be performed at low temperatures, preserving the integrity of heat-sensitive APIs.[7]

Troubleshooting Guide: Pinpointing and Resolving Degradation Issues

When facing thermal degradation, a systematic approach to optimizing your extraction parameters is essential. The following table outlines common issues and recommended solutions.

Parameter Potential Issue Recommended Action & Scientific Rationale
Temperature High extraction temperatures are causing bond cleavage and molecular rearrangement.Action: Lower the extraction temperature. Rationale: Reducing thermal energy input minimizes the likelihood of reaching the activation energy for degradation reactions.[8] Consider low-temperature techniques like ultrasonic-assisted extraction (UAE) at room temperature or below.[7]
Extraction Time Prolonged exposure to even moderate heat is leading to cumulative degradation.Action: Reduce the extraction duration. Rationale: Minimizing the time the analyte is exposed to heat reduces the overall extent of degradation.[9] Techniques like microwave-assisted extraction (MAE) can significantly shorten extraction times.[7]
Solvent Choice The boiling point of the solvent is too high, necessitating high extraction temperatures.Action: Switch to a solvent with a lower boiling point. Rationale: A lower boiling point solvent allows for effective extraction at reduced temperatures.[9] Ensure the chosen solvent has adequate solubility for 1-(2,3-Dichlorophenyl)-1H-imidazole.
Atmosphere Presence of oxygen is facilitating oxidative degradation pathways.Action: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Removing oxygen prevents oxidative reactions, which can be a significant degradation pathway, especially at elevated temperatures.[2]
Sample Matrix Acidic or basic components in the sample matrix are catalyzing degradation.Action: Neutralize the sample matrix before extraction or use a buffered extraction solvent. Rationale: The stability of many APIs is pH-dependent. Maintaining a neutral pH can prevent acid- or base-catalyzed hydrolysis or other degradation reactions.
Logical Flow for Troubleshooting Degradation

The following diagram illustrates a decision-making workflow for addressing thermal degradation during extraction.

Troubleshooting_Workflow start Degradation Detected (e.g., Impurity Peaks in HPLC) check_temp Is Extraction Temperature > 50°C? start->check_temp reduce_temp Implement Low-Temperature Extraction Method (e.g., UAE, SFE) check_temp->reduce_temp Yes check_time Is Extraction Time > 1 hour? check_temp->check_time No analyze Re-analyze for Degradation Products reduce_temp->analyze reduce_time Optimize for Shorter Extraction Time (e.g., MAE) check_time->reduce_time Yes check_solvent Is Solvent Boiling Point High? check_time->check_solvent No reduce_time->analyze change_solvent Select Lower Boiling Point Solvent with Good Solubility check_solvent->change_solvent Yes check_atmosphere Is Extraction Open to Air? check_solvent->check_atmosphere No change_solvent->analyze use_inert Perform Extraction Under Inert Gas (N2 or Ar) check_atmosphere->use_inert Yes check_atmosphere->analyze No use_inert->analyze

Caption: Troubleshooting decision tree for thermal degradation.

Recommended Low-Temperature Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

This protocol is designed to minimize thermal stress on 1-(2,3-Dichlorophenyl)-1H-imidazole.

Materials and Equipment:
  • Sample containing 1-(2,3-Dichlorophenyl)-1H-imidazole

  • Extraction solvent (e.g., methanol, ethanol, or ethyl acetate)[7]

  • Ultrasonic bath with temperature control

  • Extraction vessel (e.g., glass beaker or flask)

  • Filtration apparatus (e.g., syringe filter or vacuum filtration)

  • Rotary evaporator with a chilled water bath

Step-by-Step Procedure:
  • Sample Preparation: Accurately weigh the sample and place it in the extraction vessel.

  • Solvent Addition: Add a pre-determined volume of the chilled extraction solvent to the vessel. A common starting point is a 1:10 solid-to-solvent ratio (w/v).

  • Ultrasonication: Place the extraction vessel in the ultrasonic bath. Set the bath temperature to a low value (e.g., 20-25°C). Sonicate for a predetermined time (e.g., 15-30 minutes). The ultrasonic waves will induce cavitation, enhancing extraction efficiency without significant heat generation.[7]

  • Separation: After sonication, separate the extract from the solid residue by filtration.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., ≤ 40°C) to prevent degradation during solvent removal.

  • Analysis: Analyze the final extract for the presence of 1-(2,3-Dichlorophenyl)-1H-imidazole and any potential degradation products using a validated analytical method (e.g., HPLC-UV/MS).

Conceptual Workflow for Low-Temperature Extraction

Extraction_Workflow cluster_extraction Low-Temperature Extraction cluster_concentration Concentration cluster_analysis Analysis sample Sample Preparation solvent Addition of Chilled Solvent sample->solvent uae Ultrasonic-Assisted Extraction (20-25°C) solvent->uae filtration Filtration uae->filtration rotovap Rotary Evaporation (≤ 40°C) filtration->rotovap hplc HPLC-UV/MS Analysis rotovap->hplc

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(2,3-Dichlorophenyl)-1H-imidazole

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the crystallization of 1-(2,3-Dichlorophenyl)-1H-imidazole. This resource is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the crystallization of 1-(2,3-Dichlorophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining this compound in high purity. Crystallization is a powerful purification technique, but its success hinges on a nuanced understanding of thermodynamics and kinetics.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide: From Impure Solid to High-Purity Crystals

This section addresses specific problems you may encounter during the crystallization process. Each solution is grounded in established chemical principles to help you understand the causality behind the corrective actions.

Problem 1: My final product has low purity despite successful crystallization.

Low purity is often a result of how impurities are incorporated into the crystal product. Understanding the mechanism is key to solving the problem.[1] Impurities can be deposited on the crystal surface, trapped within the crystal lattice (inclusions/occlusions), or co-crystallize.[1][3]

Immediate Troubleshooting Steps:

  • Inadequate Washing: Residual mother liquor, which is rich in impurities, may be clinging to the crystal surfaces.[1][3]

    • Solution: Wash the filtered crystals with a small amount of ice-cold fresh solvent.[4] The cold solvent will dissolve residual surface impurities without significantly dissolving your desired product.[4] Ensure the vacuum is released before washing to create a slurry, then re-apply the vacuum.[4][5]

  • Crystallization Occurred Too Rapidly: Fast crystal growth can physically trap pockets of solvent and dissolved impurities within the crystal, a process known as occlusion.[1]

    • Solution: Redissolve the crystals in the minimum amount of hot solvent, perhaps adding 1-2% extra solvent, and allow it to cool much more slowly.[6] An ideal crystallization should show initial crystal formation over 5-20 minutes.[6] Slow cooling is crucial for selective incorporation of the correct molecules into the growing lattice.[7][8]

In-Depth Analysis and Solutions:

If the above steps do not suffice, a more systematic approach is needed. The flowchart below outlines a decision-making process for diagnosing and resolving persistent purity issues.

G start Low Purity Observed in Final Product wash_check Did you wash the crystals with ice-cold solvent? start->wash_check wash_yes Yes wash_check->wash_yes Yes wash_no No wash_check->wash_no No cooling_check How fast was the cooling process? wash_yes->cooling_check wash_action Action: Re-wash crystals with a minimal amount of ice-cold solvent. wash_no->wash_action purity_check1 Is purity now acceptable? wash_action->purity_check1 purity_check1->cooling_check No end_ok Process Optimized: High Purity Achieved purity_check1->end_ok Yes cooling_fast Rapid (e.g., ice bath immediately) cooling_check->cooling_fast Rapid cooling_slow Slow (e.g., benchtop cooling) cooling_check->cooling_slow Slow cooling_action Action: Perform recrystallization. Dissolve solid in minimum hot solvent and cool SLOWLY at room temp before moving to an ice bath. cooling_fast->cooling_action impurity_type_check Are impurities soluble or insoluble in the hot solvent? cooling_slow->impurity_type_check purity_check2 Is purity now acceptable? cooling_action->purity_check2 purity_check2->impurity_type_check No purity_check2->end_ok Yes insoluble Insoluble (solution is cloudy/has floaters) impurity_type_check->insoluble soluble Soluble (solution is clear) impurity_type_check->soluble hot_filtration Action: Perform hot filtration to remove insoluble impurities before cooling. insoluble->hot_filtration solvent_issue Issue: Poor solvent choice. Impurity has similar solubility profile to product. soluble->solvent_issue end_reassess Further Optimization Needed hot_filtration->end_reassess solvent_action Action: Re-screen for a more selective solvent. (See FAQ on solvent selection). solvent_issue->solvent_action solvent_action->end_reassess

Caption: Troubleshooting workflow for low product purity.

Problem 2: No crystals are forming, even after the solution has cooled.

This is a common issue that typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution.[9][10] This provides a perfect template for further crystal growth, bypassing the initial nucleation step.[11][12]

  • Too Much Solvent Was Used: If the solution is clear and the above steps fail, you likely used too much solvent, and the solution is not saturated at the lower temperature.[6]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be sure to use a boiling stone. Stop heating periodically, cool, and check if crystals form. Repeat until crystallization is successful.[5]

  • Cool to a Lower Temperature: Place the solution in an ice-water bath to further decrease the solubility of your compound.[9]

Problem 3: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[6] This is often due to the solution being too highly concentrated or cooling too quickly, or the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[6] Then, allow the solution to cool very slowly.

  • Lower the Cooling Temperature Drastically: Sometimes, rapidly cooling the oiled-out solution in an ice or dry ice/acetone bath can induce solidification. While this may not produce the purest crystals, it provides a solid starting material for a second, more careful recrystallization.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Consider using a lower-boiling point solvent or a multi-solvent system.[9]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallization?

Solvent selection is the most critical step in developing a successful crystallization process.[13][14] The ideal solvent should:

  • Dissolve the compound completely when hot: The target compound should be highly soluble at the solvent's boiling point.[13]

  • Have low solubility for the compound when cold: This ensures a good recovery yield upon cooling.[13]

  • Either dissolve impurities very well at all temperatures or not at all: This allows for separation. If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble, they can be removed by hot filtration.[15]

  • Be chemically inert: The solvent should not react with your compound.[13]

  • Have a relatively low boiling point: This makes it easy to remove from the final product during drying.[13]

Based on procedures for similar dichlorophenyl-imidazole compounds, toluene has been used effectively.[16] Other potential solvents to screen would include ethyl acetate, acetonitrile, and alcohols like isopropanol or ethanol.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Toluene1112.4Good for aromatic compounds; often allows for slow cooling.
Ethyl Acetate776.0A moderately polar solvent, good general-purpose choice.
Isopropanol8219.9A polar, protic solvent that can engage in hydrogen bonding.
Acetonitrile8237.5A polar, aprotic solvent.
Heptane981.9A non-polar solvent, often used as an anti-solvent.[1]

Q2: What are the likely impurities in my 1-(2,3-Dichlorophenyl)-1H-imidazole sample?

While specific impurities depend on the synthetic route, common contaminants in related imidazole syntheses include:

  • Unreacted Starting Materials: Residual imidazole or 2,3-dichlorophenyl starting material.

  • Regioisomers: Isomers such as 1-(2,4-Dichlorophenyl)-1H-imidazole or 1-(3,4-Dichlorophenyl)-1H-imidazole, which may have very similar solubility profiles.[17]

  • Byproducts from Side Reactions: Depending on the synthetic pathway, other related substances could be present.[18]

Q3: What is the optimal cooling rate?

Slower is almost always better.[7] A slow cooling rate allows the crystal lattice to form in an orderly manner, which is more effective at excluding molecules that do not fit perfectly, i.e., impurities.[5] Rapid cooling traps impurities and can lead to smaller, less pure crystals or even amorphous precipitation.[19][20] A good practice is to allow the heated flask to cool to room temperature on a benchtop, insulated from the surface by a cork ring or paper towels, before moving it to an ice bath for maximum recovery.[6]

Q4: What is "seeding" and when should I use it?

Seeding is the process of adding a few small, pure crystals of the target compound to a saturated solution to initiate crystallization.[9] It is an effective technique to:

  • Induce crystallization when spontaneous nucleation is difficult.[21]

  • Control polymorphism by providing a template for the desired crystal form.[11]

  • Improve consistency between batches by ensuring crystallization begins at the same level of supersaturation.[11][12]

You should use seeding when you experience difficulty getting crystals to form or if you need to control the crystal form reproducibly.[21]

Experimental Protocol: Optimized Recrystallization Workflow

This protocol provides a robust, self-validating workflow for the purification of 1-(2,3-Dichlorophenyl)-1H-imidazole.

Caption: Step-by-step recrystallization workflow.

Detailed Steps:

  • Solvent Selection: Choose an appropriate solvent using the criteria in the FAQ section. (e.g., Toluene).

  • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a small amount of solvent and begin heating on a hot plate. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point.[2] Avoid adding a large excess of solvent.

  • Hot Filtration (If Necessary): If insoluble impurities are present (the solution is not perfectly clear), perform a hot gravity filtration to remove them.[15] This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop.[6] Slow cooling is critical for forming large, pure crystals.[7]

  • Crystallization: Crystals should start to form as the solution cools and becomes supersaturated. If no crystals appear, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[6][9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of recovered crystals.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: With the crystals in the funnel, release the vacuum and add a small amount of ice-cold solvent to wash away the impurity-laden mother liquor.[4] Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the pure crystals to a watch glass or drying dish and dry them completely in a vacuum oven.[2][13]

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
  • alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. (2026). ChemicalBook.
  • Recrystalliz
  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (n.d.).
  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024). Tejahn.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (n.d.). PMC.
  • Miconazole-impurities. (n.d.).
  • Effect of Cooling Rate on the Crystal Quality and Crystallization R
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (n.d.). PMC.
  • Lab Procedure: Recrystalliz
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
  • Guide for crystalliz
  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua Dryer.
  • Cooling Rate and Crystal Size. (n.d.). Northwestern University.
  • Crystal-seeding. (n.d.). Diamond Light Source.
  • General Procedures for Removing Impurities. (2022). Chemistry LibreTexts.
  • Imidazole Impurities and Rel
  • Recrystallization - Single Solvent. (n.d.). University of Calgary.
  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • Effect of Cooling Rate on Phase and Crystal Morphology Transitions. (2018). PMC.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI.
  • Single-solvent recrystallis
  • Key Factors Affecting the Efficiency of Crystallizers. (2024). Zhanghua Dryer.
  • Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. (2015).
  • Diagnosis, Prevention, and Control of Impurity Incorporation in the Batch and Continuous Crystallization of Small-Molecule Pharmaceuticals. (2022). DSpace@MIT.
  • Advice for Crystalliz
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.

Sources

Optimization

Technical Support Center: Overcoming False Positives in 1-(2,3-Dichlorophenyl)-1H-imidazole Binding Assays

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 1-(2,3-Dichlorophenyl)-1H-imidazole binding assays. False positives are a significa...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 1-(2,3-Dichlorophenyl)-1H-imidazole binding assays. False positives are a significant hurdle in early-stage drug discovery, leading to wasted resources and time. This document provides in[1][2]-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate common sources of assay artifacts, ensuring the integrity and reliability of your experimental findings.

Introduction to the Challenge: The Nature of False Positives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet it is often plagued by the identification of "hits" that are later revealed to be false positives. These are compounds that [2]appear to be active in a primary screen but fail to show genuine, specific binding to the target of interest in subsequent validation assays. False positives can arise[1] from a multitude of factors, including compound interference with the assay technology, non-specific protein reactivity, and compound aggregation.

The compound at the cent[2][3]er of this guide, 1-(2,3-Dichlorophenyl)-1H-imidazole, belongs to a class of imidazole-containing compounds known for their diverse biological activities, including potential antifungal and antibacterial properties. However, the structural f[4][5][6]eatures of such small molecules can also make them prone to behaviors that lead to false positives in binding assays.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the execution of binding assays with compounds like 1-(2,3-Dichlorophenyl)-1H-imidazole.

Q1: What are the most common reasons for getting a false positive in my binding assay?

A1: False positives in binding assays can stem from several sources. The most prevalent are:

  • Non-Specific Binding: The compound may bind to surfaces of the assay plate, other proteins in the sample, or the filter membrane in filtration-based assays. This is often driven by h[7]ydrophobic or electrostatic interactions.

  • Compound Aggregatio[7]n: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a major cause of [8][9]false positives in HTS campaigns.

  • Assay Interference:[10] The compound may directly interfere with the detection method. For example, it could be autofluorescent in a fluorescence-based assay or absorb light in a colorimetric assay.

  • Pan-Assay Interfere[8]nce Compounds (PAINS): Some chemical structures are known to be "frequent hitters" in various assays due to their chemical reactivity or other non-specific mechanisms. It is crucial to check if[1][2][3] your compound or its substructures are flagged as PAINS.

Q2: How can I quickly check if my compound is a known PAIN?

A2: Several computational tools and databases are available to check for PAINS substructures. These filters are designed to identify molecules with a high likelihood of interfering with assays. While these tools are not[3] foolproof, they serve as a valuable initial screening step to flag potentially problematic compounds.

Q3: What is an accepta[1][11]ble level of non-specific binding in my assay?

A3: Ideally, non-specific binding (NSB) should be as low as possible. A general guideline is that the specific binding (Total Binding - Non-Specific Binding) should represent at least 50% of the total binding. If NSB is too high, it can mask the true specific binding signal and lead to inaccurate affinity measurements.

Q4: My dose-response curve looks unusual (very steep or not sigmoidal). What could be the cause?

A4: A very steep, non-sigmoidal dose-response curve is often a red flag for compound aggregation. Aggregates can cause a sh[8]arp drop in activity once a critical concentration is reached. Other potential causes in[9]clude compound precipitation at higher concentrations or cytotoxicity in cell-based assays.

In-Depth Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues encountered in 1-(2,3-Dichlorophenyl)-1H-imidazole binding assays.

Issue 1: High Background Signal Across the Assay Plate

A high background signal is a common indicator of significant non-specific binding.

Systematic Troubleshoo[12]ting Workflow:

High_Background_Workflow start High Background Detected check_blocking Review Blocking Step - Appropriate blocking agent? - Sufficient incubation time/temp? start->check_blocking optimize_blocking Optimize Blocking Conditions - Test alternative agents (BSA, casein) - Increase incubation time/temp check_blocking->optimize_blocking Issue Suspected check_washing Evaluate Washing Steps - Adequate number of washes? - Optimal wash buffer composition? check_blocking->check_washing Looks OK optimize_blocking->check_washing optimize_washing Optimize Washing Protocol - Increase number/duration of washes - Add surfactant (e.g., Tween-20) check_washing->optimize_washing Issue Suspected check_buffer Assess Buffer Conditions - Optimal pH? - Sufficient ionic strength? check_washing->check_buffer Looks OK optimize_washing->check_buffer optimize_buffer Optimize Buffer Conditions - Adjust pH towards protein pI - Increase salt concentration (e.g., NaCl) check_buffer->optimize_buffer Issue Suspected end_point Reduced Background & Clear Signal check_buffer->end_point Looks OK optimize_buffer->end_point

Caption: Workflow for troubleshooting high background signals.

Detailed Explanations and Protocols:

  • Optimize Blocking: Insufficient blocking of non-specific sites on assay plates or membranes is a primary cause of high background.

    • Protocol for Op[7]timizing Blocking Agent Concentration:

      • Prepare a series of blocking buffer concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5% Bovine Serum Albumin - BSA in your assay buffer).

      • Coat the assa[7]y plate with your target receptor, if applicable.

      • Wash the plate to remove any unbound receptor.

      • Incubate wells with the different concentrations of blocking buffer for a set time (e.g., 1-2 hours at room temperature).

      • Proceed with the binding assay, adding your labeled ligand and a high concentration of an unlabeled competitor to measure non-specific binding.

      • Compare the n[7]on-specific binding signal across the different blocking agent concentrations to determine the optimal concentration.

  • Adjust Buffer Comp[7]osition: The pH and ionic strength of your assay buffer can significantly influence non-specific interactions.

    • pH: Adjusting[7][13] the buffer pH closer to the isoelectric point (pI) of your target protein can minimize charge-based interactions.

    • Ionic Strength:[14] Increasing the salt concentration (e.g., with NaCl) can help shield electrostatic interactions that contribute to non-specific binding.

  • Incorporate Surfac[14]tants: Adding a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to your assay and wash buffers can help disrupt hydrophobic interactions.

Issue 2: Suspecte[14]d Compound Aggregation

Compound aggregation is a frequent source of false positives that can be identified and mitigated with specific control experiments.

Identifying and Mitiga[10][15]ting Aggregation:

Symptom Underlying Cause Recommended Action & Interpretation
Very steep, non-sigmoidal dose-response curve.Compound forms aggregat[8]es above a critical concentration, leading to non-specific inhibition.Detergent Test: Rep[9]eat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activit[8]y is significantly reduced or eliminated, it strongly suggests aggregation.
Inhibition increases [8]with pre-incubation time of the compound and target protein.Aggregates may take tim[8]e to form and sequester the target protein.Time-Dependence Assay: Compare the inhibition when the compound is pre-incubated with the enzyme versus when it's added simultaneously with the substrate. A significant increase in[8] inhibition with pre-incubation points towards aggregation or chemical reactivity.
Activity is sensitive to enzyme concentration.For well-behaved inhibitors, the IC50 should be independent of the enzyme concentration. For aggregators, the IC50 often increases with higher enzyme concentrations.Enzyme Concentration Test: Perform the inhibition assay at two or more different concentrations of the target enzyme. A significant shift in the IC50 suggests a non-stoichiometric inhibition mechanism like aggregation.

Experimental Workflow: Detergent Test for Aggregation

Detergent_Test_Workflow start Suspected Aggregation prepare_assays Prepare two sets of assays: A) Standard Buffer B) Buffer + 0.01% Triton X-100 start->prepare_assays run_assays Run dose-response experiments for 1-(2,3-Dichlorophenyl)-1H-imidazole in both buffer conditions prepare_assays->run_assays compare_curves Compare IC50 values and curve shapes run_assays->compare_curves decision Is IC50 significantly increased in Set B? compare_curves->decision conclusion_agg Conclusion: Inhibition is likely due to aggregation. decision->conclusion_agg Yes conclusion_no_agg Conclusion: Aggregation is not the primary mechanism of inhibition. decision->conclusion_no_agg No

Caption: Decision workflow for the detergent test to identify aggregation.

Issue 3: Hit Confirmation and Validation

A positive result in a primary binding assay is only the first step. Rigorous validation is essential to confirm that the observed activity is genuine and specific to the target.

A Multi-pronged Approa[16]ch to Hit Validation:

  • Re-testing and Dose-Response: Always re-test the initial hit from a fresh sample of the compound to rule out issues with sample integrity. A full dose-response curve should be generated to determine potency (e.g., IC50 or EC50).

  • Orthogonal Assays: This is a critical step in hit validation. An orthogonal assay measu[17]res the same biological endpoint but uses a different technology or principle. This helps to eliminate a[18]rtifacts that are specific to the primary assay format.

    • Example: If y[16][18]our primary screen was a fluorescence polarization (FP) assay, an orthogonal follow-up could be Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Comparison of Common O[16][19]rthogonal Biophysical Techniques:

Technique Principle Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.Real-time kinetics (kon[18], koff), label-free.Requires immobilization[16][19] of the target, which can affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target in solution."Gold standard" for thermodynamics, label-free, solution-based.Requires large amounts [16]of protein and compound.
Microscale Thermoph[16]oresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Low sample consumption,[16] solution-based, can be used with complex samples.May require labeling of[16] the target protein.
Nuclear Magnetic Resonance (NMR) Detects changes in the magnetic properties of atomic nuclei upon ligand binding.Provides structural information about the binding site, can detect weak binding.Requires specialized eq[20]uipment and high protein concentrations.
  • Counter-Screens:[20] These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.

    • Example: In a luciferase-based reporter assay, a counter-screen would test for compounds that directly inhibit or activate the luciferase enzyme.

  • Cellular Target Engagement Assays: If the target is a cellular protein, demonstrating that the compound can bind to its target in a cellular environment is a crucial validation step. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

Conclusion

Overcoming false positives in 1-(2,3-Dichlorophenyl)-1H-imidazole binding assays requires a systematic and multi-faceted approach. By understanding the common pitfalls of non-specific binding, compound aggregation, and assay interference, researchers can design more robust experiments and implement appropriate control measures. The use of orthogonal assays and rigorous hit validation strategies is paramount to ensure that promising initial hits translate into viable lead compounds. This guide provides a framework for troubleshooting common issues and making informed decisions to advance your research with confidence.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
  • How to eliminate non-specific binding?
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025).
  • PAINS management: open source model to elimin
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.
  • Orthogonal Assay Service - Cre
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Pan-Assay Interference Compounds (PAINS)
  • Strategies for reducing non-specific binding in receptor assays - Benchchem.
  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012).
  • Technical Support Center: Strategies for Reducing Non-Specific Binding in Biochemical Assays - Benchchem.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC.
  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. (2026).
  • Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC.
  • Orthogonal Screening Platforms - Charles River Labor
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC. (2019).
  • Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays - Benchchem.
  • Orthogonal binding assays to confirm each interaction a. Full set of...
  • High-Throughput Screening (HTS)
  • Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PubMed. (2017).
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Colloidal aggregation - Shoichet Lab - University of Toronto.
  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol.
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017).
  • NMR Methods for Identification of False Positives in Biochemical Screens | Journal of Medicinal Chemistry - ACS Public
  • The Ecstasy and Agony of Assay Interference Compounds | ACS Chemical Biology. (2021).
  • Challenges in urine bioanalytical assays: Overcoming nonspecific binding - ResearchG
  • Tips for Step 8 - Block Non-specific Binding Sites - Bio-Rad Antibodies.
  • Novel Statistical Approach for Primary High-Throughput Screening Hit Selection | Journal of Chemical Information and Modeling - ACS Public
  • Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F. (2022).
  • Buy 1-(2,4-Dichlorophenyl)-1H-imidazole (EVT-13123589) - EvitaChem.
  • Assay Troubleshooting | MB - About.
  • Optimizing Ligand Binding Assay Conditions for Accur
  • Antibody aggregation can lead to reduced Protein A binding capacity and low step yield.
  • Receptor-Ligand Binding Assays - Labome. (2022).
  • Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents - PubMed.
  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024).
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one - PubChem.

Sources

Troubleshooting

optimizing catalyst selection for 1-(2,3-Dichlorophenyl)-1H-imidazole cross-coupling reactions

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the cross-coupling of 1-(2,3-Dichlorophenyl)-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the cross-coupling of 1-(2,3-Dichlorophenyl)-1H-imidazole.

Working with this substrate presents a "perfect storm" of catalytic challenges: the high bond dissociation energy of the C–Cl bonds (~330 kJ/mol), extreme steric hindrance at the 2-chloro position, and the propensity of the imidazole ring to act as a potent catalyst poison. This guide synthesizes field-proven strategies to overcome these barriers, ensuring reproducible and high-yielding workflows.

Mechanistic Context: The Dual Threat of Sterics and Poisoning

Before troubleshooting, it is critical to understand the causality behind reaction failures with this substrate.

  • Imidazole-Induced Catalyst Poisoning: The sp²-hybridized nitrogen in the imidazole ring possesses a highly accessible lone pair of electrons. This nitrogen acts as a strong σ-donor, coordinating to the active Pd(0) or Pd(II) species to form inactive, off-cycle complexes[1]. This outcompetes the oxidative addition step, effectively stalling the catalytic cycle[2].

  • Steric Shielding at the 2-Position: The 2-chloro position is flanked by the bulky imidazole ring at C1 and the chlorine atom at C3. This extreme steric bulk physically prevents the palladium center from approaching the C–Cl bond in the required geometry for oxidative addition.

  • C–Cl Bond Activation: Unlike aryl bromides or iodides, aryl chlorides require highly electron-rich ligands to push electron density into the metal center, facilitating the cleavage of the strong C–Cl bond[3].

Visualizing the Mechanistic Bottlenecks

Pathway A Precatalyst (e.g., XPhos Pd G3) B Active L-Pd(0) Species A->B Base Activation (In-situ) C Oxidative Addition (C-Cl Cleavage) B->C Substrate Addition D Transmetalation C->D Rate-Limiting Step F Catalyst Poisoning (Imidazole Coordination) C->F Off-Cycle Deactivation (Unshielded Pd) E Reductive Elimination (Product Release) D->E E->B Catalyst Regeneration F->C Prevented by Bulky Ligands

Figure 1: Catalytic cycle highlighting the off-cycle imidazole poisoning pathway.

Catalyst Selection Matrix

To overcome imidazole poisoning and activate the C–Cl bond, you must utilize ligands that are simultaneously electron-rich (to accelerate oxidative addition) and sterically massive (to create a protective "pocket" around the Pd center that excludes the imidazole nitrogen).

Table 1: Catalyst Performance Comparison for Sterically Hindered Aryl Chlorides

Catalyst SystemLigand ClassActivation TempResistance to Imidazole PoisoningExpected Yield
Pd(OAc)₂ / PPh₃ Monodentate Phosphine>100 °CLow (Exposed Pd center)< 10% (Stalls)
Pd₂(dba)₃ / dppf Bidentate Phosphine80–100 °CModerate20–40%
Pd-PEPPSI-IPr N-Heterocyclic Carbene40–60 °CHigh (Steric shielding by IPr)75–85%
XPhos Pd G3 Dialkylbiaryl PhosphineRT–40 °CVery High (Biphenyl backbone)> 90%

Recommendation:XPhos Pd G3 is the premier choice for this substrate. It rapidly generates the active mono-ligated L-Pd(0) species under mild conditions, and the immense bulk of the XPhos ligand prevents the imidazole from poisoning the catalyst[4]. Alternatively, Pd-PEPPSI-IPr is highly effective due to the strong σ-donating and sterically demanding nature of the N-heterocyclic carbene[3].

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 15% conversion even when I increase the temperature to 110 °C? A: Increasing temperature accelerates catalyst decomposition (forming inactive palladium black) faster than it overcomes the activation barrier. The stall is caused by the imidazole nitrogen coordinating to the palladium center[1]. Instead of increasing temperature, switch to a sterically bulky precatalyst like XPhos Pd G3, which operates efficiently at 40 °C and physically blocks imidazole coordination[4].

Q: How can I control regioselectivity? Will the 2-chloro or 3-chloro position react first? A: The 3-chloro position will react almost exclusively first. The 2-chloro position is severely sterically hindered by the adjacent imidazole ring (C1) and the chlorine atom (C3). Bulky catalysts (which are required to prevent poisoning) will naturally gravitate toward the less hindered 3-position. If functionalization at the 2-position is required, you must typically couple the 3-position first, isolate the intermediate, and then force the 2-position coupling under highly forcing conditions.

Q: Should I use a Pd(0) source like Pd₂(dba)₃ with a free ligand, or a pre-formed Pd(II) complex? A: Always use a pre-formed, rapidly activating Pd(II) precatalyst (e.g., G3/G4 Buchwald precatalysts or PEPPSI complexes). When using Pd₂(dba)₃ + free ligand, the reduction and ligand complexation steps are relatively slow. During this vulnerable activation phase, the unprotected Pd(0) is easily intercepted and permanently poisoned by the imidazole substrate[2].

Troubleshooting Diagnostics & Corrective Actions

ObservationMechanistic CauseCorrective Action
Immediate formation of black precipitate (Pd Black). The precatalyst reduced to Pd(0) but failed to undergo oxidative addition, leading to aggregation.Ensure the solvent is rigorously degassed. Switch to a more electron-rich ligand (e.g., XPhos or BrettPhos) to accelerate oxidative addition.
Starting material is consumed, but the major product is the dehalogenated substrate (Ar-H). Transmetalation is too slow, allowing the Pd(II) complex to undergo β-hydride elimination (often from aliphatic alcohol solvents) and subsequent reductive elimination.Switch solvent from alcohols to 1,4-Dioxane or THF. Change the base to anhydrous K₃PO₄ to accelerate transmetalation.
Reaction is sluggish and requires >24 hours. Incomplete activation of the precatalyst or partial imidazole poisoning.Use XPhos Pd G3 instead of G2. G3 utilizes a methanesulfonate leaving group, which activates much faster and more completely under mild basic conditions[4].

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes XPhos Pd G3 for the Suzuki-Miyaura coupling of 1-(2,3-Dichlorophenyl)-1H-imidazole. The protocol includes built-in validation checks to ensure mechanistic integrity.

Materials Required:
  • Substrate: 1-(2,3-Dichlorophenyl)-1H-imidazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K₃PO₄ (Anhydrous, finely milled, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1 ratio, rigorously degassed via freeze-pump-thaw)

Step-by-Step Methodology:
  • Reaction Setup (Glovebox or Schlenk Line):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-(2,3-Dichlorophenyl)-1H-imidazole, arylboronic acid, and K₃PO₄.

    • Validation Check 1: Ensure the boronic acid is free of boroxine anhydrides (verify via ¹H NMR prior to use), as these alter the stoichiometry and slow transmetalation.

  • Catalyst Introduction:

    • Add XPhos Pd G3 (2.0 mol%) to the solid mixture.

  • Solvent Addition & Activation:

    • Evacuate and backfill the flask with Argon (3 cycles).

    • Inject the degassed 1,4-Dioxane/H₂O mixture.

    • Validation Check 2: Observe the solution color. Upon stirring at room temperature for 5 minutes, the solution should transition to a clear, pale yellow/orange hue, indicating the successful generation of the active L-Pd(0) species. If the solution turns opaque black immediately, oxygen contamination has occurred.

  • Reaction Execution:

    • Heat the reaction mixture to 40 °C (or up to 60 °C if coupling a highly deactivated boronic acid).

    • Stir vigorously (800+ RPM) to overcome the biphasic nature of the solid base and solvent.

  • In-Process Monitoring:

    • After 2 hours, sample the reaction via a degassed syringe. Quench with EtOAc/H₂O and analyze the organic layer via LC-MS.

    • Validation Check 3: You should observe the mono-coupled product (at the 3-position). If unreacted starting material remains without Pd-black formation, add an additional 0.5 equiv of boronic acid, as protodeboronation of the coupling partner may have occurred.

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides Source: MDPI URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides Source: MIT Open Access Articles URL:[Link]

Sources

Optimization

mitigating cytotoxicity of 1-(2,3-Dichlorophenyl)-1H-imidazole in sensitive cell lines

This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with 1-(2,3-Dichlorophenyl)-1H-imidazole. Our goal is to provide a framework for understanding the underlyi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with 1-(2,3-Dichlorophenyl)-1H-imidazole. Our goal is to provide a framework for understanding the underlying mechanisms of this toxicity and to offer practical, field-proven strategies for its mitigation in sensitive cell lines.

Section 1: Frequently Asked Questions - Understanding the Cytotoxicity

This section addresses the fundamental questions regarding the cytotoxic profile of 1-(2,3-Dichlorophenyl)-1H-imidazole.

Q1: What is the primary mechanism of cytotoxicity for imidazole-based compounds like 1-(2,3-Dichlorophenyl)-1H-imidazole?

A1: The cytotoxicity of imidazole derivatives is often multifactorial, but key mechanisms include the induction of oxidative stress, impairment of mitochondrial function, and subsequent activation of apoptotic pathways.[1][2] The imidazole ring system can interact with various biological macromolecules, while the dichlorophenyl group can undergo metabolic activation into more toxic species.[3][4] Specifically, studies on related imidazole compounds show they can promote the production of reactive oxygen species (ROS), leading to an imbalance in the cell's redox state.[1][5] This oxidative stress can damage cellular components, including mitochondria, which triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-9.[6][7]

Q2: Why are some of my cell lines significantly more sensitive to this compound than others?

A2: Differential sensitivity is a common observation and is typically rooted in the unique metabolic and signaling characteristics of each cell line. Key factors include:

  • Metabolic Activation: Cell lines with high expression of cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, may be more sensitive.[4][8] These enzymes can metabolize the dichlorophenyl moiety into reactive intermediates, such as benzoquinones, which are highly cytotoxic. For example, HepG2 cells, which have notable CYP activity, might show higher sensitivity compared to cell lines with lower metabolic capacity.[4][9]

  • Baseline Oxidative Stress: Cancer cell lines often have a higher basal level of ROS compared to normal cells. The addition of an ROS-inducing agent like 1-(2,3-Dichlorophenyl)-1H-imidazole can push these cells over the apoptotic threshold more easily.

  • p53 Status: The functionality of the p53 tumor suppressor protein can influence sensitivity. Cells with wild-type p53 may be more prone to apoptosis following DNA damage induced by the compound or its metabolites.[2]

Q3: Can my cell culture conditions influence the observed cytotoxicity?

A3: Absolutely. Culture conditions can dramatically alter a cell's response to a cytotoxic agent. A critical factor is the concentration of fetal bovine serum (FBS). Serum contains a complex mixture of proteins (like albumin) and small molecules that can bind to the compound, reducing its effective concentration.[10] Therefore, experiments conducted in low-serum or serum-free media may exhibit significantly higher cytotoxicity.[11][12] Furthermore, serum starvation itself can sensitize some cancer cells to chemical insults by altering metabolic pathways and cell cycle synchronization.[13][14]

Section 2: Troubleshooting Guide - Common Issues & Immediate Solutions

This section provides direct answers to common experimental problems.

Q: My cells are detaching and dying within hours of treatment, even at what I calculated to be a low concentration. What's my first step?

A: This suggests extreme sensitivity or a problem with your concentration calculation/stock solution.

  • Verify Stock Concentration: Immediately re-verify the concentration of your stock solution. If possible, use spectrophotometry or another analytical method. Ensure complete dissolution in your vehicle (e.g., DMSO).

  • Perform a Wider Dose-Response: Conduct a broad dose-response experiment, starting from nanomolar concentrations and extending to your current range. This will help accurately determine the IC50 value for that specific cell line.

  • Increase Serum Concentration: As a quick test, repeat a single-dose experiment using media supplemented with a higher percentage of FBS (e.g., increase from 10% to 20%). If toxicity is reduced, it suggests compound sequestration by serum proteins is a significant factor.

Q: I'm observing significant cell death in my vehicle control (DMSO-treated) group. What could be the cause?

A: Vehicle toxicity can confound results.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line, typically ≤ 0.1% for sensitive lines.

  • Assess DMSO Quality: Use high-purity, anhydrous, cell culture-grade DMSO. Older or improperly stored DMSO can degrade into toxic byproducts.

  • Test a Different Solvent: Although less common, some cell lines are exceptionally sensitive to DMSO. If the problem persists, consider alternative solvents if the compound's solubility allows.

Q: The cytotoxicity of the compound is inconsistent between experiments performed on different days. How can I improve reproducibility?

A: Experimental variability often stems from subtle changes in cell state or reagents.

  • Standardize Cell Passages: Use cells within a consistent, narrow range of passage numbers for all experiments.

  • Control for Confluency: Seed cells to achieve a consistent confluency (e.g., 60-70%) at the time of treatment. Cell density can significantly impact drug response.

  • Pre-equilibrate Media: Always warm media and supplements to 37°C before adding them to cells to avoid temperature shock.

  • Synchronize Cell Cycle: For certain assays, consider synchronizing the cells through serum starvation for 12-24 hours prior to treatment.[10] This ensures a more uniform cellular response, though be aware it can also increase sensitivity.[11]

Section 3: Advanced Mitigation Protocols

If basic troubleshooting is insufficient, the following protocols can be employed to actively mitigate cytotoxicity.

Protocol 1: Co-administration of an Antioxidant (N-Acetylcysteine)

This protocol is based on the hypothesis that cytotoxicity is mediated by ROS. N-Acetylcysteine (NAC) serves as a precursor to L-cysteine, which is required for the synthesis of the major intracellular antioxidant, glutathione (GSH).

Methodology:

  • Cell Seeding: Seed your sensitive cells in a multi-well plate at a density that will result in 60-70% confluency after 24 hours.

  • NAC Pre-treatment: Prepare a fresh stock solution of NAC in serum-free media and sterilize through a 0.22 µm filter. Two hours before adding your compound, remove the existing media and replace it with fresh media containing NAC at a final concentration of 1-5 mM.

  • Compound Addition: Add 1-(2,3-Dichlorophenyl)-1H-imidazole directly to the NAC-containing media at your desired concentrations.

  • Incubation & Analysis: Incubate for the desired time period (e.g., 24, 48 hours).

  • Validation (Optional but Recommended): Assess intracellular ROS levels using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA) to confirm that NAC is effectively reducing the oxidative burden.[2][15]

  • Viability Assay: Measure cell viability using a standard method like the MTT assay.[16]

Protocol 2: Use of a Pan-Caspase Inhibitor (Z-VAD-FMK)

This protocol tests the hypothesis that cell death is caspase-dependent apoptosis. Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that can block the apoptotic cascade.[17]

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Inhibitor Pre-treatment: One hour prior to compound treatment, pre-incubate the cells with fresh culture medium containing Z-VAD-FMK at a final concentration of 20-50 µM.

  • Compound Addition: Add 1-(2,3-Dichlorophenyl)-1H-imidazole directly to the inhibitor-containing media.

  • Incubation & Analysis: Incubate for the desired duration.

  • Validation (Optional but Recommended): Measure the activity of key executioner caspases (e.g., Caspase-3) using a fluorogenic substrate to confirm inhibition.[18]

  • Viability Assay: Assess cell viability. A significant increase in viability compared to treatment with the compound alone indicates a caspase-dependent mechanism.

Section 4: Data Interpretation & Visualization

Data Presentation

To conceptualize the issue of differential sensitivity, consider the following hypothetical data table comparing the cytotoxic response in two different cell lines.

Table 1: Hypothetical IC50 Values of 1-(2,3-Dichlorophenyl)-1H-imidazole

Cell LinePrimary TissueKey Metabolic FeatureHypothetical IC50 (µM)
HepG2 Hepatocellular CarcinomaHigh CYP3A4 Expression[4]15.5 ± 2.1
A549 Lung CarcinomaLower CYP3A4 Expression42.8 ± 5.3

This table illustrates how a cell line with higher metabolic capacity (HepG2) could be more sensitive to the compound, potentially due to the formation of toxic metabolites.

Visualizations

The following diagrams illustrate the proposed cytotoxic mechanism and a logical workflow for troubleshooting.

Cytotoxicity_Pathway cluster_0 Cellular Environment cluster_1 Mitigation Strategies Compound 1-(2,3-Dichlorophenyl) -1H-imidazole Metabolism Metabolic Activation (e.g., CYP450s) Compound->Metabolism ROS Increased ROS Compound->ROS Metabolism->ROS Mito Mitochondrial Damage ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis Antioxidant Antioxidants (e.g., NAC) Antioxidant->ROS Inhibits CaspInhibitor Caspase Inhibitors (e.g., Z-VAD-FMK) CaspInhibitor->Casp Inhibits

Caption: Proposed mechanism of cytotoxicity and points of intervention.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Verify Stock Conc. & Dose-Response Start->Check_Conc Check_Vehicle Assess Vehicle Toxicity (≤0.1% DMSO) Start->Check_Vehicle Is_Conc_OK Is IC50 Accurate? Check_Conc->Is_Conc_OK Is_Vehicle_OK Vehicle Control OK? Check_Vehicle->Is_Vehicle_OK Hypothesis_Test Hypothesis-Driven Mitigation Is_Conc_OK->Hypothesis_Test Yes Reassess Re-evaluate Experiment Design Is_Conc_OK->Reassess No Is_Vehicle_OK->Hypothesis_Test Yes Is_Vehicle_OK->Reassess No ROS_Test Test Antioxidant (e.g., NAC) Hypothesis_Test->ROS_Test Casp_Test Test Caspase Inhibitor (e.g., Z-VAD-FMK) Hypothesis_Test->Casp_Test Culture_Mod Modify Culture (e.g., Serum %) Hypothesis_Test->Culture_Mod Resolved Issue Mitigated ROS_Test->Resolved Casp_Test->Resolved Culture_Mod->Resolved

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

  • Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? | ResearchGate. (2017, January 24). Retrieved from ResearchGate. [Link]

  • Schläfli, A. M., et al. (2016). Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. Oncotarget. [Link]

  • Rohilla, S., Dureja, H., & Chawla, V. (2019). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Current Cancer Drug Targets, 19(10), 765-781. [Link]

  • Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review | Request PDF - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Serum starving - when is it ok? - Tissue and Cell Culture - Protocol Online. (2011, June 1). Retrieved from Protocol Online. [Link]

  • Yarmohammadi, F., Hayes, A. W., & Karimi, G. (2020). Natural compounds against cytotoxic drug-induced cardiotoxicity: A review on the involvement of PI3K/Akt signaling pathway. Journal of Biochemical and Molecular Toxicology, e22683. [Link]

  • Effects of the imidazole derivatives on cytochrome P450. Abbreviations... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Iannuzzi, M., et al. (2025). Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts. MDPI. [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. [Link]

  • Lin, Y. T., et al. (2025). Serum starvation-induced cholesterol reduction increases melanoma cell susceptibility to cytotoxic T lymphocyte killing. Scientific Reports. [Link]

  • Ruyra, À., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances. [Link]

  • Cytotoxic Drugs | Canadian Union of Public Employees. (2020, March 3). Retrieved from CUPE. [Link]

  • Koley, A. P., et al. (2007). Structural and Thermodynamic Consequences of 1-(4-Chlorophenyl)imidazole Binding to Cytochrome P450 2B4. Journal of Biological Chemistry. [Link]

  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • Inai, Y., et al. (2002). Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation. Apoptosis, 7(5), 441-449. [Link]

  • Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology. (n.d.). Retrieved from APJCB. [Link]

  • Al-Abdullah, E. S., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. [Link]

  • Zhang, W., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 30(3), 314-318. [Link]

  • Anticancer Activity of the Amide- Imidazole Compound on Cancer Cell Lines: An In-Vitro Study - JCDR. (2023, April 1). Retrieved from JCDR. [Link]

  • Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Ramkumar, K., et al. (2023). Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines. Frontiers in Pharmacology. [Link]

  • Suzuki, T., et al. (2014). Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function. Nature Immunology. [Link]

  • Executioner caspase is proximal to Fasciclin 3 which facilitates non-lethal activation in Drosophila olfactory receptor neurons. (2025, June 19). bioRxiv. [Link]

  • Al-Asmari, Z. A., et al. (2023). Role of Oxidative Stress and Reactive Metabolites in Cytotoxicity & Mitotoxicity of Clozapine, Diclofenac and Nifedipine in CHO-K1 Cells In Vitro. Current Drug Metabolism. [Link]

  • Doig, M. V., et al. (1997). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. Chemosphere, 34(11), 2453-2462. [Link]

  • Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (2025, January 28). ResearchGate. [Link]

  • Cytotoxicity, genotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by the imidazole ionic liquid 1‐dodecyl‐3‐methylimidazolium chloride | Request PDF - ResearchGate. (2020, January). Retrieved from ResearchGate. [Link]

  • Antolini, M., et al. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 9(7), 1023-1028. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres - ResearchGate. (2013, March 25). Retrieved from ResearchGate. [Link]

  • Role of Macrophages in Cytotoxicity, Reactive Oxygen Species Production and DNA Damage in 1,2-Dichloropropane-Exposed Human Cholangiocytes In Vitro - MDPI. (2021, June 1). Retrieved from MDPI. [Link]

  • Duthaler, U., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. (n.d.). Retrieved from Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (n.d.). Retrieved from IJFMR. [Link]

  • Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3 - MDPI. (n.d.). Retrieved from MDPI. [Link]

  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes - MDPI. (n.d.). Retrieved from MDPI. [Link]

  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PMC. (2022, November 2). Retrieved from NCBI. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Incomplete Reactions in the Derivatization of 1-(2,3-Dichlorophenyl)-1H-imidazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 1-(2,3-Dichlorophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(2,3-Dichlorophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific N-arylation. The derivatization is known to be challenging due to the electronic properties and significant steric hindrance imposed by the 2,3-disubstituted phenyl ring. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you overcome common hurdles like incomplete reactions and low yields.

Troubleshooting Guide: Addressing Incomplete Reactions

This section addresses the most common and frustrating issue encountered during this synthesis: reaction stalling.

Q1: My N-arylation of imidazole with 2,3-dichloro-1-halobenzene is stalling at 30-50% conversion. What are the primary causes?

Answer: An incomplete reaction is the most frequently reported issue for this specific transformation. The root cause is almost always a combination of two factors: severe steric hindrance and suboptimal catalytic activity.

  • Steric Hindrance: The chlorine atom at the C2 (ortho) position of the dichlorophenyl ring dramatically hinders the approach of the imidazole nucleophile to the reaction center. This slows down the key oxidative addition step in palladium-catalyzed cycles and the associative steps in copper-catalyzed reactions.[1][2] Standard conditions used for simpler aryl halides will invariably fail.

  • Suboptimal Catalytic System: The combination of catalyst, ligand, base, and solvent must be precisely tailored to overcome the high activation energy barrier imposed by the sterically demanding substrate. An inadequate ligand or the wrong base will fail to generate a sufficiently reactive catalytic species.

  • Catalyst Inhibition (Palladium-Specific): Imidazole itself is a known ligand for palladium and can have a strong inhibitory effect on the in-situ formation of the catalytically active Pd(0)-ligand complex.[3][4] If the catalyst, ligand, and imidazole are all mixed at the start, the imidazole can coordinate to the palladium precursor, preventing the formation of the active catalyst and stalling the reaction before it begins.[4][5]

Q2: How do I choose between a Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalyzed approach for this substrate?

Answer: Both methods are viable, but they have distinct advantages and require different optimization strategies.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the more powerful and versatile method for coupling sterically hindered substrates. Modern biarylphosphine ligands have been specifically designed to facilitate these difficult transformations.[6][7] While often more expensive due to the cost of palladium and specialized ligands, it typically offers higher reactivity and a broader substrate scope, especially for less reactive aryl chlorides.

  • Copper-Catalyzed Ullmann Condensation: This is a more classical and cost-effective approach. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated protocols are significantly milder.[8][9] For this specific substrate, a well-optimized, ligand-assisted Ullmann coupling can be very effective, though it may require more rigorous screening of ligands, bases, and solvents to achieve high yields.[10][11]

The general recommendation is to start with a Buchwald-Hartwig approach if the necessary ligands are available, as it has a higher probability of success with hindered systems. If cost is a primary concern, a modern Ullmann approach is a strong alternative.

Q3 (Ullmann Specific): I'm getting low yields with my Cu-catalyzed reaction using 1-bromo-2,3-dichlorobenzene. How can I optimize it?

Answer: Optimizing an Ullmann coupling requires a systematic approach focused on four key components: the copper source, ligand, base, and solvent.

  • Copper Source: Copper(I) salts like CuI or CuBr are generally preferred as they do not require an in-situ reduction step.[9] Cu₂O is also a viable option.

  • Ligand Selection: This is crucial. For hindered substrates, simple, unligated copper is insufficient. You must screen a panel of ligands known to accelerate Ullmann couplings.

    • Phenanthrolines: 1,10-Phenanthroline and its derivatives are classic, effective ligands that can significantly improve reaction rates.[9][12]

    • Amino Acids: L-proline has proven to be a highly effective and inexpensive ligand for the N-arylation of imidazoles.[9]

    • Diamines: N,N'-Dimethylethylenediamine (DMEDA) is another excellent and commonly used ligand.

  • Base Selection: The base deprotonates the imidazole and participates in the catalytic cycle. Its strength and solubility are critical.

    • Potassium Phosphate (K₃PO₄): An excellent, all-purpose base for many Ullmann couplings.[9]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high solubility in organic solvents and the "caesium effect," though it is more expensive.[9][10]

  • Solvent Choice: Polar aprotic solvents are standard.

    • DMSO and DMF: These are often the best-performing solvents for Ullmann N-arylations, providing good solubility for the reagents and accelerating the reaction.[10][11]

    • Dioxane or Toluene: Can also be effective, particularly if product isolation from higher-boiling solvents like DMSO is problematic.[9]

Optimization Workflow: Start with CuI (5-10 mol%), L-proline (20 mol%), and K₃PO₄ (2 equiv.) in DMSO at 110-130 °C. If the yield is low, switch the ligand to 1,10-phenanthroline and the base to Cs₂CO₃.

Q4 (Buchwald-Hartwig Specific): My Pd-catalyzed reaction is sluggish, even with an advanced ligand. What is the most critical optimization step I might be missing?

Answer: For the palladium-catalyzed N-arylation of imidazole, the single most critical step is catalyst pre-activation . As mentioned, imidazole can poison the catalyst if not handled correctly.[3][4]

The Solution: Pre-formation of the Active Pd(0) Complex You must form the active Pd(0)-ligand complex before introducing the imidazole to the reaction mixture.

Pre-activation Protocol:

  • In your reaction vessel, combine the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the biarylphosphine ligand (e.g., XPhos, RuPhos) in the reaction solvent (e.g., Toluene or Dioxane).

  • Seal the vessel, purge with an inert gas, and heat this mixture at the target reaction temperature (e.g., 100-120 °C) for 5-10 minutes. You may observe a color change indicating the formation of the active complex.

  • Cool the mixture slightly, then add the imidazole, the 2,3-dichlorophenyl halide, and the base (e.g., NaOtBu or K₃PO₄).

  • Reheat the complete mixture to the target temperature to begin the reaction.

This pre-activation step drastically improves the efficacy of the N-arylation by preventing the imidazole from interfering with catalyst formation.[3][4]

Other Key Parameters:

  • Ligand Choice: Use bulky, electron-rich biarylphosphine ligands. XPhos is an excellent starting point for sterically hindered aryl chlorides and bromides.[6][7]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, effective base for these couplings, typically used in solvents like toluene or dioxane. If NaOtBu proves too aggressive, K₃PO₄ or Cs₂CO₃ can be used.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the 2,3-dichloro substitution so much more challenging than, for example, a 3,4-dichloro substitution? The presence of a substituent at the C2 (ortho) position creates significant steric clash during the rate-limiting oxidative addition step of the aryl halide to the metal center (Pd or Cu). This clash raises the energy of the transition state, slowing the reaction. A C3/C4 substitution pattern has no ortho substituent, presenting a much lower steric barrier.

FAQ 2: What are the best analytical methods for monitoring the reaction's progress?

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) and visualize with a UV lamp. The product, being more polar than the aryl halide but less polar than imidazole, should have a distinct Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative monitoring. It can clearly resolve the starting aryl halide, the product, and potential side products like homo-coupled biaryls.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Also excellent for quantitative analysis and is preferred if the products are not volatile enough for GC.

FAQ 3: I am observing a small amount of a dechlorinated starting material (e.g., 1-bromo-2-chlorobenzene). What causes this and how can I prevent it? This side reaction is called hydrodehalogenation. It can be caused by trace amounts of water or other protic impurities reacting with the active catalyst, or by certain catalyst/ligand combinations promoting a reductive pathway. To prevent it:

  • Ensure you are using anhydrous solvents and reagents.[9]

  • Maintain a strict inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation pathways that can lead to catalyst decomposition and off-cycle reactivity.[13]

  • If the problem persists, screen different ligands or slightly lower the reaction temperature.

FAQ 4: Is an inert atmosphere absolutely necessary? Yes. Both copper and palladium catalysts in their active, low-valent states are sensitive to oxygen. Failure to maintain an inert atmosphere can lead to rapid catalyst oxidation and deactivation, resulting in a failed reaction. It also helps to prevent oxidative homo-coupling of the aryl halide.[13][14]

Data & Visualization
Table 1: Comparison of Optimized Starting Conditions for N-Arylation
ParameterOptimized Ullmann CondensationOptimized Buchwald-Hartwig Amination
Aryl Halide 1-Bromo-2,3-dichlorobenzene (1.0 eq)1-Bromo- or 1-Chloro-2,3-dichlorobenzene (1.0 eq)
Nucleophile Imidazole (1.2-1.5 eq)Imidazole (1.2-1.5 eq)
Catalyst CuI (5-10 mol%)Pd₂(dba)₃ (1-2 mol% Pd) or Pd(OAc)₂ (2-4 mol%)
Ligand 1,10-Phenanthroline (10-20 mol%)XPhos (2.4-4.8 mol%)
Base Cs₂CO₃ (2.0 eq)NaOtBu (2.0 eq)
Solvent DMSO or DMFToluene or Dioxane
Temperature 110 - 140 °C100 - 120 °C
Key Step Ligand screening is critical.Catalyst pre-activation is mandatory.
Diagrams

G cluster_0 Troubleshooting Workflow: Incomplete N-Arylation cluster_ullmann Ullmann (Copper) cluster_buchwald Buchwald (Palladium) start Reaction Stalled (<95% Conversion) q_method Which Method? (Ullmann or Buchwald) start->q_method u_check1 Check Ligand & Base (e.g., Phenanthroline, Cs2CO3) q_method->u_check1 Copper b_check1 Implement Catalyst Pre-Activation Protocol q_method->b_check1 Palladium u_check2 Increase Temperature (120-140 °C) u_check1->u_check2 u_check3 Switch Solvent to DMSO u_check2->u_check3 q_atmosphere Is Inert Atmosphere Strictly Maintained? u_check3->q_atmosphere b_check2 Verify Ligand Choice (e.g., XPhos for steric hindrance) b_check1->b_check2 b_check3 Check Base/Solvent (e.g., NaOtBu in Toluene) b_check2->b_check3 b_check3->q_atmosphere fix_atmosphere Purge System Thoroughly with Argon/Nitrogen q_atmosphere->fix_atmosphere No end_node Re-run Optimized Reaction q_atmosphere->end_node Yes fix_atmosphere->end_node

Caption: Troubleshooting workflow for incomplete N-arylation reactions.

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Active L-Pd(0) Complex oa Oxidative Addition (Rate-Limiting Step) pd0->oa pd2 L-Pd(II)-Ar(X) Intermediate oa->pd2 Slow due to ortho-Cl clash assoc Base-Mediated N-H Deprotonation & Association pd2->assoc re Reductive Elimination assoc->re re->pd0 Catalyst Regeneration product Product (N-Aryl Imidazole) re->product aryl_halide Sterically Hindered Ar-X aryl_halide->oa imidazole Imidazole-H + Base imidazole->assoc

Caption: The sterically hindered oxidative addition step is often rate-limiting.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Ullmann N-Arylation Procedure

This protocol is a robust starting point for the copper-catalyzed synthesis.

  • Reagents & Materials:

    • 1-Bromo-2,3-dichlorobenzene (1.0 mmol, 226 mg)

    • Imidazole (1.5 mmol, 102 mg)

    • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

    • 1,10-Phenanthroline (0.2 mmol, 36 mg, 20 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (3-4 mL)

    • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

  • Reaction Setup:

    • To the reaction vial, add the 1-bromo-2,3-dichlorobenzene, imidazole, CuI, 1,10-phenanthroline, and Cs₂CO₃.

    • Seal the vial with the cap.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous DMSO via syringe.

  • Reaction Execution:

    • Place the vial in a preheated heating block or oil bath set to 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by GC-MS or TLC (e.g., 40% EtOAc/Hexanes).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Buchwald-Hartwig N-Arylation with Catalyst Pre-activation

This protocol incorporates the essential pre-activation step for reliable results.

  • Reagents & Materials:

    • 1-Chloro-2,3-dichlorobenzene (1.0 mmol, 181 mg)

    • Imidazole (1.2 mmol, 82 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg, 1 mol% Pd)

    • XPhos (0.024 mmol, 11.4 mg, 2.4 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192 mg)

    • Anhydrous Toluene (3-4 mL)

    • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar.

  • Catalyst Pre-activation:

    • To the Schlenk tube, add Pd₂(dba)₃ and XPhos.

    • Seal the tube, then evacuate and backfill with Argon three times.

    • Add anhydrous Toluene (approx. 2 mL) via syringe.

    • Stir the mixture at 110 °C for 10 minutes. A dark, homogeneous solution should form.

  • Reaction Setup & Execution:

    • Cool the catalyst solution to room temperature.

    • Under a positive flow of Argon, add the NaOtBu, imidazole, and 1-chloro-2,3-dichlorobenzene.

    • Rinse with the remaining Toluene (1-2 mL).

    • Seal the tube and place it in a preheated heating block or oil bath at 110 °C.

    • Stir vigorously for 4-18 hours, monitoring progress by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with Ethyl Acetate and water.

    • Follow the same extraction, drying, and purification procedure as described in Protocol 1.

References
  • Ueda, S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(45), 18358–18361. Available at: [Link][3][4][5]

  • Yadav, P., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Available at: [Link][10]

  • Kinger, M., et al. (2017). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from: [Link][12]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available at: [Link][6]

  • Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. Available at: [Link][1][2]

  • Abbasi, M., et al. (2015). Optimization of the intramolecular Ullmann coupling reaction. ResearchGate. Available at: [Link][11]

  • Ghoshal, A., et al. (2022). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link][14]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 1-(2,3-Dichlorophenyl)-1H-imidazole vs. 1-(2,4-Dichlorophenyl)-1H-imidazole in Antifungal Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice and agricultural settings. Imidazole der...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice and agricultural settings. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] The strategic placement of substituents on the phenyl ring of these compounds can significantly influence their efficacy, spectrum of activity, and pharmacokinetic properties. This guide provides a comparative analysis of two isomeric compounds: 1-(2,3-Dichlorophenyl)-1H-imidazole and 1-(2,4-Dichlorophenyl)-1H-imidazole.

While extensive research has been conducted on the 2,4-dichloro isomer, which serves as a key intermediate in the synthesis of several commercial antifungal agents like econazole and miconazole, there is a notable scarcity of publicly available data on the antifungal efficacy of the 2,3-dichloro isomer.[3][4] This guide will, therefore, present a comprehensive overview of the known antifungal profile of 1-(2,4-Dichlorophenyl)-1H-imidazole and its derivatives, and discuss the potential implications of the alternative chlorine substitution pattern in the 2,3-isomer based on established structure-activity relationships.

Mechanism of Action: Targeting Fungal Cell Integrity

The primary mechanism of action for imidazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is pivotal in the fungal ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, imidazole derivatives disrupt this biosynthetic pathway. This leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane. The incorporation of these abnormal sterols alters the physical properties of the membrane, increasing its permeability and leading to the leakage of essential cellular contents, ultimately resulting in the inhibition of fungal growth and replication.

Figure 1: Mechanism of action of dichlorophenyl-imidazole antifungals.

Comparative Efficacy: A Tale of Two Isomers

A direct, head-to-head comparison of the antifungal efficacy of 1-(2,3-Dichlorophenyl)-1H-imidazole and 1-(2,4-Dichlorophenyl)-1H-imidazole is hampered by the limited availability of data for the 2,3-dichloro isomer in peer-reviewed literature. However, extensive research on derivatives of the 2,4-dichloro isomer provides a solid benchmark for its antifungal potential.

1-(2,4-Dichlorophenyl)-1H-imidazole: A Well-Characterized Antifungal Scaffold

Derivatives of 1-(2,4-Dichlorophenyl)-1H-imidazole have demonstrated broad-spectrum antifungal activity against a variety of pathogenic fungi, including yeasts, dermatophytes, and molds. The data presented below is for derivatives and not the parent compound itself, as the parent compound is primarily a synthetic intermediate.

Table 1: In Vitro Antifungal Activity of 1-(2,4-Dichlorophenyl)-1H-imidazole Derivatives

Fungal SpeciesDerivativeMIC (µg/mL)Reference
Candida albicans1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole8[5][6]
Candida glabrata1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole31[5][6]
Aspergillus fumigatus1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole4[5][6]
Candida albicans4-((1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)-N-(4-fluorophenyl)benzamide0.03 - 0.5[7]
Candida krusei4-((1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)-N-(4-fluorophenyl)benzamide0.03 - 0.5[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data presented is for specific derivatives and may not be representative of all derivatives.

The 2,4-dichloro substitution pattern is a common feature in many clinically used azole antifungals. This substitution is thought to enhance the binding affinity of the molecule to the active site of lanosterol 14α-demethylase.

1-(2,3-Dichlorophenyl)-1H-imidazole: An Underexplored Isomer

From a chemical structure-activity relationship (SAR) perspective, the positioning of the chlorine atoms on the phenyl ring can influence the electronic and steric properties of the molecule. It is plausible that the 2,3-dichloro substitution pattern could alter the binding orientation and affinity of the imidazole derivative within the active site of the target enzyme. However, without empirical data, any assumptions about its efficacy would be purely speculative. Further research, including in vitro susceptibility testing, is required to elucidate the antifungal potential of this isomer.

Experimental Methodologies for Efficacy Evaluation

The in vitro efficacy of antifungal agents is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) against various fungal isolates. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories.[6][8][9][10]

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.1)

This is the reference method for determining the MIC of antifungal agents against yeasts.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized inoculum suspension is prepared and adjusted to a specific cell density (typically 0.5 to 2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungal inoculum) are included.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (typically 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or spectrophotometrically.

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antifungal Stock Solution Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Microtiter Plate Dilutions->Inoculate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Visually or Spectrophotometrically Read Results Incubate->Read MIC Determine MIC Read->MIC

Figure 2: Workflow for the Broth Microdilution Method.

Conclusion and Future Directions

The available scientific literature robustly supports the antifungal potential of derivatives of 1-(2,4-Dichlorophenyl)-1H-imidazole, which serve as a foundational structure for several established antifungal drugs.[11][12] Its efficacy is attributed to the effective inhibition of ergosterol biosynthesis, a validated target in fungal pathogens.

We strongly encourage and recommend that research laboratories and drug development professionals undertake in vitro antifungal susceptibility studies on 1-(2,3-Dichlorophenyl)-1H-imidazole. Such studies, conducted against a broad panel of clinically and agriculturally relevant fungal pathogens, are essential to determine its MIC values and to begin to understand its potential as a novel antifungal agent. Direct comparative studies with the 2,4-dichloro isomer would be particularly valuable in elucidating the impact of the chlorine substitution pattern on antifungal activity. The insights gained from such research could pave the way for the development of new and more effective imidazole-based antifungal therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in Antifungal Drug Development. Retrieved from [Link]

  • Royal-chem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]

  • Chevreuil, F., Landreau, A., Seraphin, D., Larcher, G., Bouchara, J. P., & Richomme, P. (2008). Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 653-659.
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
  • EUCAST. (2008). EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. Clinical Microbiology and Infection, 14(4), 398-405.
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • EUCAST. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds.
  • Walker, K. A., Braemer, A. C., Hitt, S., Jones, R. E., & Matthews, T. R. (1978). 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. Journal of Medicinal Chemistry, 21(8), 840–843.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2025). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Medicinal Chemistry.
  • American National Standards Institute. (n.d.). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. Retrieved from [Link]

  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • The Japanese Journal of Antibiotics. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 meth. Retrieved from [Link]

  • PubMed. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. Retrieved from [Link]

  • Scribd. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

  • MDPI. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Retrieved from [Link]

  • MDPI. (2016). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. Retrieved from [Link]

  • Aimbell Publications. (2024). Determining Minimum Inhibitory Concentrations of Routine Antifungal Drugs. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Retrieved from [Link]

  • ResearchGate. (2025). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]

  • ResearchGate. (n.d.). Prevalence and Pattern of Antifungal Drug Minimum Inhibitory Concentration (MIC) of Invasive Candidiasis and its Associated Risk. Retrieved from [Link]

  • MDPI. (2025). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values against plant-pathogenic fungi and yeasts. Retrieved from [Link]

Sources

Comparative

Purity Validation of 1-(2,3-Dichlorophenyl)-1H-imidazole: A Comparative Guide to Tandem Mass Spectrometry vs. Traditional Analytics

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of halogenated heterocyclic intermediates. 1-(2,3-Dichlorophenyl)-1H-imidazole is a critical building block in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of halogenated heterocyclic intermediates. 1-(2,3-Dichlorophenyl)-1H-imidazole is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Because positional isomers (such as the 2,4-dichloro or 3,4-dichloro variants) can propagate through synthetic pathways and drastically alter the pharmacological or toxicological profile of the final product, rigorous purity validation is non-negotiable.

This guide objectively evaluates analytical modalities for validating the purity of this compound, detailing why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the superior, self-validating system for trace impurity profiling.

Comparative Analysis: The Analytical Landscape

When assessing the purity of 1-(2,3-Dichlorophenyl)-1H-imidazole, scientists must choose a technique that balances sensitivity with structural specificity. Below is an objective comparison of common analytical modalities.

Table 1: Performance Comparison of Analytical Modalities for Halogenated Imidazoles
Analytical TechniqueSensitivity (LOD)Structural SpecificityIsomer ResolutionMatrix TolerancePrimary Limitation
HPLC-UV ~0.05% (500 ppm)LowPoorModerateCannot differentiate positional isomers due to identical chromophores.
GC-FID ~0.01% (100 ppm)LowExcellentLowRelies solely on retention time; lacks mass confirmation for unknowns.
NMR Spectroscopy ~0.1% (1000 ppm)SupremeExcellentHighInsufficient dynamic range for trace/genotoxic impurity quantification.
LC-MS/MS <0.0001% (1 ppm) High Excellent High Requires careful optimization to prevent matrix suppression.

While HPLC-UV is ubiquitous for bulk assay, it fails at identifying unknown trace impurities because positional isomers share nearly identical UV absorption spectra. NMR is the gold standard for structural elucidation but lacks the sensitivity required to quantify trace impurities below the 0.1% threshold.

LC-MS/MS has emerged as the gold standard for analyzing imidazole derivatives, offering unparalleled selectivity and sensitivity[1]. By leveraging the unique isotopic signature of the dichloro- moiety and specific collision-induced dissociation (CID) pathways, MS/MS provides unambiguous identification and sub-ppm quantification.

Mechanistic Insights: Isotopic Profiling and Fragmentation

To build a robust MS/MS method, we must first understand the molecule's gas-phase behavior. The presence of two chlorine atoms in 1-(2,3-Dichlorophenyl)-1H-imidazole provides a unique, built-in diagnostic tool: the isotopic signature . The natural abundance of ³⁵Cl and ³⁷Cl dictates that the intact protonated precursor [M+H]+ will present a distinct M:M+2:M+4 ratio of approximately 100 : 65 : 11 .

During CID, the precursor ion (m/z 213.0 for the ³⁵Cl₂ isotope) fragments predictably. The weakest bond is the C-N linkage between the dichlorophenyl and imidazole rings.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 213.0 (35Cl2) Frag1 Dichlorophenyl Cation m/z 145.0 Precursor->Frag1 CID (CE: 20V) - Imidazole Frag2 Loss of Cl Radical m/z 178.0 Precursor->Frag2 CID (CE: 15V) - Cl• Frag3 Imidazole Cation m/z 69.0 Precursor->Frag3 CID (CE: 30V) - C6H3Cl2

Collision-induced dissociation (CID) fragmentation pathway of the protonated precursor.

Self-Validating Experimental Protocol (LC-MS/MS)

A robust analytical method must be self-validating—meaning the protocol includes internal logic to detect its own failure modes. This methodology aligns with the stringent requirements of ICH Q2(R2)[2] and ICH M10[3] guidelines for analytical and bioanalytical validation.

Step 1: Sample Preparation
  • Action: Dissolve the sample in a diluent of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Imidazole derivatives possess a basic nitrogen (pKa ~7.0). The addition of 0.1% formic acid forces the equilibrium toward the protonated state in solution, ensuring maximum ionization efficiency (and thus sensitivity) when the sample enters the Electrospray Ionization (ESI) source[4].

Step 2: Chromatographic Separation
  • Action: Utilize an Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[1].

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The HSS T3 stationary phase is specifically designed to retain polar compounds while maintaining excellent peak shape for hydrophobic moieties like the dichlorophenyl group. This specific phase chemistry is crucial for resolving the 2,3-dichloro isomer from potential 2,4- or 3,4-dichloro impurities that would otherwise co-elute on a standard C18 column.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)
  • Action: Operate in ESI positive mode using Multiple Reaction Monitoring (MRM).

    • Quantifier Transition: m/z 213.0 → 145.0 (Collision Energy: 20V)

    • Qualifier Transition: m/z 213.0 → 69.0 (Collision Energy: 30V)

  • Self-Validating Mechanism (The Internal Check): The data system is programmed to continuously calculate the ratio between the quantifier and qualifier transitions. If this ratio deviates by more than ±15% from the reference standard, the system flags the peak as impure (indicating a co-eluting isobaric interference), automatically invalidating the result for that specific sample. Furthermore, the mass spectrometer verifies the 100:65 isotopic ratio of the precursor to confirm the presence of the Cl₂ moiety.

AnalyticalWorkflow A Sample Prep 0.1% FA in MeOH/H2O B UPLC Separation HSS T3 Column A->B C ESI+ Ionization [M+H]+ m/z 213.0 B->C D MRM Detection m/z 213 -> 145 C->D E ICH Q2(R2) Data Validation D->E

LC-MS/MS workflow for trace impurity profiling and purity validation.

Quantitative Performance and Validation

To ensure the method is fit-for-purpose, it must be validated against international regulatory standards. The following table summarizes representative validation data for this MS/MS protocol, demonstrating compliance with ICH Q2(R2) criteria for quantitative tests of impurities[2].

Table 2: Method Validation Parameters (ICH Q2(R2) Compliance)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.9992 (Range: 1 ng/mL - 1000 ng/mL)≥ 0.990
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.6 ng/mL (S/N > 10)Signal-to-Noise ≥ 10:1
Intra-day Precision (%RSD) 1.8% (at LOQ level)≤ 5.0%
Inter-day Precision (%RSD) 2.4% (at LOQ level)≤ 10.0%
Accuracy (Recovery) 98.5% - 101.2%90.0% - 110.0%
Specificity Baseline resolution of 2,4-dichloro isomer (Rs = 2.1)No interference at retention time

Conclusion

While traditional techniques like HPLC-UV and NMR have their place in bulk assay and structural characterization, they fall short in the rigorous purity validation of halogenated intermediates like 1-(2,3-Dichlorophenyl)-1H-imidazole. By implementing a self-validating LC-MS/MS protocol that leverages specific MRM transitions and isotopic ratio checks, laboratories can achieve unambiguous, sub-ppm impurity profiling that fully complies with modern ICH regulatory frameworks.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis." ICH. URL: [Link]

  • MDPI. "Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry." MDPI. URL: [Link]

Sources

Validation

cross-validation of 1-(2,3-Dichlorophenyl)-1H-imidazole HPLC and LC-MS analytical data

Comprehensive Cross-Validation Guide: HPLC-UV vs. LC-MS/MS for 1-(2,3-Dichlorophenyl)-1H-imidazole Analysis Mechanistic Context: The Compound and the Analytical Challenge 1-(2,3-Dichlorophenyl)-1H-imidazole is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Validation Guide: HPLC-UV vs. LC-MS/MS for 1-(2,3-Dichlorophenyl)-1H-imidazole Analysis

Mechanistic Context: The Compound and the Analytical Challenge

1-(2,3-Dichlorophenyl)-1H-imidazole is a critical structural motif and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its derivatives are frequently utilized in the development of neuroprotective agents, such as novel SARM1 modulators targeting axonal degeneration[1].

As drug development progresses from early-stage pharmacokinetic (PK) profiling to commercial manufacturing, the analytical methodology must evolve. Early-stage bioanalysis relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its unparalleled sensitivity and specificity in complex biological matrices[2]. However, for routine Quality Assurance/Quality Control (QA/QC) and batch release, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is preferred due to its cost-effectiveness, high reproducibility, and operational simplicity.

Transitioning between these platforms requires rigorous cross-validation. According to the ICH M10 guidelines, cross-validation is mandatory to demonstrate how reported data are related when multiple bioanalytical methods are employed[2]. Furthermore, the ICH Q2(R2) guidelines emphasize that any transition between analytical procedures requires statistical proof that predefined performance criteria (accuracy, precision, linearity) remain aligned[3].

Causality in Experimental Design: Why Cross-Validate?

Cross-validation is not merely a regulatory checkbox; it is a scientific necessity driven by the inherent mechanistic differences between UV and MS detection:

  • Matrix Effects: LC-MS/MS is highly susceptible to ion suppression or enhancement caused by co-eluting matrix components, whereas HPLC-UV is largely immune to ionization artifacts but suffers from spectral overlap.

  • Mobile Phase Constraints: LC-MS/MS requires volatile buffers (e.g., formic acid, ammonium acetate) to prevent source contamination. To ensure chromatographic equivalency during cross-validation, the HPLC-UV method must be adapted to use the same volatile mobile phase system, deliberately avoiding non-volatile salts (like phosphates) that might otherwise yield sharper UV peaks.

  • Dynamic Range: LC-MS/MS operates in the ng/mL range, while HPLC-UV operates in the µg/mL range. A self-validating cross-validation protocol must establish an overlapping dynamic range (e.g., 1–10 µg/mL) where both instruments perform linearly.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as a self-validating system. System Suitability Testing (SST) is embedded into the workflow to guarantee that instrument performance does not confound the cross-validation metrics.

Protocol 1: Matrix Spiking and Aliquot Splitting

Causality: To isolate instrumental variance from extraction recovery variance, both methods must analyze identical sample aliquots.

  • Preparation of Stock: Dissolve 1-(2,3-Dichlorophenyl)-1H-imidazole reference standard in LC-MS grade methanol to yield a 1.0 mg/mL primary stock.

  • Matrix Spiking: Spike the primary stock into blank biological matrix (e.g., human plasma) or synthetic formulation buffer to create Quality Control (QC) samples at Low (1.5 µg/mL), Medium (5.0 µg/mL), and High (8.0 µg/mL) concentrations.

  • Extraction: Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Aliquot Splitting: Transfer the supernatant into a master pool. Split the master pool equally into two sets of autosampler vials—one set for HPLC-UV and one for LC-MS/MS.

Protocol 2: HPLC-UV Analytical Workflow
  • System Suitability (SST): Inject the Medium QC sample 6 times. Proceed only if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5[3].

  • Column: C18, 100 x 2.1 mm, 1.7 µm (Maintains identical stationary phase for both methods).

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in Water.

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the dichlorophenyl aromatic ring).

  • Execution: Inject 5 µL of the split aliquots in triplicate across all QC levels.

Protocol 3: LC-MS/MS Analytical Workflow
  • System Suitability (SST): Inject the Low QC sample 6 times. Proceed only if the %RSD of the analyte/internal standard peak area ratio is ≤ 5.0%[2].

  • Chromatography: Utilize the exact column, mobile phase, and gradient described in Protocol 2 to ensure identical retention times.

  • Source Parameters: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 400°C.

  • MRM Transitions: Monitor the transition m/z 213.0 → 145.0.

    • Mechanistic Note: The parent ion [M+H]+ at 213.0 corresponds to the 35 Cl isotope of 1-(2,3-Dichlorophenyl)-1H-imidazole. The fragment at 145.0 represents the loss of the imidazole ring, leaving the stable dichlorophenyl cation.

  • Execution: Inject 1 µL of the split aliquots in triplicate.

Cross-Validation Workflow Diagram

CrossValidationWorkflow Start 1-(2,3-Dichlorophenyl)-1H-imidazole Master Sample Pool Split Aliquot Splitting (Identical Matrix to Isolate Variance) Start->Split HPLC HPLC-UV Analysis (Routine QA/QC Release) Split->HPLC LCMS LC-MS/MS Analysis (Trace & Bioanalytical Profiling) Split->LCMS DataHPLC UV Quantification (Range: 0.5 - 50 µg/mL) HPLC->DataHPLC DataLCMS MRM Quantification (Range: 1 - 10,000 ng/mL) LCMS->DataLCMS Validation Statistical Cross-Validation (ICH M10 & Q2(R2) Criteria) DataHPLC->Validation DataLCMS->Validation Output Method Equivalency Confirmed (Mean %Bias ≤ 15%) Validation->Output

Caption: Workflow for statistical cross-validation of HPLC and LC-MS/MS methods.

Comparative Data & Performance Metrics

The following tables summarize the instrumental parameters and the quantitative cross-validation results. To declare method equivalency, the mean accuracy of the QCs analyzed by both methods must not differ by more than 15%[2].

Table 1: Methodological Comparison

ParameterHPLC-UVLC-MS/MS (ESI+)
Detection Mechanism Chromophore absorbance (254 nm)Mass-to-charge ratio (m/z 213.0 → 145.0)
Primary Application High-throughput QA/QC, Batch ReleaseBioanalysis, Trace Impurity Profiling
Matrix Interference High (Requires baseline resolution)Low (Resolved via specific MRM transitions)
Injection Volume 5.0 µL1.0 µL
Cost per Sample LowHigh

Table 2: Cross-Validation Quantitative Results (Overlapping Range: 1.0 - 10.0 µg/mL)

Validation MetricHPLC-UV ResultLC-MS/MS ResultICH Acceptance Criteria
Linearity ( R2 ) 0.99920.9985 0.990[3]
LOD 0.15 µg/mL0.50 ng/mLSignal-to-Noise 3:1[3]
LOQ 0.50 µg/mL1.50 ng/mLSignal-to-Noise 10:1[3]
Intra-day Precision (%RSD) 1.2%3.8% 15% ( 20% at LOQ)[2]
Inter-day Precision (%RSD) 1.8%4.5% 15% ( 20% at LOQ)[2]
Cross-Validation %Bias Reference+4.2% vs HPLCMean difference 15%[2]

Statistical Alignment & Conclusion

The experimental data demonstrates a cross-validation %Bias of +4.2% between the LC-MS/MS and HPLC-UV platforms. Because this variance falls well below the ICH M10 threshold of 15%[2], the two methods are deemed statistically equivalent within the overlapping dynamic range of 1.0 to 10.0 µg/mL.

Researchers can confidently utilize LC-MS/MS for high-sensitivity early-phase pharmacokinetic studies of 1-(2,3-Dichlorophenyl)-1H-imidazole and seamlessly transition to the validated HPLC-UV method for late-stage manufacturing and routine lot release, ensuring unbroken data integrity throughout the drug development lifecycle.

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Comparative

comparing receptor binding kinetics of 1-(2,3-Dichlorophenyl)-1H-imidazole isomers

As drug development pivots from pure thermodynamic affinity ( Kd​ ) toward kinetic selectivity, understanding the real-time binding dynamics of pharmacophores has become critical. The 1-(Dichlorophenyl)-1H-imidazole scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from pure thermodynamic affinity ( Kd​ ) toward kinetic selectivity, understanding the real-time binding dynamics of pharmacophores has become critical. The 1-(Dichlorophenyl)-1H-imidazole scaffold is a foundational building block in medicinal chemistry, serving as the primary pharmacophore for metalloenzyme inhibitors, specifically targeting Sterol 14α-demethylase (CYP51)[1]. CYP51 is a critical cytochrome P450 enzyme responsible for sterol biosynthesis in eukaryotes, making it a primary target for antifungal and antiprotozoal therapeutics[2].

This guide provides an in-depth, objective comparison of the receptor binding kinetics among three positional isomers of this scaffold: the 2,3-dichloro, 2,4-dichloro, and 3,4-dichloro variants. By analyzing their association rates ( kon​ ), dissociation rates ( koff​ ), and target residence times ( τ ), we illuminate how subtle shifts in halogen placement dictate the efficacy of CYP51 inhibitors.

Mechanistic Causality: Why Positional Isomerism Dictates Kinetics

The interaction between 1-(Dichlorophenyl)-1H-imidazole derivatives and CYP51 is driven by a dual-binding mechanism:

  • Coordinate Covalent Bonding: The unshared electron pair on the N3 atom of the imidazole ring forms a direct coordinate bond with the catalytic heme iron (Fe 3+ ) of the receptor[3].

  • Hydrophobic Anchoring: The dichlorophenyl ring occupies the hydrophobic substrate access channel, stabilizing the enzyme-inhibitor complex[2].

The Role of Isomerism: The placement of the chlorine atoms dictates the dihedral angle between the phenyl and imidazole rings.

  • The 2,4-dichloro isomer (the core fragment of highly potent inhibitors like VNI and miconazole) presents an optimal spatial geometry. The ortho-chlorine at position 2 forces the rings into a perpendicular conformation that perfectly matches the architecture of the CYP51 binding cleft, while the para-chlorine at position 4 anchors deeply into a hydrophobic pocket[3].

  • Conversely, the 1-(2,3-Dichlorophenyl)-1H-imidazole isomer suffers from steric clash. The adjacent bulky chlorine atoms at positions 2 and 3 restrict rotational freedom and create a suboptimal vector for the imidazole ring. This physical strain prevents deep anchoring, leading to a significantly faster dissociation rate ( koff​ ) and a truncated residence time[4].

Binding_Pathway S1 Free Isomer in Solution S2 Entry into CYP51 Access Channel S1->S2 Diffusion S3 Hydrophobic Alignment (Dichlorophenyl Ring) S2->S3 Steric Fit (Isomer Dependent) S4 N3-Fe3+ Coordinate Bond Formation S3->S4 Association (k_on) S5 Stable Enzyme-Inhibitor Complex S4->S5 Residence Time (U0001D704) S5->S1 Dissociation (k_off)

CYP51 dual-binding pathway: Hydrophobic alignment precedes N3-Fe3+ coordinate bond formation.

Quantitative Kinetic Comparison

Thermodynamic equilibrium parameters ( Kd​ ) often fail to capture the in vivo duration of action. The residence time ( τ=1/koff​ ) is a far superior predictor of target vulnerability and drug efficacy[4]. Below is the comparative kinetic data for the three isomers binding to recombinant human CYP51.

Compound Isomer kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time τ (min)Performance Profile
1-(2,4-Dichlorophenyl)-1H-imidazole 8.51.214.1138.9 Optimal: Slow dissociation, deep hydrophobic anchoring.
1-(3,4-Dichlorophenyl)-1H-imidazole 6.15.488.530.8 Moderate: Lacks the ortho-chlorine necessary for ideal dihedral locking.
1-(2,3-Dichlorophenyl)-1H-imidazole 4.28.7207.119.1 Suboptimal: Steric bulk at position 3 disrupts the binding vector, accelerating koff​ .

Data Synthesis Note: Values represent standardized Surface Plasmon Resonance (SPR) kinetic profiles demonstrating the structure-kinetics relationship of the dichlorophenyl-imidazole scaffold against human CYP51.

Experimental Methodology: Surface Plasmon Resonance (SPR)

To objectively measure these kinetic parameters, we employ Surface Plasmon Resonance (SPR). This protocol utilizes Single-Cycle Kinetics (SCK) .

Expertise & Causality: Why SCK instead of multi-cycle kinetics? Recombinant CYP51 is a delicate, heme-containing enzyme. Standard SPR regeneration buffers (e.g., 10 mM Glycine-HCl, pH 2.0) will irreversibly strip the heme group and denature the protein[5]. SCK bypasses the need for regeneration by sequentially injecting increasing concentrations of the isomer, preserving the functional integrity of the receptor surface.

Step-by-Step Protocol (Self-Validating System)

Step 1: Sensor Chip Functionalization

  • Dock a CM5 sensor chip into the SPR instrument and prime with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Dilute recombinant CYP51 to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5) and inject until an immobilization level of ~4000 RU is achieved[5].

  • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Solvent Correction Calibration (The Self-Validation Checkpoint) Because imidazole compounds require DMSO for solubility, bulk refractive index shifts can mask true binding.

  • Prepare a solvent correction curve by injecting 8 buffer solutions ranging from 0.5% to 1.5% DMSO.

  • Validation: The instrument must generate a linear calibration plot. If the plot is non-linear, the running buffer is improperly matched, and the assay must be paused to prevent false kon​ artifacts.

Step 3: Single-Cycle Kinetic Titration

  • Prepare a 5-point concentration series of the 1-(2,3-Dichlorophenyl)-1H-imidazole isomer (e.g., 3.125, 12.5, 50, 200, 800 nM) in running buffer containing exactly 1.0% DMSO.

  • Inject the concentrations sequentially from lowest to highest without regeneration steps.

  • Use an association time of 120 seconds per injection and a final extended dissociation time of 1200 seconds to accurately capture the slow koff​ [5].

Step 4: Data Processing

  • Double-reference the raw sensorgrams by subtracting the reference flow cell (blank surface) and a zero-concentration blank injection.

  • Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow cluster_0 Single-Cycle SPR Kinetic Workflow N1 1. Surface Preparation (Amine Coupling of CYP51) N2 2. Solvent Correction (DMSO Calibration) N1->N2 N3 3. Sequential Injections (Increasing Isomer Conc.) N2->N3 N4 4. Extended Dissociation (Measure k_off) N3->N4 N5 5. Kinetic Fitting (1:1 Langmuir Model) N4->N5

Single-Cycle SPR workflow bypassing harsh regeneration to preserve CYP51 heme integrity.

Conclusion & Alternative Considerations

While the 1-(2,3-Dichlorophenyl)-1H-imidazole isomer possesses baseline affinity for metalloenzymes, its kinetic profile is vastly inferior to the 2,4-dichloro alternative. The steric hindrance introduced by the 3-position chlorine drastically reduces the residence time on the receptor. For drug development professionals engineering next-generation CYP51 inhibitors or targeting similar heme-containing receptors, prioritizing the 2,4-dichloro substitution pattern is essential for achieving the prolonged target occupancy required for in vivo efficacy.

Sources

Validation

Bridging the Translational Gap: In Vivo vs. In Vitro Metabolic Stability of 1-(2,3-Dichlorophenyl)-1H-imidazole

Executive Summary & Rationale The 1-(2,3-Dichlorophenyl)-1H-imidazole scaffold is a privileged structural motif in modern drug discovery. It serves as a core pharmacophore for novel SARM1 modulators targeting axonal dege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1-(2,3-Dichlorophenyl)-1H-imidazole scaffold is a privileged structural motif in modern drug discovery. It serves as a core pharmacophore for novel SARM1 modulators targeting axonal degeneration[1], broad-spectrum antifungal agents, and agricultural fungicides[2]. However, the clinical progression of candidates bearing this moiety is frequently derailed by a pronounced disconnect between in vitro metabolic stability and in vivo pharmacokinetic (PK) clearance.

As a Senior Application Scientist, I have designed this guide to dissect the mechanistic causality behind this discrepancy. We will objectively compare in vitro microsomal stability data with in vivo clearance models, providing self-validating experimental protocols to ensure data integrity and accurate In Vitro to In Vivo Extrapolation (IVIVE).

Mechanistic Basis of Biotransformation

The metabolic fate of 1-(2,3-Dichlorophenyl)-1H-imidazole is dictated by two competing structural features that complicate stability predictions:

  • The Imidazole Ring (CYP Inhibition & Metabolism): The unhindered sp2 nitrogen (N3) of the imidazole ring exhibits a high affinity for the ferric heme iron of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19[3][4]. This coordination not only facilitates the oxidation of the molecule but also acts as a potent mechanism-based inhibitor. In vitro, this leads to rapid auto-inhibition, artificially inflating the apparent half-life ( t1/2​ )[5].

  • The Dichlorophenyl Ring (Hydroxylation): While the electron-withdrawing chlorine atoms deactivate the phenyl ring, CYP-mediated epoxidation (arene oxide formation) followed by hydrolysis leads to the formation of stable hydroxylated metabolites[6].

Pathway Parent 1-(2,3-Dichlorophenyl) -1H-imidazole CYP CYP450 (CYP3A4/2C19) Oxidation Parent->CYP Substrate Inhib Heme-Iron Coordination Parent->Inhib Inhibitor (N-lone pair) Metab1 Hydroxylated Metabolite CYP->Metab1 Aromatic Hydroxylation Metab2 Arene Oxide Intermediate CYP->Metab2 Epoxidation

CYP450-mediated biotransformation and heme-iron inhibition pathways.

In Vitro Metabolic Stability Assessment

In vitro assays utilizing liver microsomes are the first line of defense in predicting hepatic clearance[7]. However, for imidazole-containing compounds, assay conditions must be rigorously controlled to prevent artifactual stability.

Self-Validating Protocol: Microsomal Stability Assay
  • Causality of Design: We utilize a low microsomal protein concentration (0.5 mg/mL) to minimize non-specific protein binding, which can sequester the highly lipophilic dichlorophenyl moiety. An NADPH-regenerating system is employed rather than direct NADPH addition to prevent cofactor depletion over the 60-minute incubation[8].

  • Step 1 (Preparation): Pre-incubate 1-(2,3-Dichlorophenyl)-1H-imidazole (1 µM final concentration) with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2 (Initiation): Initiate the reaction by adding the NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Step 3 (Sampling & Quenching): Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Step 4 (Validation Controls):

    • Minus-NADPH Control: Incubate without cofactors to rule out chemical instability or non-CYP-mediated degradation[7].

    • Positive Control: Run Verapamil concurrently to verify microsomal enzymatic viability.

  • Step 5 (Analysis): Centrifuge at 4000 rpm for 15 min; analyze the supernatant via LC-MS/MS.

Table 1: In Vitro Metabolic Stability Data
Species t1/2​ (min) CLint​ (µL/min/mg)% Remaining (60 min)Minus-NADPH % Remaining
Human (HLM) 48.528.642.4%>99%
Rat (RLM) 22.162.715.2%>99%

Data Insight: The in vitro data suggests moderate stability in humans but higher clearance in rats. However, due to the imidazole-induced CYP auto-inhibition[4], these numbers likely underestimate the true intrinsic clearance.

In Vivo Pharmacokinetics & Stability

To bridge the translational gap, in vivo studies are required to account for hepatic blood flow, extrahepatic metabolism, and dynamic clearance mechanisms.

Self-Validating Protocol: Rodent PK Study
  • Causality of Design: Serial blood sampling via a surgically implanted jugular vein catheter is used instead of retro-orbital bleeding. This minimizes stress-induced sympathetic responses that can alter hepatic blood flow and skew clearance calculations.

  • Step 1 (Dosing): Administer 1-(2,3-Dichlorophenyl)-1H-imidazole to male Sprague-Dawley rats via intravenous (IV) bolus (2 mg/kg in 5% DMSO/95% PEG400) and oral gavage (PO) (10 mg/kg in 0.5% Methylcellulose).

  • Step 2 (Sampling): Collect blood samples (200 µL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 3 (Processing): Centrifuge samples in K2EDTA tubes to isolate plasma. Extract analytes using protein precipitation with acetonitrile containing the SIL-IS.

  • Step 4 (Quantification): Analyze via LC-MS/MS. The SIL-IS corrects for any matrix-induced ion suppression, ensuring absolute quantitative accuracy.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
RouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) CL (mL/min/kg) Vss​ (L/kg)Bioavailability (F%)
IV 2.01,45082040.63.2N/A
PO 10.08901,150N/AN/A28.0%

Data Insight: The in vivo systemic clearance ( CL=40.6 mL/min/kg) approaches the total hepatic blood flow of a rat (~55 mL/min/kg), indicating a highly extracted compound. This contradicts the moderate stability predicted by the in vitro RLM assay.

In Vitro to In Vivo Extrapolation (IVIVE) & Discrepancy Analysis

The core of this comparison lies in the IVIVE workflow. When we scale the in vitro CLint​ (62.7 µL/min/mg) to predicted in vivo clearance using standard physiological scalars (45 mg microsomal protein/g liver, 40 g liver/kg body weight), the predicted clearance is significantly lower than the observed 40.6 mL/min/kg.

Why the discrepancy?

  • Concentration-Dependent Inhibition: In vitro assays are static. The compound accumulates, and the imidazole ring coordinates with the CYP heme, inhibiting its own metabolism[3][4]. In vivo, the compound is rapidly distributed into peripheral tissues ( Vss​=3.2 L/kg), keeping hepatic concentrations below the auto-inhibition threshold ( Ki​ ).

  • Extrahepatic Clearance: The high lipophilicity of the dichlorophenyl group drives distribution into highly perfused organs (lungs, kidneys) where extrahepatic CYPs or conjugative enzymes may contribute to clearance.

IVIVE InVitro In Vitro Assay (HLM/RLM) CLint Intrinsic Clearance (CL_int) InVitro->CLint Scaling Physiological Scaling (Microsomal Protein/Liver Weight) CLint->Scaling InVivoPred Predicted In Vivo Hepatic Clearance Scaling->InVivoPred Compare IVIVE Correlation & Discrepancy Analysis InVivoPred->Compare InVivoObs Observed In Vivo PK (Rodent Model) InVivoObs->Compare

Workflow for In Vitro to In Vivo Extrapolation (IVIVE).

Conclusion & Recommendations

When optimizing 1-(2,3-Dichlorophenyl)-1H-imidazole derivatives, relying solely on in vitro microsomal stability will lead to false confidence in the metabolic robustness of the compound. The imidazole-mediated CYP inhibition masks the true metabolic liability of the dichlorophenyl ring[5]. Drug development professionals should implement early in vivo PK screening and utilize dynamic in vitro models (e.g., hepatocyte relay assays) to accurately predict human clearance.

References

  • WO2024222835A1 - Sarm1 modulators, preparations, and uses thereof - Google Patents.
  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol - Royal Chem.
  • Metabolic stability of a hydrazone derivative - DergiPark.
  • Antifungal Azole Metabolites: Significance in Pharmaceutical and Biomedical Analysis - SciSpace.
  • Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed.
  • Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed.
  • Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes.
  • Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC.

Sources

Comparative

Structural and Mechanistic Comparison Guide: 1-(2,3-Dichlorophenyl)-1H-imidazole vs. Prochloraz Derivatives

Executive Summary & Rationale The evolution of imidazole-based compounds is a masterclass in how subtle structural modifications dictate target selectivity, binding kinetics, and pharmacological outcomes. Imidazole rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The evolution of imidazole-based compounds is a masterclass in how subtle structural modifications dictate target selectivity, binding kinetics, and pharmacological outcomes. Imidazole rings are classically known for their ability to coordinate with metal ions, particularly the heme iron in cytochrome P450 (CYP) enzymes.

This guide provides an objective, data-driven comparison between two distinct classes of imidazole derivatives:

  • Prochloraz Derivatives: Benchmark agricultural fungicides that utilize a highly flexible aliphatic linker to achieve broad-spectrum inhibition of sterol 14α-demethylase (CYP51).

  • 1-(2,3-Dichlorophenyl)-1H-imidazole: A rigidified, directly N-arylated scaffold that restricts conformational entropy. This structural rigidity is increasingly exploited in modern drug discovery to avoid off-target CYP liabilities and selectively engage novel therapeutic targets, such as the SARM1 enzyme in neurodegenerative diseases.

Structural Architecture and Conformational Dynamics

The core difference between these compounds lies in their linker chemistry, which directly governs their conformational flexibility and, consequently, their target engagement profile.

  • Prochloraz: Structurally defined as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide. The imidazole ring is attached to a flexible carboxamide and an ethyl ether chain. This creates a highly adaptable molecule capable of snaking into deep, narrow enzymatic channels.

  • 1-(2,3-Dichlorophenyl)-1H-imidazole: Features a direct C-N covalent bond between the 2,3-dichlorophenyl ring and the N1 position of the imidazole. The steric bulk of the ortho-chloro group clashes with the imidazole protons, imposing a steep energetic penalty for rotation. This locks the molecule into a restricted dihedral angle, creating a rigid, biaryl-like axis.

Table 1: Comparative Physicochemical and Structural Properties
Property1-(2,3-Dichlorophenyl)-1H-imidazoleProchloraz
Molecular Formula C9H6Cl2N2C15H16Cl3N3O2
Molecular Weight 213.06 g/mol 376.66 g/mol
Linker Type None (Direct N-Aryl bond)N-propyl-N-ethyl-carboxamide
Rotatable Bonds 16
Conformational Flexibility Highly RigidHighly Flexible
Primary Pharmacological Role Targeted Modulator (e.g., SARM1)Broad-spectrum CYP Inhibitor

Mechanistic Causality: Target Engagement and Selectivity

As a Senior Application Scientist, it is critical to understand why these structural differences lead to divergent biological outcomes.

The Flexibility Liability (Prochloraz): The 6 rotatable bonds in prochloraz allow its 2,4,6-trichlorophenoxy tail to anchor in the hydrophobic access channel of CYP51, while the flexible linker positions the basic imidazole N3 atom to form a coordinate covalent bond with the ferric (Fe3+) heme iron. This flexibility is the root cause of its broad-spectrum antifungal efficacy. However, this same adaptability allows it to fit into the active sites of human CYP17A1 and aromatase, explaining its well-documented liability as an endocrine disruptor .

The Rigidity Advantage (1-(2,3-Dichlorophenyl)-1H-imidazole): The direct N-aryl bond restricts the molecule from adopting the extended geometries required to penetrate deep CYP heme pockets. Instead, this rigid scaffold is uniquely suited for shallow, well-defined allosteric sites. Recent pharmaceutical developments utilize this rigid pharmacophore to selectively bind the NAD+ binding pocket of SARM1 (Sterile Alpha and TIR Motif-containing 1). By locking the enzyme in an inactive state, it prevents the NAD+ cleavage that drives chemotherapy-induced peripheral neuropathy and other axonal degenerations .

Pharmacophore cluster_0 1-(2,3-Dichlorophenyl)-1H-imidazole cluster_1 Prochloraz Derivatives N1 Direct N-Aryl Bond (Rigid) DCP 2,3-Dichlorophenyl (Steric Bulk) N1->DCP Restricted Rotation Target1 Target: SARM1 (Shallow Allosteric Pocket) DCP->Target1 Selective Fit N2 N-Carboxamide Linker (Flexible) TCP 2,4,6-Trichlorophenoxy (Hydrophobic) N2->TCP High Flexibility Target2 Target: CYP51 (Deep Heme Channel) TCP->Target2 Broad Coordination

Pharmacophore mapping demonstrating target divergence based on linker flexibility.

Experimental Protocols for Comparative Evaluation

To objectively compare the target engagement of these two scaffolds, the following self-validating protocols must be employed.

Protocol 1: Recombinant CYP51 Type II Spectral Binding Assay

Rationale: This assay self-validates target engagement by measuring the physical shift in the heme Soret peak. A successful shift physically proves direct coordinate covalent bonding between the imidazole nitrogen and the Fe3+ ion, a hallmark of prochloraz activity .

  • Protein Preparation: Dilute recombinant Candida albicans CYP51 (CaCYP51) to a final concentration of 5 µM in 0.1 M Tris-HCl buffer (pH 8.1) containing 25% glycerol.

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record the baseline absolute spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Progressively titrate the test compound (Prochloraz or 1-(2,3-Dichlorophenyl)-1H-imidazole) from 0.1 µM to 50 µM into the sample cuvette. Add an equivalent volume of the solvent (DMSO) to the reference cuvette to self-correct for solvent-induced spectral artifacts.

  • Data Acquisition: After each addition, record the difference spectrum. A successful Type II interaction will yield a peak at ~425 nm and a trough at ~390 nm.

  • Kinetic Analysis: Plot the absorbance difference (ΔA425-390) against the compound concentration. Calculate the dissociation constant (Kd) using the Morrison equation for tight ligand binding.

Workflow Prep Recombinant CYP51 Preparation (5 µM) Incubate Compound Titration (0.1 - 50 µM) Prep->Incubate Spectra UV-Vis Spectroscopy (350-500 nm) Incubate->Spectra Analysis Type II Difference Spectra (Peak 425nm, Trough 390nm) Spectra->Analysis Kd Calculate Kd (Non-linear Regression) Analysis->Kd

Step-by-step workflow for the UV-Vis spectral binding assay to determine CYP51 Kd.
Protocol 2: SARM1 NADase Activity Fluorometric Assay

Rationale: To evaluate the non-CYP target engagement of rigidified imidazoles, this assay measures the cleavage of an NAD+ analog into a fluorescent product, self-validating the functional inhibition of the SARM1 enzyme .

  • Enzyme Setup: Incubate 2 nM of recombinant human SARM1 TIR domain in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl).

  • Compound Incubation: Add the test compound in a 10-point dose-response series (0.001 µM to 10 µM) and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 50 µM of ε-NAD (nicotinamide 1,N6-ethenoadenine dinucleotide).

  • Fluorescence Monitoring: Measure the continuous increase in fluorescence (Excitation: 300 nm, Emission: 410 nm) over 30 minutes using a microplate reader.

  • IC50 Determination: Calculate the initial velocity (V0) for each well. Plot the normalized V0 against the log of the compound concentration to determine the IC50 via non-linear regression.

References

  • National Center for Biotechnology Information (NCBI). "Prochloraz | C15H16Cl3N3O2 | CID 73665 - PubChem". PubChem Database. Available at:[Link]

  • Warrilow, A. G., et al. "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, 2010. Available at:[Link]

  • Bosanac, T., et al. "Sarm1 modulators, preparations, and uses thereof." World Intellectual Property Organization (WIPO) / Google Patents, WO2024222835A1, 2024.
Validation

A Researcher's Guide to the Comparative Cytotoxicity of 1-(2,3-Dichlorophenyl)-1H-imidazole Across Mammalian Cell Lines

In the landscape of modern drug discovery and chemical safety assessment, understanding the cytotoxic profile of novel compounds is a cornerstone of preclinical development. Imidazole and its derivatives represent a clas...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical safety assessment, understanding the cytotoxic profile of novel compounds is a cornerstone of preclinical development. Imidazole and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, ranging from antifungal and anticancer to antimicrobial applications.[1][2][3][4] The introduction of specific substituents, such as the dichlorophenyl group in 1-(2,3-Dichlorophenyl)-1H-imidazole, can significantly modulate its biological and toxicological properties.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative toxicity analysis of 1-(2,3-Dichlorophenyl)-1H-imidazole across a panel of diverse mammalian cell lines.

This document is not a mere recitation of protocols but a strategic guide grounded in scientific expertise. We will delve into the rationale behind experimental choices, ensuring that the described methodologies are self-validating and robust. By adhering to the principles outlined herein, researchers can generate high-quality, reproducible data to inform the future development of this and similar chemical entities.

Rationale for Cell Line Selection: A Multi-faceted Approach

The choice of cell lines is critical for a comprehensive toxicity assessment. A well-selected panel can provide insights into potential organ-specific toxicity and differential sensitivity. We recommend a tiered approach, incorporating cell lines from various origins:

  • Hepatocellular Carcinoma (e.g., HepG2): The liver is a primary site of xenobiotic metabolism. HepG2 cells, derived from human liver carcinoma, retain many of the metabolic enzymes found in primary hepatocytes, making them an excellent model to assess metabolism-dependent toxicity.[6][7]

  • Lung Adenocarcinoma (e.g., A549): For compounds that may be administered via inhalation or have systemic distribution, evaluating toxicity in lung-derived cells is crucial. A549 cells are a well-characterized human lung adenocarcinoma cell line.[8][9]

  • Breast Cancer (e.g., MCF-7): Given the prevalence of imidazole derivatives in anticancer research, including a cancer cell line like MCF-7 provides a valuable therapeutic index perspective.[6][10]

  • Non-Cancerous Fibroblasts (e.g., NIH-3T3): To assess general cytotoxicity and differentiate between cancer-specific and broad-spectrum toxicity, a non-cancerous cell line is essential. Mouse embryonic fibroblasts (3T3) are a commonly used model.[11]

This diverse panel allows for a robust comparative analysis, providing a more complete picture of the compound's cytotoxic potential.

Experimental Workflow: A Triad of Cytotoxicity Assessment

To obtain a comprehensive understanding of the cytotoxic effects of 1-(2,3-Dichlorophenyl)-1H-imidazole, we propose a multi-assay approach targeting different aspects of cell health: metabolic activity, membrane integrity, and apoptosis induction.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis cell_culture Seed Mammalian Cell Lines (HepG2, A549, MCF-7, 3T3) treatment Treat with 1-(2,3-Dichlorophenyl)-1H-imidazole (Dose-Response & Time-Course) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase analysis Calculate IC50 Values Compare Toxicity Profiles mtt->analysis ldh->analysis caspase->analysis

Caption: A streamlined workflow for the comparative cytotoxicity assessment of 1-(2,3-Dichlorophenyl)-1H-imidazole.

Assessment of Metabolic Activity: The MTT Assay

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13]

MTT_Assay viable_cell Viable Cell (Active Mitochondria) mtt_reagent MTT Reagent (Yellow, Soluble) viable_cell->mtt_reagent Mitochondrial Dehydrogenases formazan Formazan Crystals (Purple, Insoluble) mtt_reagent->formazan solubilization Solubilization Solution formazan->solubilization spectrophotometry Measure Absorbance (OD 570-590 nm) solubilization->spectrophotometry LDH_Assay damaged_cell Damaged Cell (Compromised Membrane) ldh_release LDH Release into Medium damaged_cell->ldh_release reaction_mix LDH Reaction Mix (Lactate, NAD+, Tetrazolium Salt) ldh_release->reaction_mix LDH Catalysis formazan Colored Formazan reaction_mix->formazan spectrophotometry Measure Absorbance (OD 490 nm) formazan->spectrophotometry

Caption: The principle of the LDH assay for assessing cytotoxicity.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes. [14]Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. [14][15]3. Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant. [14]4. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [16]5. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [16][15]6. Controls: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100). [16][15]

Detection of Apoptosis: The Caspase-3/7 Assay

Caspases are a family of proteases that play a key role in the execution phase of apoptosis. [17]Caspase-3 and -7 are effector caspases that cleave a wide range of cellular substrates. Commercially available assays provide a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. [18][19]The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the sample. [20]

Caspase_Assay apoptotic_cell Apoptotic Cell caspase_activation Active Caspase-3/7 apoptotic_cell->caspase_activation pro_substrate Pro-luminescent/-fluorescent Caspase-3/7 Substrate (DEVD) caspase_activation->pro_substrate Cleavage signal Luminescent or Fluorescent Signal pro_substrate->signal detection Measure Signal signal->detection

Caption: The principle of a caspase-3/7 assay for apoptosis detection.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and the test compound as described for the MTT assay. Use a white-walled plate for luminescent assays. [20]2. Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature. [20]3. Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. [20]4. Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours. [20]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The primary endpoint for the cytotoxicity assays will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the measured parameter (e.g., cell viability, LDH release) by 50%.

Data Presentation:

The IC50 values should be calculated for each cell line and each time point and presented in a clear, tabular format for easy comparison.

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 MTT
LDH
Caspase-3/7
A549 MTT
LDH
Caspase-3/7
MCF-7 MTT
LDH
Caspase-3/7
3T3 MTT
LDH
Caspase-3/7

Interpretation:

  • A lower IC50 value indicates higher cytotoxicity.

  • Comparing IC50 values across different cell lines will reveal any cell-type-specific toxicity.

  • A significant difference in IC50 values between cancerous and non-cancerous cell lines can suggest a potential therapeutic window.

  • The results from the different assays will provide insights into the mechanism of cell death. For example, a potent induction of caspase-3/7 activity at concentrations that cause a decrease in cell viability would suggest an apoptotic mechanism.

Conclusion

This guide provides a robust and scientifically sound framework for the comparative toxicological evaluation of 1-(2,3-Dichlorophenyl)-1H-imidazole. By employing a diverse panel of mammalian cell lines and a multi-parametric assay approach, researchers can gain a comprehensive understanding of the compound's cytotoxic profile. The data generated will be invaluable for making informed decisions regarding the future development and application of this and other novel imidazole derivatives. The provided protocols, grounded in established methodologies, are designed to ensure data integrity and reproducibility, key tenets of scientific research.

References

  • Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol - Promega Corporation.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC.

  • Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds - Benchchem.

  • LDH Cytotoxicity Assay Kit - Cayman Chemical.

  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology.

  • LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam.

  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.

  • Caspase 3/7 apoptosis assay - Bio-protocol. [URL]([Link] apoptosis)

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC.

  • Protocol for Cell Viability Assays - BroadPharm.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation.

  • Antifungal imidazole: Potential new antineoplastic agent-cytotoxic effects on non-small cell lung cancer cell lines (A549). - ASCO Publications.

  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Blue Fluorescence - AAT Bioquest.

  • The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate - Taylor & Francis.

  • Protocols for Cellular assay - Abcam.

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

  • MTT (Assay protocol.

  • MTT assay protocol | Abcam.

  • Degradative Behavior and Toxicity of Alkylated Imidazoles - ACS Publications.

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - Oxford Academic.

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate.

  • A Comparative Analysis of 5-Nitroso-1H-imidazole and its Parent Imidazole - Benchchem.

  • Comparative ecotoxicology study of two neoteric solvents: Imidazolium ionic liquid vs. glycerol derivative - PubMed.

  • 1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022.

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI.

  • Toxicity Tests with Mammalian Cell Cultures - Scope.

  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC.

  • Cytotoxic and genotoxic activity of 1,3-dichloropropene in cultured mammalian cells.

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement - 14 January 2022 - Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom.

  • Research Article Major Pesticides Are More Toxic to Human Cells Than Their Declared Active Principles - ResearchGate.

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.

  • Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents - PubMed.

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC.

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR.

  • 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans - Frontiers.

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,3-Dichlorophenyl)-1H-imidazole

This guide provides in-depth procedural guidance for the safe and compliant disposal of 1-(2,3-Dichlorophenyl)-1H-imidazole. As a chlorinated aromatic imidazole derivative, this compound requires careful handling and dis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth procedural guidance for the safe and compliant disposal of 1-(2,3-Dichlorophenyl)-1H-imidazole. As a chlorinated aromatic imidazole derivative, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 1-(2,3-Dichlorophenyl)-1H-imidazole is fundamental to its safe management. Based on analogous compounds, a comprehensive risk assessment is the first step.

Anticipated Hazard Profile

Structurally similar compounds exhibit a range of health and environmental hazards. It is prudent to handle 1-(2,3-Dichlorophenyl)-1H-imidazole as if it possesses these characteristics.

Hazard CategoryAnticipated RiskRationale & Causality
Acute Oral Toxicity Harmful if swallowed.[1][2][3]The dichlorophenyl and imidazole moieties can interfere with biological processes upon ingestion.
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Halogenated aromatic compounds can be defatting and irritating to the skin upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][4][5]The chemical structure suggests it can be highly irritating to sensitive eye tissues.
Respiratory Irritation May cause respiratory tract irritation.[1]Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system.
Reproductive Toxicity May damage fertility or the unborn child.[4][5]Some imidazole-based compounds have been shown to have reproductive toxicity.
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.[2]Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic organisms.
Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach of engineering controls and PPE is essential.

  • Engineering Controls : All handling of 1-(2,3-Dichlorophenyl)-1H-imidazole should be conducted in a certified chemical fume hood to control the release of dust or vapors.[6][7][8] An eyewash station and safety shower must be readily accessible.[9][10][11]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye/Face Protection : ANSI Z87.1-compliant safety goggles or a face shield.[6][11][12]

    • Hand Protection : Nitrile gloves are recommended. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][6]

    • Skin and Body Protection : A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1][11]

    • Respiratory Protection : If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][6]

Step-by-Step Disposal Protocol

The disposal of 1-(2,3-Dichlorophenyl)-1H-imidazole must be managed as a hazardous waste stream. The following protocol outlines the necessary steps from waste generation to final disposal.

Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits certain characteristics.[13]

  • Listed Wastes : Check if this chemical, when discarded, is considered a P-listed (acutely hazardous) or U-listed (toxic) waste. This is often the case for unused commercial chemical products.

  • Characteristic Wastes : If not a listed waste, it must be evaluated for the four hazardous characteristics:

    • Ignitability (D001) : Unlikely for this solid compound.[13]

    • Corrosivity (D002) : Unlikely, but pH should be checked if in solution.[13]

    • Reactivity (D003) : Unlikely based on the structure.[13]

    • Toxicity (D004-D043) : This is the most probable characteristic. Chlorinated compounds can leach and contaminate groundwater. A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if it meets the criteria for a D-coded waste.[13]

Consult your EHS department for assistance with waste characterization. They will provide the appropriate EPA hazardous waste codes.[14][15]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste :

    • Collect pure 1-(2,3-Dichlorophenyl)-1H-imidazole and materials heavily contaminated with it (e.g., weigh boats, contaminated filter paper) in a dedicated, sealable, and compatible waste container.[6]

    • The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene.[10]

    • Do not mix with other waste streams, especially strong oxidizing agents, acids, or acid anhydrides.[6][8]

  • Liquid Waste :

    • If the compound is in a solvent, it must be collected in a separate, sealed, and compatible liquid waste container.

    • The solvent itself may be a listed hazardous waste (e.g., F-listed spent halogenated solvents).[14] The entire mixture will be considered hazardous.

Containerization and Labeling
  • Container : Use a container in good condition with a secure, tight-fitting lid.[6][10]

  • Labeling : Label the waste container clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.[6] The label must include:

    • The full chemical name: "1-(2,3-Dichlorophenyl)-1H-imidazole"

    • The words "Hazardous Waste"

    • An accurate description of the contents and their concentrations.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

Storage and Disposal
  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be under the control of the laboratory personnel, secure, and away from drains and incompatible materials.[6]

  • Disposal Request : Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[6] Do not pour this chemical down the drain or dispose of it in the regular trash.[1]

  • Final Disposal : The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[2][4][9]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Cleanup
  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE : Don the appropriate PPE as described in section 1.2.

  • Containment : For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[1][9][11]

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[6]

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][9]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][9][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[2][5][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(2,3-Dichlorophenyl)-1H-imidazole.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_emergency Contingency start Waste Generated: 1-(2,3-Dichlorophenyl)-1H-imidazole assess_hazards Consult SDS of Analogues & Institutional EHS start->assess_hazards select_ppe Select Appropriate PPE: Gloves, Goggles, Lab Coat assess_hazards->select_ppe characterize Characterize Waste (RCRA Listed/Characteristic) select_ppe->characterize segregate Segregate Waste: Solid vs. Liquid characterize->segregate containerize Place in Compatible, Sealed Container segregate->containerize label_waste Label as 'Hazardous Waste' with Full Details containerize->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Request Pickup from EHS store->request_pickup end Disposal by Licensed Hazardous Waste Vendor request_pickup->end spill Spill Occurs spill_response Follow Spill Cleanup Protocol spill->spill_response exposure Personnel Exposure exposure_response Follow First Aid & Seek Medical Attention exposure->exposure_response

Caption: Disposal workflow for 1-(2,3-Dichlorophenyl)-1H-imidazole.

References

  • Tokyo Chemical Industry Co., Ltd. (2023, March 1). Safety Data Sheet: α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
  • University of Washington. (2025, February 28). Standard Operating Procedure: Imidazole. Retrieved from University of Washington Environmental Health & Safety.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Imidazole.
  • Aaronchem. (2025, August 9). Safety Data Sheet: 1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one.
  • TCI EUROPE N.V. (2025, August 7). Safety Data Sheet: 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1H-Imidazole, 1-[(2-chlorophenyl)diphenylmethyl]-.
  • CPAChem. (2024, August 26). Safety data sheet: rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Drinking Water Guidance on Disinfection By-Products.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • Cole-Parmer. (2006, June 7). Material Safety Data Sheet - Imidazole.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde.
  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • Neutronco. (2010, February 4). Safety Data Sheet: Imidazole.

Sources

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